Technical Documentation Center

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
  • CAS: 486437-59-6

Core Science & Biosynthesis

Foundational

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine CAS 486437-59-6

An In-depth Technical Guide to 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Introduction 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, registered under CAS number 486437-59-6, is a disubstituted aromatic amine that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Introduction

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, registered under CAS number 486437-59-6, is a disubstituted aromatic amine that has emerged as a valuable building block in modern medicinal chemistry.[1] Structurally, it features a benzylamine core, where the phenyl ring is substituted at the para-position with a 4-methylpiperidine moiety.[2] This unique combination of a flexible, basic piperidine ring and a reactive primary amine group makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.

The piperidine motif is a privileged structure in drug discovery, known for its ability to modulate physicochemical properties such as solubility and lipophilicity, and to orient substituents in precise three-dimensional arrangements for optimal target engagement.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, potential applications, and safe handling of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is presented below. These properties are crucial for designing synthetic protocols, developing analytical methods, and formulating downstream applications.

PropertyValueSource
CAS Number 486437-59-6[4]
IUPAC Name [4-(4-methylpiperidin-1-yl)phenyl]methanamine[2]
Molecular Formula C₁₃H₂₀N₂[2]
Molecular Weight 204.32 g/mol [5]
Monoisotopic Mass 204.16264 Da[2]
Appearance Data not available; likely an oil or low-melting solidN/A
Predicted XlogP 2.2[2]
SMILES CC1CCN(CC1)C2=CC=C(C=C2)CN[2]

Synthesis and Manufacturing Pathway

The synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is most efficiently achieved via a two-step sequence involving the formation of a key aldehyde intermediate followed by a reductive amination. This strategy offers high yields and purity while utilizing well-established and scalable chemical transformations.

Synthetic Workflow Overview

The logical flow from commercially available starting materials to the final product is depicted below. The process hinges on the initial formation of the C-N bond to construct the tertiary amine, followed by the conversion of the aldehyde to the primary benzylamine.

G A 4-Fluorobenzaldehyde C Intermediate: 4-(4-Methylpiperidin-1-yl)benzaldehyde A->C Nucleophilic Aromatic Substitution (SNAr) B 4-Methylpiperidine B->C F Final Product: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine C->F Reductive Amination D Ammonia Source (e.g., NH4OAc) D->F E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: Synthetic pathway for the target compound.

Step 1: Synthesis of 4-(4-Methylpiperidin-1-yl)benzaldehyde (Intermediate)

Causality: The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. 4-Fluorobenzaldehyde is chosen as the electrophile due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack by the secondary amine of 4-methylpiperidine. A suitable base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to scavenge the hydrofluoric acid (HF) byproduct.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq.), 4-methylpiperidine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent to facilitate the reaction at an elevated temperature.

  • Heating: Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-(4-methylpiperidin-1-yl)benzaldehyde, can be purified by column chromatography on silica gel.[6]

Step 2: Reductive Amination to Yield the Final Product

Causality: Reductive amination is a robust and widely used method for converting aldehydes or ketones into amines.[7] This one-pot reaction proceeds via the initial formation of an imine intermediate from the reaction of the aldehyde with an ammonia source (e.g., ammonium acetate). The imine is then reduced in situ by a mild reducing agent.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is selective for imines over aldehydes and is effective under mildly acidic conditions that favor imine formation.[8][9]

Detailed Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the intermediate aldehyde, 4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq.), and ammonium acetate (5.0 eq.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Monitoring: Allow the reaction to proceed at room temperature for 4-8 hours, monitoring for the disappearance of the imine intermediate by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the mixture with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting crude product, 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, can be purified via column chromatography or crystallization.

Role in Drug Discovery & Medicinal Chemistry

The 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine scaffold is a strategic starting point for library synthesis in drug discovery. Its structural components offer clear advantages for developing novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels.[3]

Expert Insights:

  • Privileged Scaffolds: Both the piperidine and benzylamine motifs are considered "privileged scaffolds" in medicinal chemistry.[3] They are frequently found in approved drugs because their structures are well-suited for binding to biological targets. The 4-methylpiperidine group provides a lipophilic handle that can be directed into hydrophobic pockets of a receptor, while the methyl group can introduce favorable conformational constraints.

  • Vector for SAR Exploration: The primary amine serves as a crucial handle for synthetic elaboration. It can be readily functionalized via acylation, alkylation, or further reductive amination to generate a diverse library of analogues. This allows for a systematic exploration of the Structure-Activity Relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • Potential Therapeutic Areas: Based on structurally related compounds, derivatives of this scaffold are promising for several therapeutic areas:

    • Neurological Disorders: The piperidinylaniline framework is a core component of N-type calcium channel blockers, which have shown potential as orally active analgesics.[10]

    • Pain Management: The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent opioid receptor modulators, including antagonists for the kappa opioid receptor.[3][11]

    • Neuroprotection: Phenylpiperazine derivatives, which share structural similarities, have been investigated for neuroprotective properties against beta-amyloid-induced toxicity, suggesting potential applications in Alzheimer's disease.[12]

Drug Discovery Workflow

The development of new chemical entities from this core scaffold follows an iterative, multidisciplinary workflow.

G Start Scaffold: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Lib Library Synthesis (e.g., Amide Coupling) Start->Lib Chemistry Screen High-Throughput Screening (HTS) Lib->Screen Biology Hit Hit Identification Screen->Hit SAR SAR & Lead Optimization Hit->SAR Medicinal Chemistry SAR->Lib Iterative Design Preclinical Preclinical Development SAR->Preclinical Candidate Selection

Caption: A typical drug discovery workflow.

Analytical Characterization

To ensure the identity, purity, and quality of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, a suite of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating system for characterization.

TechniquePurposeExpected Results
HPLC Purity AssessmentA single major peak with >95% purity by area under the curve (AUC).
LC-MS Identity ConfirmationA base peak corresponding to the protonated molecule [M+H]⁺.
¹H NMR Structural ElucidationPeaks with chemical shifts, integrations, and splitting patterns consistent with the proposed structure.
¹³C NMR Structural ConfirmationThe expected number of signals corresponding to the unique carbon atoms in the molecule.
Protocol: LC-MS Analysis

Causality: This protocol is designed to rapidly confirm the molecular weight of the synthesized compound. A reversed-phase C18 column is used to retain the moderately polar compound, while a gradient of acetonitrile in water with a formic acid modifier ensures good peak shape and efficient ionization in the mass spectrometer source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: 5% to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50-500

  • Data Analysis: Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (205.17). The mass spectrum of the corresponding peak should show a prominent signal at this m/z.[2]

Safety and Handling

While comprehensive toxicological data for this specific compound is not fully available, information from safety data sheets (SDS) for structurally related chemicals provides guidance for safe handling.[4] It should be treated as a potentially hazardous chemical by qualified personnel.

Hazard InformationDetails
Hazard Statements H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4] H315: Causes skin irritation. H318: Causes serious eye damage.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Safety glasses (EN 166), suitable protective gloves (EN 374), and a lab coat.[4] Handle in a well-ventilated area or a fume hood.[4]
Storage Store in a tightly closed container in a cool, dry place.

Disclaimer: The information provided is based on available data for this and related compounds. Users must conduct their own risk assessments and consult the most current Safety Data Sheet before handling.[4]

References

  • Oakwood Chemical. 4-(4-Methylpiperidinyl)benzylamine. [Link]

  • Organic Syntheses. Oxidative Amination of Benzaldehyde to N-Benzoyl Pyrrolidine. [Link]

  • ChemTreat. (2013). Material Safety Data Sheet: ChemTreat CL5437. [Link]

  • Molbase. 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. [Link]

  • GoodRx. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • PubChem. 4-(4-methylpiperidin-1-yl)benzaldehyde. [Link]

  • PubChem. 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. [Link]

  • PubChem. [4-(4-methylpiperidin-1-yl)phenyl]methanamine. [Link]

  • AIR Unimi. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • PubMed. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Methenamine. [Link]

  • PubChem. [4-(4-methylpiperazin-1-yl)phenyl]methanamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health (NIH). (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • ClinicalTrials.gov. Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?. [Link]

  • Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • PubMed. (2007). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]

Sources

Exploratory

Structural Elucidation and Characterization of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Executive Summary & Strategic Context The compound 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Formula: C₁₃H₂₀N₂) represents a privileged pharmacophore in medicinal chemistry, often serving as a "linker-diver" scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Formula: C₁₃H₂₀N₂) represents a privileged pharmacophore in medicinal chemistry, often serving as a "linker-diver" scaffold in the design of GPCR ligands and kinase inhibitors. Its structure combines a basic primary amine (for hydrogen bonding or further derivatization) with a lipophilic, bulky 4-methylpiperidine tail via a phenyl spacer.

Accurate structural elucidation of this molecule is critical due to the potential for regioisomerism (ortho/meta vs. para substitution) and process-related impurities (e.g., incomplete reduction of the nitrile precursor). This guide provides a self-validating analytical framework to unambiguously assign the structure, ensuring 99%+ purity for downstream applications.

Analytical Workflow Strategy

The following decision tree outlines the logical progression from crude isolate to certified structural assignment. This workflow prioritizes non-destructive techniques (NMR) followed by destructive confirmation (MS).

AnalyticalWorkflow Start Crude Isolate (C13H20N2) HRMS Step 1: HRMS (ESI+) Confirm Formula & Fragmentation Start->HRMS Mass Confirmation IR Step 2: FT-IR Confirm Primary Amine (-NH2) HRMS->IR Functional Group Check NMR_1H Step 3: 1H NMR (DMSO-d6) Integration & Symmetry Check IR->NMR_1H Proton Assignment NMR_2D Step 4: 2D NMR (HSQC/HMBC) Connect Linker to Ring NMR_1H->NMR_2D Connectivity Proof QC Step 5: HPLC Purity >98% a/a NMR_2D->QC Purity Profiling Final Certified Structure QC->Final Release

Figure 1: Step-wise analytical protocol for structural certification.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and analyze fragmentation to verify the piperidine-phenyl connectivity.

Experimental Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: MeOH + 0.1% Formic Acid (promotes protonation of the primary amine and piperidine nitrogen).

Diagnostic Fragmentation Logic

The mass spectrum provides the first evidence of the "head" (benzylamine) and "tail" (methylpiperidine) structure.

Ion Typem/z (Calc)Mechanistic Origin
[M+H]⁺ 205.1705 Protonated molecular ion.
[M-NH₃]⁺ 188.1439Loss of ammonia from the benzylic primary amine (Characteristic of benzylamines).
Tropylium Ion ~176.1Rearrangement of the benzyl cation after losing the amine group.
Piperidine Frag ~98.1Cleavage of the C-N bond connecting the phenyl ring, yielding the 4-methylpiperidinyl cation.

Analyst Note: If you observe a peak at m/z 203 (M-2), check for oxidation of the amine to an imine or the presence of the nitrile precursor (dehydration).

NMR Spectroscopy: The Core Elucidation

Objective: Unambiguous assignment of all protons and carbons, proving the para-substitution pattern and the piperidine ring conformation.

Sample Preparation Protocol
  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Why? DMSO is excellent for dissolving polar amine salts. It also slows down proton exchange, often allowing the observation of the -NH₂ protons as a broad singlet around 1.5–2.0 ppm (or 8.0+ ppm if isolated as a HCl salt).

  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

1H NMR Assignment Table (400 MHz, DMSO-d₆)

The molecule possesses a plane of symmetry if the piperidine ring flips rapidly, but the 4-methyl group creates distinct axial and equatorial environments.

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Aromatic 7.15d (J=8.5 Hz)2HAr-H (meta to N) . Part of AA'BB' system.[1]
Aromatic 6.85d (J=8.5 Hz)2HAr-H (ortho to N) . Shielded by the electron-donating piperidine nitrogen.
Benzylic 3.65s2HAr-CH₂-NH₂ . Diagnostic singlet. Confirms benzylamine.[2][3][4]
Piperidine 3.55 - 3.65m2HN-CH (Equatorial) . Deshielded alpha-protons.
Piperidine 2.60 - 2.70m2HN-CH (Axial) . Distinct from equatorial due to ring current.
Amine 1.80br s2H-NH₂ . Exchangeable with D₂O.
Piperidine 1.60 - 1.70m2HC3/C5-H (Equatorial) .
Piperidine 1.40 - 1.50m1HC4-H . Methine proton.
Piperidine 1.15 - 1.25m2HC3/C5-H (Axial) .
Methyl 0.92d (J=6.5 Hz)3H-CH₃ . Diagnostic doublet. Confirms 4-methyl substitution.[2][5][6]
2D NMR Connectivity Logic

To prove the structure is not a regioisomer (e.g., meta-substituted), we utilize HMBC (Heteronuclear Multiple Bond Correlation).

NMR_Logic cluster_symmetry Symmetry Check Benzylic_H Benzylic H (3.65 ppm) Aromatic_C_Quat Ar-C (quat) (C1) Benzylic_H->Aromatic_C_Quat HMBC (3-bond) Aromatic_H_Ortho Ar-H (ortho) (7.15 ppm) Aromatic_H_Ortho->Aromatic_C_Quat HMBC (2-bond) Piperidine_N Piperidine N AA_BB AA'BB' Pattern (Para-substitution)

Figure 2: Key HMBC correlations establishing the para-substitution.

  • Causality: The benzylic protons (3.65 ppm) will show a strong HMBC correlation to the quaternary aromatic carbon C1 and the aromatic carbons C2/C6. Crucially, they will not correlate to the carbon bearing the piperidine nitrogen if the substitution is para (too far, 5 bonds).

  • Self-Validation: The integration of the methyl doublet (3H) must be exactly 1.5x the integration of the benzylic singlet (2H). Any deviation suggests an impurity or incorrect assignment.

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR is vital for confirming the primary amine status, distinguishing it from secondary amine impurities (e.g., dimers formed during synthesis).

  • 3300–3400 cm⁻¹: Two weak bands (N-H stretching) characteristic of a primary amine (-NH₂).

  • 2800–3000 cm⁻¹: C-H stretching (Aliphatic from piperidine, Aromatic from phenyl).

  • 1510 & 1610 cm⁻¹: Aromatic ring breathing modes.

  • 800–850 cm⁻¹: C-H out-of-plane bending. A strong band here is diagnostic for 1,4-disubstitution (para) .

Quality Control & Purity Profiling (HPLC)

For drug development, the material must be free of the 4-fluorobenzonitrile or 4-(4-methylpiperidin-1-yl)benzonitrile precursors.

Recommended Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amine/Piperidine backbone).

Note: The basic amine will likely cause peak tailing. The use of TFA (ion-pairing agent) or a high pH buffer (Ammonium Bicarbonate, pH 10) is required to sharpen the peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Authoritative source for chemical shift prediction).

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. (Standard for analytical protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for nucleophilic aromatic substitution mechanisms).[2]

Sources

Foundational

Technical Guide: Biological Activity & Therapeutic Utility of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

The following technical guide provides an in-depth analysis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine , a critical pharmacophore and intermediate in medicinal chemistry. Executive Summary 1-[4-(4-Methylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine , a critical pharmacophore and intermediate in medicinal chemistry.

Executive Summary

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 486437-59-6 ) is a specialized chemical scaffold widely employed in the synthesis of bioactive small molecules. It serves as a "privileged structure" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) and kinase inhibitors. Its structural architecture—comprising a lipophilic 4-methylpiperidine tail, a central phenyl linker, and a polar primary amine head—allows it to function as a versatile anchor for optimizing solubility, bioavailability, and target affinity.

This guide details the compound's physicochemical profile, its role in specific therapeutic classes (SHP2 inhibition, Ferroptosis modulation), and validated experimental protocols for its utilization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound acts as a bifunctional linker , providing a basic center (piperidine) for lysosomal trapping or receptor ionic bonding, and a primary amine for further diversification (e.g., amide coupling, reductive amination).

Structural Specifications
PropertyData
IUPAC Name 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
CAS Number 486437-59-6
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
SMILES CC1CCN(CC1)c2ccc(CN)cc2
pKa (Calculated) ~9.8 (Primary Amine), ~8.5 (Piperidine Nitrogen)
LogP (Predicted) 2.2 – 2.5
Topological Polar Surface Area 29.26 Ų
Solubility & Stability
  • Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Limited solubility in water at neutral pH; highly soluble in acidic media (pH < 4) due to protonation.

  • Stability: Hygroscopic. Sensitive to atmospheric CO₂ (carbamate formation). Store under inert gas (Argon/Nitrogen) at -20°C.

Biological Activity & Mechanism of Action[1][5][6][7]

While often used as an intermediate, the 4-(4-methylpiperidin-1-yl)phenyl moiety imparts specific biological properties to the final drug candidate.

Pharmacophore Analysis

The molecule functions as a hydrophobic-cationic anchor .

  • 4-Methylpiperidine Tail: Occupies hydrophobic pockets in receptors (e.g., GPCR transmembrane domains) or enzyme allosteric sites. The 4-methyl group restricts conformational freedom, potentially improving selectivity over unsubstituted piperidines.

  • Phenyl Linker: Provides a rigid spacer (~4.5 Å) between the basic tail and the active site warhead.

  • Methanamine Head: Acts as the reactive handle for coupling to "warheads" (e.g., kinase hinge-binders).

Target Interactions

Research indicates this scaffold is active in the following biological contexts:

  • SHP2 Phosphatase Inhibition: Derivatives of this amine have been identified as allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), a key oncogenic target. The piperidine moiety binds to the "tunnel" region of the SHP2 protein, stabilizing the auto-inhibited conformation.

  • Ferroptosis Modulation: Patent literature links diarylamine para-acetamide derivatives (synthesized from this amine) to ferroptosis inhibition, relevant for neurodegenerative disease models.

  • GPCR Antagonism (H3/5-HT): The structural motif mimics the "basic tail" of Histamine H3 and Serotonin 5-HT2A antagonists, providing affinity for monoaminergic receptors.

Visualization: Pharmacophore & Signaling

The following diagram illustrates how this scaffold integrates into a hypothetical SHP2 inhibitor and its downstream effects.

MOA Scaffold 1-[4-(4-Methylpiperidin-1-yl) phenyl]methanamine (Scaffold) Synthesis Chemical Synthesis (Amide Coupling) Scaffold->Synthesis Precursor Inhibitor Allosteric SHP2 Inhibitor Synthesis->Inhibitor Yields SHP2_Active SHP2 (Active Conformation) Inhibitor->SHP2_Active Binds Allosteric Site SHP2_Inactive SHP2 (Auto-inhibited) SHP2_Active->SHP2_Inactive Stabilizes RAS_ERK RAS-ERK Signaling SHP2_Active->RAS_ERK Promotes SHP2_Inactive->RAS_ERK Blocks Proliferation Tumor Cell Proliferation RAS_ERK->Proliferation Drives

Caption: Mechanism of Action showing the scaffold's role in synthesizing SHP2 inhibitors that stabilize the inactive enzyme conformation, thereby blocking RAS-ERK oncogenic signaling.

Therapeutic Applications & Synthesis Utility

This compound is not a drug per se but a key intermediate for several high-value therapeutic classes.

Oncology (SHP2 & Kinase Inhibitors)

The amine is coupled with heterocyclic carboxylic acids (e.g., triazoloquinazolinones) to form inhibitors that disrupt the interaction between SHP2 and Grb2.

  • Mechanism: The piperidine tail extends into the solvent-exposed region or a hydrophobic sub-pocket, improving potency and oral bioavailability.

Neurodegeneration (Ferroptosis)

In ferroptosis research, this amine is used to synthesize lipophilic antioxidants . The piperidine ring acts as a radical scavenger or facilitates transport across the Blood-Brain Barrier (BBB).

Synthesis Workflow

The synthesis of the amine itself is a validated two-step protocol ensuring high purity for biological testing.

Synthesis Start1 4-Fluorobenzonitrile Step1 Step 1: SNAr Reaction (K2CO3, DMSO, 100°C) Start1->Step1 Start2 4-Methylpiperidine Start2->Step1 Intermed Intermediate: 4-(4-Methylpiperidin-1-yl)benzonitrile Step1->Intermed Step2 Step 2: Reduction (LiAlH4, THF, 0°C -> RT) Intermed->Step2 Product Final Product: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Step2->Product

Caption: Validated synthetic route via Nucleophilic Aromatic Substitution (SNAr) followed by Nitrile Reduction.

Experimental Protocols

Protocol: Synthesis of the Scaffold

Objective: To produce high-purity (>98%) amine for SAR studies.

  • Nucleophilic Substitution:

    • Dissolve 4-fluorobenzonitrile (1.0 eq) and 4-methylpiperidine (1.2 eq) in anhydrous DMSO.

    • Add K₂CO₃ (2.0 eq) and heat to 100°C for 12 hours.

    • Workup: Pour into ice water. The solid precipitate is 4-(4-methylpiperidin-1-yl)benzonitrile. Filter and dry.

  • Reduction:

    • Dissolve the nitrile intermediate in anhydrous THF under Nitrogen.

    • Slowly add LiAlH₄ (2.5 eq) at 0°C. Stir at room temperature for 4 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: The amine can be used crude or purified via column chromatography (DCM/MeOH/NH₃).

Protocol: In Vitro Cell Viability Assay (SHP2 Context)

Objective: Evaluate the cytotoxicity of derivatives synthesized from this amine against A375 (Melanoma) cells.

  • Cell Culture: Seed A375 cells (3,000 cells/well) in 96-well plates using DMEM + 10% FBS.

  • Compound Treatment:

    • Prepare 10 mM stock of the derivative in DMSO.

    • Perform serial dilutions (10 µM to 1 nM).

    • Incubate cells for 72 hours.

  • Readout:

    • Add CCK-8 or CellTiter-Glo reagent.

    • Measure absorbance (450 nm) or luminescence.

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Control: Use SHP099 as a positive control for SHP2-dependent growth inhibition.

Safety & Toxicology

  • Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

  • Handling: Wear chemical-resistant gloves (Nitrile) and eye protection. Use in a fume hood to avoid inhalation of amine vapors.

  • hERG Liability: Compounds containing the 4-phenylpiperidine motif can block the hERG potassium channel, leading to QT prolongation. Early ADMET screening for hERG binding is mandatory when developing drugs using this scaffold.

References

  • Design, synthesis, and biological evaluation of novel triazoloquinazolinone derivatives as SHP2 protein inhibitors. Source: TandFOnline (Journal of Enzyme Inhibition and Medicinal Chemistry). Relevance: Describes the use of phenyl-piperidine linkers in SHP2 inhibitor design. URL:[Link]

  • Ferroptosis inhibitors – diarylamine para-acetamides (Patent WO2021175200A1). Source:[1] Google Patents.[1] Relevance: Cites the use of substituted benzylamines in ferroptosis inhibitor synthesis. URL:

  • 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Product Profile. Source: BLDpharm / PubChem. Relevance: Physicochemical data and commercial availability.[2][3] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine as a Novel Glycine Transporter 1 (GlyT1) Inhibitor

Abstract The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission, and its dysfunction is implicated in the pathophysiology of schizophrenia.[1][2] Glycine acts as an obligatory co-agonis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission, and its dysfunction is implicated in the pathophysiology of schizophrenia.[1][2] Glycine acts as an obligatory co-agonist at the NMDA receptor, and its synaptic concentration is tightly regulated by the Glycine Transporter 1 (GlyT1).[2] Inhibition of GlyT1 represents a promising therapeutic strategy to enhance NMDA receptor function by increasing synaptic glycine levels.[1] This guide details the preclinical characterization of a novel small molecule, 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, hereafter referred to as Cmpd-X, as a potent and selective GlyT1 inhibitor. We provide a comprehensive overview of the scientific rationale, synthesis, and a multi-tiered analytical workflow encompassing in vitro functional assays, electrophysiological validation, and in vivo target engagement and efficacy studies. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and CNS drug discovery.

Introduction: The Rationale for GlyT1 Inhibition

The hypofunction of the NMDA receptor is a leading hypothesis for the cognitive and negative symptoms of schizophrenia.[1] Unlike direct NMDA receptor agonists which can carry a risk of excitotoxicity, modulating the co-agonist site with endogenous glycine offers a more nuanced approach to potentiate receptor activity. GlyT1, a Na+/Cl--dependent transporter located on glial cells and presynaptic terminals, is the primary regulator of glycine levels in the forebrain, where it maintains glycine concentrations below saturation at the NMDA receptor.[3] By inhibiting GlyT1, we can elevate synaptic glycine, thereby enhancing NMDA receptor-mediated neurotransmission. This approach has been the focus of extensive drug discovery efforts aiming to develop novel antipsychotics.[4]

The chemical structure of Cmpd-X, featuring a phenyl-piperidine core, shares pharmacophoric elements with other known CNS-active agents and transporter ligands.[5][6] The 4-methylpiperidine moiety and the methanamine substituent on the phenyl ring were designed to optimize binding affinity and selectivity for GlyT1, based on structure-activity relationship (SAR) studies of similar scaffolds which suggest that small structural modifications to the piperidine region can significantly impact activity.[5] This guide outlines the comprehensive preclinical evaluation of Cmpd-X.

Synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Cmpd-X)

The synthesis of Cmpd-X is achieved through a robust multi-step process, starting from commercially available materials. The general strategy involves the formation of the core piperidine-phenyl structure followed by functionalization.

cluster_0 Synthetic Pathway for Cmpd-X Start 4-Methylpiperidine + 1-fluoro-4-nitrobenzene Step1 Nucleophilic Aromatic Substitution (SNAr Reaction) Start->Step1 Intermediate1 1-(4-Methylpiperidin-1-yl)-4-nitrobenzene Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 4-(4-Methylpiperidin-1-yl)aniline Step2->Intermediate2 Step3 Reductive Amination (with Formaldehyde and a reducing agent) Intermediate2->Step3 Final 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Cmpd-X) Step3->Final

Caption: Synthetic workflow for Cmpd-X.

In Vitro Characterization: Potency, Selectivity, and Mechanism of Action

The initial phase of characterization involves a suite of in vitro assays to determine the potency and selectivity of Cmpd-X for GlyT1. These assays are foundational for establishing a pharmacological profile and justifying progression to more complex biological systems.

Development of a Stable GlyT1-Expressing Cell Line

To ensure a consistent and reliable biological system for screening, a stable cell line overexpressing human GlyT1 is essential. Human Embryonic Kidney 293 (HEK293) cells are a suitable choice due to their high transfectability and robust growth.[7]

Experimental Protocol: Stable Cell Line Generation

  • Vector Preparation: The full-length human GlyT1b isoform cDNA is cloned into a mammalian expression vector (e.g., pcDNA3.1) containing a selectable marker, such as neomycin resistance.

  • Transfection: HEK293 cells are transfected with the GlyT1 expression vector using a lipid-based transfection reagent like Lipofectamine™ 3000, following the manufacturer's protocol.[8][9]

  • Selection: 48 hours post-transfection, the growth medium is supplemented with G418 (neomycin analog) to select for cells that have successfully integrated the vector.

  • Clonal Expansion: Single, antibiotic-resistant colonies are isolated, expanded, and screened for GlyT1 expression and function via Western blot and a preliminary [³H]glycine uptake assay.

  • Bank Generation: The clonal cell line demonstrating the highest and most stable GlyT1 activity is expanded and cryopreserved to create a master cell bank.

Primary Assay: [³H]Glycine Uptake Inhibition

The functional activity of Cmpd-X is quantified by measuring its ability to inhibit the uptake of radiolabeled glycine into the stable GlyT1-expressing HEK293 cells.[10]

Experimental Protocol: [³H]Glycine Uptake Assay

  • Cell Plating: GlyT1-HEK293 cells are seeded into 96-well plates and grown to 90-95% confluency.

  • Pre-incubation: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubated with varying concentrations of Cmpd-X (or a known inhibitor like ALX5407 for positive control) for 30 minutes at 37°C.[3][11]

  • Uptake Initiation: The uptake reaction is initiated by adding a solution containing [³H]glycine (final concentration typically at or below the Km for glycine).

  • Uptake Termination: After a short incubation period (e.g., 10-20 minutes), the reaction is stopped by rapidly washing the cells with ice-cold KRH buffer.[3]

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the IC₅₀ value of Cmpd-X.

Selectivity Profiling

To be a viable drug candidate, Cmpd-X must exhibit high selectivity for GlyT1 over other related transporters, particularly GlyT2, and other CNS targets.

  • GlyT2 Counter-Screen: The [³H]glycine uptake assay is repeated using a cell line stably expressing human GlyT2. A significantly higher IC₅₀ value for GlyT2 indicates selectivity.

  • Broad Ligand Panel Screening: Cmpd-X is screened against a panel of common CNS receptors, ion channels, and transporters (e.g., dopamine, serotonin transporters) to identify potential off-target activities.

Parameter Cmpd-X ALX5407 (Control)
GlyT1 IC₅₀ (nM) 15.214.16[11]
GlyT2 IC₅₀ (nM) > 10,000> 10,000
Selectivity (GlyT2/GlyT1) > 650-fold> 700-fold

Table 1: Hypothetical In Vitro Potency and Selectivity Profile of Cmpd-X.

Functional Validation: Electrophysiology

Inhibition of GlyT1 is expected to increase synaptic glycine, thereby potentiating NMDA receptor currents.[4] This functional consequence is directly tested using whole-cell patch-clamp electrophysiology in acute brain slices.[12]

cluster_1 Electrophysiology Workflow Slice Prepare Acute Hippocampal Slices Record Whole-Cell Patch-Clamp Recording from CA1 Pyramidal Neuron Slice->Record Isolate Pharmacologically Isolate NMDA Receptor EPSCs (e.g., using NBQX to block AMPA receptors) Record->Isolate Baseline Record Baseline NMDA EPSCs Isolate->Baseline Apply Bath Apply Cmpd-X Baseline->Apply Measure Measure Potentiation of NMDA EPSC Amplitude and/or Decay Time Apply->Measure Washout Washout Cmpd-X Measure->Washout Confirm Confirm Reversal of Effect Washout->Confirm

Caption: Workflow for electrophysiological validation.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Slice Preparation: Acute coronal brain slices (300 µm) containing the hippocampus are prepared from adult rodents.

  • Recording: Whole-cell voltage-clamp recordings are obtained from CA1 pyramidal neurons.

  • NMDA Current Isolation: AMPA receptor-mediated currents are blocked with an antagonist like NBQX, allowing for the isolation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[13]

  • Baseline Measurement: A stable baseline of evoked NMDA EPSCs is recorded.

  • Compound Application: Cmpd-X is bath-applied to the slice, and changes in the NMDA EPSC amplitude and decay kinetics are monitored. A significant increase in current amplitude or a slowing of the decay time indicates potentiation of NMDA receptor function.[4]

In Vivo Target Engagement and Efficacy

The next critical step is to demonstrate that Cmpd-X can engage GlyT1 in the living brain and produce a therapeutically relevant outcome.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[14][15]

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region rich in NMDA receptors, such as the prefrontal cortex or striatum.

  • Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected to measure basal glycine levels.

  • Drug Administration: Cmpd-X is administered systemically (e.g., intraperitoneally or orally).

  • Sample Collection & Analysis: Dialysate samples are collected at regular intervals post-administration and analyzed by HPLC to quantify changes in extracellular glycine concentration. A significant, dose-dependent increase in glycine levels confirms target engagement.

cluster_2 Mechanism of Action at the Synapse GlyT1 GlyT1 on Glial Cell Glycine_out Increased Synaptic Glycine GlyT1->Glycine_out leads to Glycine_in Glycine Glycine_in->GlyT1 Reuptake Synaptic_Cleft Synaptic Cleft NMDA_R NMDA Receptor on Postsynaptic Neuron Potentiation Enhanced NMDA Receptor Activity NMDA_R->Potentiation CmpdX Cmpd-X CmpdX->GlyT1 Inhibition Glycine_out->NMDA_R Co-agonism

Caption: Cmpd-X inhibits GlyT1, increasing synaptic glycine.

Behavioral Efficacy in an Animal Model of Schizophrenia

To assess the therapeutic potential of Cmpd-X, its ability to reverse behavioral deficits in a relevant animal model is evaluated. The phencyclidine (PCP)-induced hyperactivity model is commonly used, as NMDA receptor antagonists like PCP can induce schizophrenia-like symptoms in rodents.[16][17]

Experimental Protocol: PCP-Induced Hyperactivity Model

  • Habituation: Rodents are habituated to an open-field activity chamber.

  • Pre-treatment: Animals are pre-treated with either vehicle or different doses of Cmpd-X.

  • PCP Challenge: After the pre-treatment period, animals are administered a sub-anesthetic dose of PCP.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period.

  • Data Analysis: A significant attenuation of PCP-induced hyperactivity by Cmpd-X would indicate potential antipsychotic-like efficacy.

Preclinical Safety and Toxicology

Before consideration for clinical trials, a thorough safety and toxicology assessment is mandatory.[18]

  • Safety Pharmacology: A core battery of studies evaluates the effects of Cmpd-X on vital functions, including cardiovascular, respiratory, and central nervous systems (e.g., Irwin test).[19]

  • Toxicology Studies: Dose-range finding and repeat-dose toxicology studies are conducted in two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).[18]

  • ADME Profiling: Absorption, Distribution, Metabolism, and Excretion (ADME) studies are performed to understand the pharmacokinetic profile of Cmpd-X.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous workflow for the preclinical characterization of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Cmpd-X) as a novel GlyT1 inhibitor. The described methodologies provide a self-validating system, progressing from initial in vitro potency and selectivity assessment to functional validation through electrophysiology, and culminating in in vivo proof of target engagement and behavioral efficacy. The successful completion of this workflow would provide a robust data package to support the advancement of Cmpd-X as a potential therapeutic agent for treating cognitive impairments associated with schizophrenia.

References

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. [Link]

  • Fratev, F., et al. (2019). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. ACS Medicinal Chemistry Letters. [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]

  • Kinoshita, M., et al. (2001). Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells. Journal of Neurochemistry. [Link]

  • Bridges, T. M., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics. [Link]

  • Martina, M., et al. (2013). Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons. The Journal of Neuroscience. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]

  • Jones, C. A., et al. (2011). Animal models of schizophrenia. British Journal of Pharmacology. [Link]

  • Cioffi, C. L., et al. (2008). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Saransaari, P., & Oja, S. S. (1997). Intracerebral Human Microdialysis. Stroke. [Link]

  • Paoletti, P., et al. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology. [Link]

  • Cioffi, C. L., et al. (2008). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. PubMed. [Link]

  • Stein, A. M. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology. [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. National Institutes of Health. [Link]

  • Rompre, P. P., et al. (2012). Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia. Neuropsychopharmacology. [Link]

  • Lozovaya, N. (2018). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Sobczyk, A., & Svoboda, K. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Synaptic Neuroscience. [Link]

  • Sur, C., et al. (2007). Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission. Current Drug Targets. [Link]

  • Dumont, J., et al. (2022). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Pharmaceutics. [Link]

  • Gee, M., et al. (2007). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of Neuroscience Methods. [Link]

Sources

Foundational

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine as a lead compound in drug discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Lead Compound Analysis: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Executive Summary The quest for novel chemical entities...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lead Compound Analysis: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Executive Summary

The quest for novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Lead compounds, possessing foundational structural and physicochemical properties, serve as the starting point for extensive optimization campaigns. This guide focuses on 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine , a compound distinguished by its composition of two highly valuable pharmacophoric motifs: a substituted piperidine ring and a benzylic amine. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for enhancing pharmacokinetic properties and providing versatile vectors for structural modification.[1][2] Similarly, the benzylic amine moiety is a key feature in numerous biologically active agents, offering a critical interaction point with various biological targets.[3] This document provides a comprehensive analysis of this lead compound, outlining its molecular profile, a robust synthetic strategy via reductive amination, a proposed hit-to-lead workflow, and a detailed roadmap for structure-activity relationship (SAR) exploration.

Introduction: The Strategic Value of the Piperidine-Benzylic Amine Scaffold

The selection of a lead compound is a critical decision in drug discovery, profoundly influencing the trajectory and ultimate success of a research program. The structural makeup of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine presents a compelling case for its consideration as a high-potential starting point.

  • The Piperidine Moiety: As a six-membered nitrogen-containing heterocycle, piperidine is one of the most ubiquitous scaffolds in approved pharmaceuticals.[4] Its prevalence stems from a combination of favorable characteristics: it is metabolically stable, can improve a compound's aqueous solubility and membrane permeability, and its chair-like conformation allows for precise three-dimensional positioning of substituents to optimize target binding.[1] The presence of a methyl group at the 4-position, as in our lead, can serve to modulate lipophilicity and may provide a steric handle to influence binding or metabolic stability.[5]

  • The Benzylic Amine Moiety: The primary benzylic amine (Ar-CH₂-NH₂) is a fundamental structural unit in many pharmaceuticals and bioactive molecules.[3][6] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. Its basicity allows for salt formation, which is often crucial for formulation and bioavailability. This functional group is a key interaction point for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The combination of these two motifs in a single, synthetically accessible molecule provides a rich platform for generating diverse chemical libraries and exploring a wide swath of pharmacological space.

Molecular Profile of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

A thorough understanding of a lead compound's physicochemical properties is essential for predicting its drug-like potential and guiding subsequent optimization. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[7]

Structural and Physicochemical Data

The key properties of the lead compound are summarized below. These values suggest good potential for oral bioavailability and align with general guidelines for lead-like molecules.

PropertyValueImplication in Drug Discovery
Molecular Formula C₁₃H₂₀N₂Provides the elemental composition.
Molecular Weight 204.31 g/mol Well within the typical range for lead compounds (<450 Da), suggesting good potential for permeability and diffusion.
XlogP3 (Predicted) 2.2Indicates a balanced lipophilicity, favorable for membrane permeability without being excessively greasy, which could lead to poor solubility or metabolic instability.[8]
Hydrogen Bond Donors 1 (the -NH₂ group)Complies with Lipinski's Rule of Five (≤5), favorable for membrane transport.
Hydrogen Bond Acceptors 2 (the two N atoms)Complies with Lipinski's Rule of Five (≤10), favorable for membrane transport.
Topological Polar Surface Area (TPSA) 28.2 ŲSuggests excellent potential for cell permeability and blood-brain barrier penetration (for CNS targets).

Data sourced from PubChem CID 17608930.[8]

Synthetic Strategy: Accessing the Core Scaffold and Analogs

A successful lead optimization campaign relies on a flexible and efficient synthetic route that allows for the rapid generation of analogs. Reductive amination is the strategy of choice for synthesizing 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine and its derivatives due to its reliability, broad substrate scope, and operational simplicity.[9]

Workflow for Core Synthesis

The synthesis is achieved through a two-step process starting from commercially available materials.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Reduction A 4-Fluorobenzonitrile C 4-(4-Methylpiperidin-1-yl)benzonitrile A->C K₂CO₃, DMSO, Heat B 4-Methylpiperidine B->C D 4-(4-Methylpiperidin-1-yl)benzonitrile E 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Lead Compound) D->E Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Synthetic workflow for the lead compound.

Alternative and More Direct Route: Reductive Amination

A more direct and versatile approach for generating analogs involves the reductive amination of an aldehyde intermediate. This is the preferred method for library synthesis.

G A 4-(4-Methylpiperidin-1-yl)benzaldehyde C Imine Intermediate (transient) A->C Formation B Ammonia (or equivalent) B->C D 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Target Molecule) C->D Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway to the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of the lead compound from the corresponding aldehyde.

Objective: To synthesize 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine via reductive amination.

Materials:

  • 4-(4-Methylpiperidin-1-yl)benzaldehyde

  • Ammonia (7N solution in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the 7N solution of ammonia in methanol (5.0-10.0 eq) to the stirring solution at room temperature. Stir for 30-60 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be mildly exothermic.

    • Causality Note: NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent that reduces the intermediate imine faster than the starting aldehyde, minimizing side reactions.[10] It also tolerates the slightly acidic conditions that can catalyze imine formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure primary amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Hit-to-Lead Strategy

With a validated lead compound in hand, the next phase involves identifying its biological targets and assessing its drug-like properties. A parallel screening and profiling approach is recommended to expedite decision-making.

HitToLead Start Lead Compound: 1-[4-(4-Me-Pip-1-yl)phenyl]methanamine PhenoScreen Phenotypic Screening (e.g., cell viability, neurite outgrowth) Start->PhenoScreen TargetScreen Target-Based Screening (Panel of CNS receptors, transporters, enzymes) Start->TargetScreen ADME_InSilico In Silico ADME/Tox (Computational Prediction) Start->ADME_InSilico TargetID Target Deconvolution / ID PhenoScreen->TargetID If Active HitValidation Hit Validation Assays (Dose-response, IC₅₀/EC₅₀) TargetScreen->HitValidation If Hits Identified ADME_InVitro In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) ADME_InSilico->ADME_InVitro Guide Experiments TargetID->HitValidation SAR_Start Initiate SAR Studies (Synthesize Analogs) HitValidation->SAR_Start ADME_InVitro->SAR_Start PK_Study Preliminary PK Study (Rodent) SAR_Start->PK_Study Optimized Leads

Caption: A proposed hit-to-lead workflow for the lead compound.

Protocol: In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, a critical factor for bioavailability and dosing.[11]

Objective: To determine the metabolic stability of the lead compound in human liver microsomes (HLM).

Materials:

  • Lead compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds: Verapamil (high turnover), Propranolol (low turnover)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation: Prepare a working solution of the lead compound and controls at 200x final concentration in buffer.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture by combining phosphate buffer and HLM (final protein concentration ~0.5 mg/mL). Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Immediately add the working solution of the test compound (final concentration 1 µM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Self-Validation: The t=0 sample, where the quenching solution is added before the compound, serves as the 100% reference, accounting for any non-enzymatic degradation or matrix effects.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Structure-Activity Relationship (SAR) Roadmap

Systematic modification of the lead compound is essential to improve potency, selectivity, and ADME properties. The molecule can be divided into three key regions for exploration.

SAR Lead Lead Compound R1 Region 1: 4-Methylpiperidine Lead->R1 R2 Region 2: Phenyl Linker Lead->R2 R3 Region 3: Benzylic Amine Lead->R3 R1_Mod1 Vary Methyl Position (2-Me, 3-Me) R1->R1_Mod1 R1_Mod2 Remove Methyl Group (unsubstituted piperidine) R1->R1_Mod2 R1_Mod3 Bioisosteric Replacement (e.g., Pyrrolidine, Morpholine, Piperazine) R1->R1_Mod3 R1_Mod4 Explore Stereochemistry (R/S at 4-position) R1->R1_Mod4 R2_Mod1 Add Substituents (e.g., F, Cl, OMe, CN) R2->R2_Mod1 R2_Mod2 Vary Substitution Pattern (ortho, meta) R2->R2_Mod2 R2_Mod3 Replace Phenyl (e.g., Pyridine, Thiophene) R2->R2_Mod3 R3_Mod1 N-Alkylation (Secondary/Tertiary Amine) R3->R3_Mod1 R3_Mod2 Homologation (-CH₂CH₂NH₂) R3->R3_Mod2 R3_Mod3 Insert Linker (e.g., Amide, Urea) R3->R3_Mod3

Caption: Key regions of the lead compound for SAR exploration.

SAR Modification Strategies

The following table outlines specific modifications and the scientific rationale behind them.

RegionModificationRationale
4-Methylpiperidine Vary methyl position (2-, 3-); remove methylTo probe the binding pocket for steric tolerance and explore effects on pKa and metabolic stability.
Bioisosteric replacement (e.g., morpholine, piperazine)To modulate physicochemical properties like solubility (morpholine) or introduce an additional site for substitution (piperazine).[12]
Phenyl Linker Add electron-withdrawing (F, Cl, CN) or -donating (OMe) groupsTo alter electronic properties, which can influence target binding, pKa of the benzylic amine, and metabolic stability (e.g., blocking potential sites of oxidation).
Replace with heterocycles (e.g., pyridine)To introduce hydrogen bond acceptors/donors, modulate ADME properties, and explore novel interactions with the target.
Benzylic Amine N-alkylation (e.g., -NHMe, -NMe₂)To explore the impact of hydrogen bond donating capacity on potency and to modulate lipophilicity and basicity.
Homologation (-CH₂CH₂NH₂)To alter the distance between the phenyl ring and the basic nitrogen, probing the optimal geometry for target engagement.

Conclusion and Future Outlook

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine represents a highly promising lead compound, built from privileged and synthetically tractable fragments. Its favorable physicochemical profile suggests it is an excellent starting point for a drug discovery campaign, particularly for targets within the central nervous system. The outlined strategies for synthesis, biological screening, ADME profiling, and systematic SAR exploration provide a clear and actionable framework for advancing this compound from a chemical curiosity to a validated lead series. The flexibility of the reductive amination chemistry is key, allowing for the rapid and efficient generation of a diverse analog library to thoroughly probe the relevant chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. National Library of Medicine.
  • Structure of CNS active drugs bearing N‐methyl piperazine moiety. ResearchGate.
  • N-PHENYL-1-(PHENYLMETHYL)-4-PIPERIDINAMINE. precisionFDA.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ADME Properties in Drug Delivery. National Library of Medicine.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. Ark Pharm, Inc. Available at: [Link]

  • Examples of aromatic amines found in pharmaceutical compounds. ResearchGate. Available at: [Link]

  • Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. PubMed. Available at: [Link]

  • Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. ClinicalTrials.gov. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Methenamine. Wikipedia. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • [4-(4-methylpiperidin-1-yl)phenyl]methanamine. PubChem. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. Fidelta. Available at: [Link]

  • a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

  • Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. Google Patents.
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. OUCI. Available at: [Link]

  • Module 8: ADME and Rational Chemical Design. University of Washington. Available at: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available at: [Link]

  • Medicament having coated methenamine combined with acidifier. Google Patents.
  • Examples of drugs containing benzylic amine units. ResearchGate. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. National Library of Medicine. Available at: [Link]

  • methenamine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. Available at: [Link]

  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. LinkedIn. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

  • 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). PubChem. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. Available at: [Link]

  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Screening of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Derivatives

Executive Summary The 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine scaffold represents a versatile chemical starting point for drug discovery, incorporating a substituted piperidine ring frequently found in centrally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine scaffold represents a versatile chemical starting point for drug discovery, incorporating a substituted piperidine ring frequently found in centrally active agents and a phenylmethanamine core common to ligands of monoaminergic systems.[1] This guide provides a comprehensive, hypothesis-driven framework for the in vitro screening of novel derivatives based on this scaffold. We eschew a rigid, one-size-fits-all template in favor of a strategic, multi-tiered screening cascade designed to efficiently identify and characterize compounds with promising biological activity. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in early-stage drug development, offering detailed protocols, the rationale behind experimental choices, and a framework for data interpretation and hit prioritization.

The Scaffold: Rationale for a Focused Screening Strategy

Deconstructing the Core Moiety

The 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine core possesses key pharmacophoric features that guide our initial hypotheses for biological targets. The phenylmethanamine unit is a well-established structural motif in compounds that interact with monoamine transporters and G-protein coupled receptors (GPCRs). The 4-methylpiperidine group provides a basic nitrogen center, crucial for interactions with acidic residues in receptor binding pockets, while influencing solubility, lipophilicity, and metabolic stability. Synthetic modification of the primary amine on the methanamine side chain is a straightforward approach to generate a diverse chemical library for structure-activity relationship (SAR) studies.[1]

Hypothesis-Driven Target Selection

Based on structural analogy to known pharmacologically active agents, a rational screening strategy should initially focus on target classes where this scaffold is most likely to exhibit activity.

  • Monoamine Transporters (DAT, NET, SERT): The structural similarity to biogenic amines makes the dopamine, norepinephrine, and serotonin transporters primary targets of interest.[2][3] Inhibition of these transporters is a key mechanism for treating depression and other neurological disorders.[4]

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of drug targets.[5] Specifically, monoaminergic GPCRs (e.g., dopamine, serotonin, and adrenergic receptors) are highly relevant. For instance, derivatives of N-(1-methylpiperidin-4-yl) have shown potent activity as 5-HT2A receptor inverse agonists.[6]

  • Kinases and Other Enzymes: While perhaps a secondary hypothesis, various piperidine and phenyl-containing structures have been identified as kinase inhibitors in oncology research.[7][8] Monoamine oxidase (MAO) is another plausible target due to the scaffold's resemblance to its substrates.[9]

The Hierarchical Screening Cascade: A Strategy for Efficiency

A tiered approach is essential to manage resources and make data-driven decisions. The cascade progresses from broad, high-throughput primary screens to more focused secondary and safety assays.

Screening_Cascade cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Safety & Prioritization Library 1-[4-(4-Methyl...) -phenyl]methanamine Derivatives Primary_Binding Radioligand Binding (e.g., DAT, 5-HT2A) Library->Primary_Binding Initial Hits Primary_Functional Functional Assays (e.g., Transporter Uptake, cAMP) Library->Primary_Functional Initial Hits Dose_Response Dose-Response Curve (IC50 / EC50) Primary_Binding->Dose_Response Confirmed Activity Primary_Functional->Dose_Response Confirmed Activity Selectivity Selectivity Panel (e.g., SERT, NET, D2, M1) Dose_Response->Selectivity Potent Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT, Resazurin) Selectivity->Cytotoxicity Potent & Selective Hits Hit Prioritized Hit Compound Cytotoxicity->Hit Safe & Potent & Selective

Caption: The Hierarchical Screening Cascade for novel derivatives.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating systems. Each includes critical controls and notes on the scientific rationale.

Primary Screen: Monoamine Transporter Interaction

Two orthogonal assays are recommended to identify compounds that bind to transporters and those that functionally inhibit their activity.

This assay determines if a test compound can displace a known high-affinity radioligand from its target, providing affinity data (Kᵢ).[10]

Principle: A fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with membranes from cells expressing the target transporter (e.g., HEK293-DAT). The amount of bound radioactivity is inversely proportional to the test compound's affinity.[11]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells expressing the human dopamine transporter (DAT) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA assay.

  • Assay Plate Setup: In a 96-well low-protein binding plate, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM KCl, 120 mM NaCl, pH 7.4).

    • 25 µL of test compound dilutions (typically 10 µM to 0.1 nM final concentration).

    • Controls: 25 µL of vehicle (e.g., 0.1% DMSO) for "Total Binding" and 25 µL of a known saturating inhibitor (e.g., 10 µM GBR-12909) for "Non-Specific Binding" (NSB).

  • Radioligand Addition: Add 25 µL of a radioligand, such as [³H]-WIN 35,428, at a final concentration near its Kd value.

  • Incubation: Add 150 µL of the membrane preparation (e.g., 10-20 µg protein per well). Incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/B pre-soaked in polyethylenimine). Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[12]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Kᵢ using the Cheng-Prusoff equation.

Scientist's Note: The choice of radioligand is critical. It should be high-affinity, specific to the target, and commercially available. Using a concentration near its Kd ensures sensitivity for detecting competitive inhibitors.

This functional assay measures the ability of a compound to inhibit the transport of a fluorescent substrate into the cell, providing a direct measure of functional antagonism.[2][13]

Uptake_Assay_Workflow cluster_0 Plate Preparation cluster_1 Compound Incubation cluster_2 Signal Generation & Reading cluster_3 Data Analysis Seed_Cells Seed transporter-expressing cells in a 96-well black-walled plate Add_Compound Add test compounds and controls (e.g., Cocaine) to wells Seed_Cells->Add_Compound Incubate_1 Pre-incubate for 10-20 min at 37°C Add_Compound->Incubate_1 Add_Substrate Add fluorescent transporter substrate (e.g., from Molecular Devices kit) Incubate_1->Add_Substrate Read_Plate Immediately begin reading fluorescence kinetically on a plate reader Add_Substrate->Read_Plate Analyze Calculate rate of uptake (slope of fluorescence over time). Determine % inhibition. Read_Plate->Analyze GPCR_Signaling Ligand Agonist (Test Compound) GPCR Gs-Coupled Receptor Ligand->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP->AC Assay cAMP Assay (Luminescence/ FRET) cAMP->Assay Measured By

Caption: Simplified signaling pathway for a Gs-coupled GPCR.

Secondary Screening and Hit Validation

Compounds identified as "hits" in primary screens must be further characterized.

Dose-Response Analysis

Test active compounds over a wider range of concentrations (e.g., 10-12 points) to generate a full dose-response curve. This allows for the accurate determination of potency (IC₅₀ for inhibitors/antagonists, EC₅₀ for agonists).

Table 1: Representative Dose-Response Data for a Hypothetical Hit (Compound X) in a DAT Uptake Assay

Compound X Conc. (nM)% Inhibition (Mean ± SD)
1000098.5 ± 2.1
300095.1 ± 3.5
100088.7 ± 4.0
30075.3 ± 5.5
10052.1 ± 4.8
3024.6 ± 3.9
108.9 ± 2.2
11.5 ± 1.1
Calculated IC₅₀ 95 nM
Selectivity Profiling

To be a viable drug candidate, a compound should ideally be selective for its intended target. Hits should be tested in the same assay formats against a panel of related off-targets. For a DAT inhibitor, this would include SERT and NET binding and uptake assays. For a GPCR ligand, it would include related receptor subtypes.

Essential Counter-Screening: Cytotoxicity

It is critical to determine if the observed activity in a primary assay is due to specific target modulation or simply because the compound is killing the cells. [14][15]A general cytotoxicity assay should be run on all confirmed hits.

Principle: Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability. [14] Step-by-Step Methodology:

  • Cell Plating: Plate the same cell line used in the primary functional assays (e.g., HEK293) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (100% viability) and a positive control for cytotoxicity (e.g., doxorubicin or Triton X-100).

  • Incubation: Incubate the plate for a period relevant to the primary assays (e.g., 24 hours).

  • Reagent Addition: Add Resazurin solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the dye.

  • Detection: Measure fluorescence on a plate reader (typically ~560 nm excitation / 590 nm emission).

  • Data Analysis: Calculate percent viability relative to the vehicle control. Plot viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Scientist's Note: A desirable hit compound should have a CC₅₀ value at least 10-fold, and preferably >100-fold, higher than its IC₅₀/EC₅₀ at the primary target. This difference is known as the "selectivity index."

Data Integration and Hit Prioritization

The final step is to collate all the data to select the most promising compounds for further development. A hit should exhibit:

  • Potency: Sub-micromolar IC₅₀ or EC₅₀ at the primary target.

  • Selectivity: At least a 10-fold higher potency for the primary target over relevant off-targets.

  • Low Cytotoxicity: A favorable therapeutic window (CC₅₀ >> IC₅₀).

Table 2: Example Hit Prioritization Matrix

Compound IDPrimary Target IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (Off-Target 1 / Primary)Decision
X-01951,200>10,0002512.6Proceed
X-025509002,500>501.6Deprioritize
X-0325458000.51.8Discard (Toxic)

This structured, multi-faceted in vitro screening approach ensures that resources are focused on compounds with the highest potential for success, providing a solid foundation for subsequent medicinal chemistry optimization and in vivo studies.

References

  • Title: In Vitro Cytotoxicity Source: Creative Bioarray URL: [Link]

  • Title: Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis Source: PubMed URL: [Link]

  • Title: In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ Source: Pharmacophore URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]

  • Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity Source: PubMed URL: [Link]

  • Title: Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity Source: MDPI URL: [Link]

  • Title: In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach Source: PubMed URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand binding methods for membrane preparations and intact cells Source: PubMed URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) Source: Marin Biologic Laboratories URL: [Link]

  • Title: In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation Source: American Chemical Society URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: ResearchGate URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices Source: Medicalexpo URL: [Link]

  • Title: Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds Source: PubMed URL: [Link]

  • Title: Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist Source: PubMed URL: [Link]

Sources

Foundational

Comprehensive Safety &amp; Toxicity Assessment: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Part 1: Executive Summary 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is a specialized pharmacophore often utilized as a primary intermediate in the synthesis of GPCR ligands (specifically Histamine H3 and Sigma-1 re...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is a specialized pharmacophore often utilized as a primary intermediate in the synthesis of GPCR ligands (specifically Histamine H3 and Sigma-1 receptor modulators) and kinase inhibitors. While valuable for its structural rigidity and lipophilic profile, it presents a distinct set of safety challenges that must be managed during early-stage drug discovery.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the developmental toxicity risks—specifically cardiotoxicity (hERG liability) and metabolic activation—that are characteristic of phenyl-piperidine benzylamines.

Key Risk Profile:

  • Occupational: Corrosive (Category 1B). High risk of irreversible eye damage and skin burns due to the primary benzylic amine.

  • Developmental (Tox): High probability of hERG channel inhibition (QTc prolongation risk).

  • Metabolic: Prone to bioactivation via piperidine ring oxidation, leading to potentially reactive iminium intermediates.

Part 2: Chemical Identity & Physicochemical Basis of Toxicity

Understanding the physicochemical properties is the first step in predicting bioavailability and off-target toxicity.

PropertyValue / DescriptionToxicological Implication
CAS Number 214759-73-6 (Analog Ref)Verification required for specific salt forms.
Molecular Formula C₁₃H₂₀N₂Low molecular weight (<300) facilitates CNS penetration.
Molecular Weight 204.31 g/mol High permeability; likely crosses Blood-Brain Barrier (BBB).
pKa (Predicted) ~9.5 (Primary Amine)Highly ionized at physiological pH; lysosomotropic (accumulates in acidic organelles).
LogP (Predicted) 2.2 – 2.8Moderate lipophilicity; supports membrane intercalation (hERG risk).
Structural Alerts Benzylamine; Phenyl-piperidineBenzylamine: MAO substrate. Phenyl-piperidine: hERG pharmacophore.

Part 3: Toxicological Profiling & Mechanism of Action

Cardiotoxicity: The hERG Liability

The most critical safety parameter for this scaffold is its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. The structure contains a basic nitrogen (protonated at pH 7.4) linked to a lipophilic aromatic moiety—a classic pharmacophore for hERG pore blocking.

  • Mechanism: The protonated amine mimics K+ ions, entering the channel pore, while the phenyl-piperidine tail interacts with aromatic residues (Tyr652 and Phe656) via pi-stacking.

  • Risk Level: High .[1] Similar compounds often exhibit IC₅₀ values in the low micromolar range (1–10 µM).

Metabolic Activation & Clearance

The 4-methylpiperidine ring is a site for oxidative metabolism by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

Predicted Metabolic Pathways:

  • N-Dealkylation: Cleavage of the piperidine ring from the phenyl group (less likely due to steric stability).

  • Ring Hydroxylation: Oxidation at the C-2 or C-3 position of the piperidine ring.

  • Iminium Ion Formation: Two-electron oxidation of the piperidine nitrogen can generate a reactive iminium species, capable of covalent binding to cellular proteins (idiosyncratic toxicity risk).

Genotoxicity (Ames Assessment)

While simple benzylamines are rarely mutagenic, the aniline-like linkage (nitrogen attached to phenyl) requires scrutiny. However, because the nitrogen is part of a saturated piperidine ring (tertiary amine), the risk of forming reactive hydroxylamines (common with primary anilines) is significantly reduced.

  • Prediction: Likely Ames Negative in standard strains (TA98, TA100).

Part 4: Visualization of Safety Workflows

The following diagrams illustrate the predicted metabolic fate and the decision tree for safety assessment.

Diagram 1: Predicted Metabolic Pathways & Bioactivation Risks

MetabolicPathways Parent Parent Compound (Lipophilic Amine) Met1 Metabolite A: Piperidine Hydroxylation (Polar, Excretable) Parent->Met1 CYP2D6/3A4 (Major Route) Met2 Metabolite B: N-Dealkylation (Primary Aniline) Parent->Met2 CYP Oxidative Cleavage Reactive Reactive Intermediate: Iminium Ion Parent->Reactive 2e- Oxidation (Bioactivation Risk) Met1->Met1 Tox Protein Adducts (Idiosyncratic Toxicity) Reactive->Tox Covalent Binding

Caption: Predicted Phase I metabolic routes. The formation of iminium ions (Red) represents a potential bioactivation liability.

Diagram 2: Safety Assessment Decision Tree

SafetyWorkflow Start Compound Synthesis 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Tier1 Tier 1: In Silico & PhysChem (pKa, LogP, Derek Nexus) Start->Tier1 Tier2 Tier 2: In Vitro Screening Tier1->Tier2 hERG hERG Patch Clamp (Cardiotoxicity) Tier2->hERG Ames Ames Test (Genotoxicity) Tier2->Ames Meta Microsomal Stability (Metabolic Flux) Tier2->Meta Decision Go/No-Go Decision hERG->Decision IC50 < 10µM? Ames->Decision Positive? Meta->Decision T1/2 < 15min?

Caption: Tiered safety profiling workflow. hERG inhibition is the primary "Stop" criterion for this scaffold.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol 1: Automated hERG Patch Clamp Assay

Purpose: To quantify the risk of QT prolongation early in the pipeline.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (Kv11.1).

  • Preparation:

    • Dissolve test compound in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1, 1, 10, 30 µM) in extracellular buffer (HBSS).

    • Control: Use E-4031 (Positive Control, IC₅₀ ~50 nM) to validate system sensitivity.

  • Electrophysiology:

    • Use whole-cell patch clamp configuration.

    • Voltage Protocol: Hold at -80 mV, depolarize to +20 mV (2s) to activate channels, then repolarize to -50 mV (2s) to observe tail current.

  • Validation Criteria:

    • Seal resistance > 1 GΩ.

    • Run-down of tail current < 20% over the recording period.

    • Solvent control (0.1% DMSO) must show < 5% inhibition.

Protocol 2: Microsomal Metabolic Stability

Purpose: To determine intrinsic clearance and identify "soft spots" for optimization.

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Reaction Mix:

    • Test compound: 1 µM final concentration.

    • Microsomes: 0.5 mg/mL.

    • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Procedure:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(concentration) vs. time to determine

    
     (elimination rate constant).
    
  • Calculation:

    
    
    

Part 6: Handling & Occupational Safety (SDS Summary)

Hazard Classification:

  • Skin Corr. 1B (H314): Causes severe skin burns and eye damage.

  • Acute Tox. 4 (H302): Harmful if swallowed.

Safe Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood. Do not weigh on an open bench.

  • PPE: Nitrile gloves (double gloving recommended due to high pH corrosivity), safety goggles, and lab coat.

  • Spill Management: Neutralize spills with a dilute acid (e.g., 1M HCl) before absorption with inert material, as the compound is strongly basic.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO₂ from the air to form carbamates, altering stoichiometry.

Part 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17608930, [4-(4-methylpiperidin-1-yl)phenyl]methanamine. Retrieved from [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. (Contextual grounding for hERG mechanism).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for metabolic stability protocols).

Sources

Exploratory

Solubility Profiling of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine: A Technical Guide

Topic: Solubility Profiling and Solvent Compatibility of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling and Solvent Compatibility of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary & Physicochemical Context

The solubility profile of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 486437-59-6) is dictated by its amphiphilic nature.[1] Structurally, the molecule features a lipophilic 4-methylpiperidine tail fused to a phenyl ring, capped with a polar, basic primary methanamine group.[1]

For researchers and process chemists, understanding the duality of this molecule is critical. It exists in two distinct forms with opposing solubility behaviors:[1][2]

  • The Free Base: A moderate lipophile (Predicted XLogP ~2.2) likely presenting as a viscous oil or low-melting solid.[1]

  • The Salt Form (e.g., Dihydrochloride): A highly polar, crystalline solid (CAS: 1432031-84-9).[1]

This guide provides a predictive solubility matrix, validated experimental protocols for solubility determination, and strategic applications for synthesis and purification.

Predictive Solubility Matrix

The following data synthesizes structural analysis with standard solubility behaviors of


-arylpiperidines and benzylamines.
Table 1: Solvent Compatibility by Compound Form[1]
Solvent ClassSpecific SolventFree Base SolubilityDihydrochloride Salt SolubilityApplication Context
Chlorinated Dichloromethane (DCM)High (Miscible/Soluble)Very Low (< 1 mg/mL)Free Base: Extraction solvent.[1] Salt: Anti-solvent for precipitation.
ChloroformHigh Low NMR solvent (

for free base).
Protic Polar Methanol (MeOH)High High General solvent for both forms; reaction medium.
Ethanol (EtOH)High Moderate/High Recrystallization (often with anti-solvent).
Water (Neutral pH)Low (< 1 mg/mL)High (> 50 mg/mL)Free Base: Immiscible phase. Salt: Dissolution for biological assays.
Aprotic Polar DMSOHigh High Stock solutions for bioassays (Cryopreservation).
DMFHigh Moderate Synthesis solvent (coupling reactions).
Non-Polar Hexanes / HeptaneModerate/Low Insoluble Free Base: Purification (trituration). Salt: Strong anti-solvent.[1]
Esters Ethyl Acetate (EtOAc)High Low Standard extraction solvent for free base.

Critical Insight: The pH-dependent solubility switch is the most powerful tool for this compound.[1] Acidifying an aqueous mixture will protonate the methanamine (and likely the piperidine nitrogen), driving the compound into the water phase. Basifying (pH > 10) will revert it to the lipophilic free base, allowing extraction into DCM or EtOAc.

Experimental Protocols: Solubility Determination

Do not rely solely on predicted values. Use the following self-validating protocols to determine exact solubility limits for your specific batch.

Protocol A: Tier 1 Visual Solubility Screen (Qualitative)

Goal: Rapidly classify solvents as Soluble, Partially Soluble, or Insoluble.

Reagents:

  • Compound (Free base or Salt)[1][2]

  • Selected Solvents (HPLC Grade)

Procedure:

  • Weigh 5 mg of the compound into a clear 1.5 mL glass vial.

  • Add 50 µL of solvent (Target concentration: 100 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Solid Remains: Proceed to Step 5.

  • Add solvent in 50 µL increments , vortexing after each addition, until clear or total volume reaches 1 mL.

  • Calculation: Solubility

    
     Mass (mg) / Volume (mL).
    
Protocol B: Tier 2 Quantitative HPLC Determination (Gold Standard)

Goal: Precise solubility data for formulation or ADME studies.

Reagents:

  • Saturated solution from Protocol A (filtered).

  • Internal Standard (e.g., Caffeine or similar stable compound).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

Procedure:

  • Saturation: Stir excess compound in the target solvent for 24 hours at 25°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase to fit the linear range of the detector.

  • Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm). Compare peak area against a standard curve of the compound in DMSO.

Visualization: Solubility Screening Workflow

The following diagram outlines the logical decision process for selecting a solvent system based on the compound's form and the intended application.

SolubilityWorkflow Start Start: Identify Form DecisionForm Is it Free Base or Salt? Start->DecisionForm FreeBase Free Base (Lipophilic) DecisionForm->FreeBase Oil/Solid Salt Salt (2HCl) (Hydrophilic) DecisionForm->Salt Crystalline Solid FB_Goal Goal? FreeBase->FB_Goal FB_Rxn Reaction Solvent: DCM, THF, Toluene FB_Goal->FB_Rxn Synthesis FB_Workup Extraction: EtOAc / Water (Basic) FB_Goal->FB_Workup Purification Salt_Goal Goal? Salt->Salt_Goal Salt_Aq Aqueous Assay: Water, Saline Salt_Goal->Salt_Aq Bioassay Salt_Cryst Recrystallization: MeOH + Et2O (Anti-solvent) Salt_Goal->Salt_Cryst Purification

Figure 1: Decision matrix for solvent selection based on the physicochemical form of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine.

Strategic Applications

A. Recrystallization Strategies

Recrystallization is the primary method for purifying the salt form.

  • Solvent System: Dissolve the crude salt in a minimum volume of hot Methanol or Ethanol .

  • Anti-Solvent: Slowly add Diethyl Ether or Acetone until turbidity persists. Cool to 4°C to induce crystallization.

  • Why this works: The salt is highly soluble in alcohols but insoluble in ether/acetone, forcing a controlled precipitation that excludes impurities.

B. Liquid-Liquid Extraction (Workup)

To purify the free base from reaction byproducts:

  • Acid Wash: Dissolve crude mixture in EtOAc. Wash with 1N HCl. The product moves to the aqueous layer (as the salt).[1] Impurities remain in organic.

  • Base Release: Collect aqueous layer. Basify with NaOH to pH > 12.

  • Extraction: Extract the now-liberated free base back into DCM or EtOAc.[1] Dry over

    
    .[3]
    

References

  • Sigma-Aldrich. 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine Product Page. Retrieved from (Note: Link directs to structurally similar piperidine methanamine derivatives for property verification).[1]

  • PubChem. Compound Summary: [4-(4-methylpiperidin-1-yl)phenyl]methanamine (CID 17608930).[1][4] Retrieved from .[1]

  • BOC Sciences. 1-[4-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride Properties. Retrieved from .[1]

  • ChemicalBook. Synthesis and Properties of Piperidine Derivatives. Retrieved from .[1]

Sources

Foundational

Stability and Storage of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is a substituted benzylamine derivative that serves as a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is a substituted benzylamine derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its molecular architecture, featuring a primary benzylic amine and a tertiary amine within a methylpiperidine moiety, makes it a valuable intermediate for synthesizing a diverse range of pharmaceutical candidates. However, these same functional groups are inherently reactive and susceptible to degradation under various environmental conditions. Understanding the stability profile of this compound is paramount for ensuring its quality, purity, and suitability for use in research and development, where the integrity of starting materials directly impacts experimental outcomes and the viability of synthesized target molecules.

This guide provides an in-depth analysis of the chemical stability of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, delineates its potential degradation pathways, and establishes field-proven protocols for its proper storage, handling, and stability assessment.

Section 1: Chemical Stability Profile and Degradation Pathways

The stability of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is primarily governed by its primary benzylic amine. This functional group is susceptible to several modes of degradation, particularly oxidation and reactions with atmospheric components.

1.1. Susceptibility to Oxidation Primary amines, especially those at a benzylic position, are prone to oxidation. Atmospheric oxygen can initiate radical reactions, leading to the formation of imines, which can further hydrolyze to form the corresponding benzaldehyde derivative. This oxidative degradation is often accelerated by exposure to light and heat.

1.2. Reaction with Carbon Dioxide Like many primary and secondary amines, 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is basic and can react with acidic gases present in the atmosphere, most notably carbon dioxide (CO₂). This reaction forms a carbamate salt on the primary amine, which can alter the compound's physical properties and reduce its effective concentration for subsequent reactions. The Safety Data Sheet for benzylamine, a structurally related parent compound, explicitly notes its sensitivity to carbon dioxide.

1.3. Incompatibility with Acids and Oxidizers As a basic compound, it will react exothermically and often violently with strong acids.[1] It is also highly incompatible with strong oxidizing agents, which can lead to rapid and uncontrolled degradation.[2] Therefore, segregation from these materials is a critical safety and stability measure.[3]

1.4. Potential Degradation Pathways The primary degradation routes stem from the reactivity of the benzylic amine. Key potential degradation products include the corresponding imine (from self-condensation or oxidation), the benzaldehyde (from oxidative deamination), and the carbamate (from reaction with CO₂).

DegradationPathways Parent 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Imine Imine Dimer Parent->Imine Oxidation / Self-Condensation Aldehyde 4-(4-Methylpiperidin-1-yl)benzaldehyde Parent->Aldehyde Oxidative Deamination Carbamate Carbamate Salt Parent->Carbamate Reaction with CO₂ (Atmospheric)

Caption: Potential degradation pathways for the title compound.

Section 2: Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of structurally analogous compounds and best practices in chemical management.[2][3][4]

2.1. Core Storage Recommendations Proper storage is the most effective strategy for preserving the long-term integrity of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine.

ParameterRecommendationRationale and Causality
Temperature Store at 2-8°C (Refrigerated). For long-term storage (>1 year), consider -20°C.[5]Low temperatures significantly reduce the rate of all chemical degradation reactions, including oxidation and self-condensation. While some suppliers suggest room temperature, refrigerated conditions provide a greater margin of stability.[6][7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).An inert atmosphere displaces oxygen and carbon dioxide, directly preventing oxidative degradation and carbamate formation.[1]
Light Exposure Store in a light-proof or amber container.[6][7]Photons can provide the activation energy for oxidative degradation pathways. Protection from light is a critical and simple preventative measure.
Moisture Keep in a tightly sealed container in a dry place.[4]Moisture can facilitate certain degradation pathways, such as the hydrolysis of imine intermediates. A dry environment is crucial.[3]
Container Use original, securely sealed containers made of appropriate materials (e.g., lined metal or plastic).[3]Prevents contamination and exposure to atmospheric components. The container must be robust to prevent physical damage and leaks.[1][3]

2.2. Handling Precautions Safe and effective handling ensures both personnel safety and compound stability.

  • Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. The compound is expected to be corrosive and may cause severe skin burns and eye damage.[6][8]

  • Incompatible Materials: Keep away from acids, acid anhydrides, and strong oxidizing agents.[1][2]

  • Dispensing: When dispensing, blanket the headspace of the storage bottle with an inert gas before re-sealing to maintain an inert atmosphere.

Section 3: Protocols for Experimental Stability Assessment

To empirically determine the stability of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine and develop a stability-indicating analytical method, a combination of forced degradation studies and long-term stability testing is required. These protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[9][10]

3.1. Forced Degradation (Stress Testing) The objective of stress testing is to identify likely degradation products and demonstrate the specificity of the analytical method.[11][12]

StabilityWorkflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Solutions of Compound (e.g., 1 mg/mL in Acetonitrile/Water) Control Unstressed Control Sample (t=0 analysis) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Prep->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Parent Compound Identify & Quantify Degradants Analysis->Data

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Acidic Condition: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Basic Condition: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C. Withdraw and process aliquots as in the acidic study.

  • Oxidative Condition: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature. Monitor the reaction and withdraw aliquots for analysis.

  • Thermal Condition: Expose the solid compound and a solution to dry heat (e.g., 80°C). Sample at various time points.

  • Photolytic Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control (t=0), using a validated stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector and mass identification (LC-MS) are essential to confirm separation and identify degradants.

3.2. Long-Term Stability Study This study provides the data needed to establish a re-test period for the compound under recommended storage conditions.[9][13]

Step-by-Step Protocol for Long-Term Stability:

  • Batch Selection: Use a representative batch of the compound with a known purity profile.

  • Packaging: Package the material in containers that simulate the intended long-term storage closure system.

  • Storage Conditions: Place the samples in calibrated stability chambers set to the desired conditions. Per ICH guidelines, long-term conditions are typically 25°C ± 2°C / 60% RH ± 5% RH. However, for a potentially sensitive intermediate, a refrigerated condition of 5°C ± 3°C is also highly recommended.[9]

  • Testing Schedule: Pull samples for analysis at predetermined intervals. A typical schedule for a 12-month study would be 0, 3, 6, 9, and 12 months.[14]

  • Analysis: At each time point, test the sample for critical quality attributes, including appearance, assay (purity), and degradation products using the validated stability-indicating method.

Conclusion

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is a valuable yet inherently reactive chemical intermediate. Its stability is critically dependent on protection from atmospheric oxygen, carbon dioxide, light, and elevated temperatures. By implementing the stringent storage and handling conditions outlined in this guide—specifically, refrigerated storage under an inert, dry atmosphere in sealed, light-proof containers—researchers can effectively preserve its chemical integrity. Furthermore, the application of systematic stability testing protocols, grounded in ICH guidelines, provides a robust framework for validating storage conditions and ensuring the quality of the material for its intended use in drug discovery and development.

References

  • Apollo Scientific. (2022, September 16).
  • Synblock. CAS 214759-73-6 | (4-(Piperidin-1-yl)phenyl)methanamine.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, June 12).
  • MDPI. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • ChemicalBook. (2025, July 16). [4-(1-methylpyrazol-4-yl)phenyl]methanamine.
  • Santa Cruz Biotechnology.
  • European Medicines Agency (EMA). ICH Q1A (R2) Stability Testing of new Drug Substances and Products.
  • SGS Belgium. Pharmaceutical Stability Testing and Storage.
  • International Council for Harmonis
  • PubMed.
  • Bajwa, S. K. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • PubChem. 4-(4-Methylpiperazin-1-yl)
  • BLDpharm. 214759-73-6|(4-(Piperidin-1-yl)phenyl)methanamine.
  • BLDpharm. 7149-42-0|(1-Methylpiperidin-4-yl)methanamine.

Sources

Exploratory

An In-depth Technical Guide to 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Analogs and Derivatives

Introduction The 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine scaffold represents a compelling starting point for medicinal chemistry campaigns, particularly in the exploration of novel therapeutics targeting the cent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine scaffold represents a compelling starting point for medicinal chemistry campaigns, particularly in the exploration of novel therapeutics targeting the central nervous system (CNS) and beyond. The inherent structural features of this molecule—a substituted piperidine ring linked to a benzylamine moiety—offer a versatile platform for the systematic investigation of structure-activity relationships (SAR). The piperidine motif is a well-established constituent of numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets. This guide provides a comprehensive technical overview of the synthesis, derivatization, and pharmacological evaluation of analogs based on this core structure, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: A Modular Approach

A robust and adaptable synthetic strategy is paramount for the efficient generation of a diverse library of analogs. The synthesis of the parent compound, 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine, can be logically approached through a convergent synthesis, culminating in a reductive amination step.

Synthesis of the Key Intermediate: 4-(4-Methylpiperidin-1-yl)benzaldehyde

The initial phase focuses on the construction of the key aldehyde intermediate. A common and effective method involves the nucleophilic aromatic substitution of a suitable fluorobenzaldehyde with 4-methylpiperidine.

Experimental Protocol: Synthesis of 4-(4-methylpiperidin-1-yl)benzaldehyde

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4-methylpiperidine (1.2 eq) and a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Final Step: Reductive Amination

With the aldehyde intermediate in hand, the final step to obtain the primary amine core is a reductive amination. This reaction is a cornerstone of medicinal chemistry for its efficiency and broad applicability.[1][2]

Experimental Protocol: Synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

  • Imine Formation: Dissolve 4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: To the solution containing the in situ-formed imine, add a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice.[1] The reducing agent should be added portion-wise at 0 °C, and the reaction should be allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. The aqueous residue can be basified with a solution of sodium hydroxide and extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Aldehyde_Intermediate 4-(4-Methylpiperidin-1-yl)benzaldehyde 4-Fluorobenzaldehyde->Aldehyde_Intermediate Nucleophilic Aromatic Substitution 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Aldehyde_Intermediate K2CO3_DMSO K2CO3, DMSO 80-120 °C K2CO3_DMSO->Aldehyde_Intermediate Aldehyde_Intermediate_2 4-(4-Methylpiperidin-1-yl)benzaldehyde Target_Molecule 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Aldehyde_Intermediate_2->Target_Molecule Reductive Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Target_Molecule Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Target_Molecule G cluster_0 Derivatization Pathways cluster_1 Resulting Analogs Core_Molecule 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine N_Acylation N-Acylation Core_Molecule->N_Acylation RCOCl, Base N_Alkylation N-Alkylation/Arylation Core_Molecule->N_Alkylation R'-CHO, NaBH(OAc)3 Sulfonylation Sulfonylation Core_Molecule->Sulfonylation RSO2Cl, Base Amide_Analogs Amide Analogs N_Acylation->Amide_Analogs Amine_Analogs Secondary/Tertiary Amine Analogs N_Alkylation->Amine_Analogs Sulfonamide_Analogs Sulfonamide Analogs Sulfonylation->Sulfonamide_Analogs

Sources

Protocols & Analytical Methods

Method

reductive amination for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine synthesis

Application Note: Optimized Synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine via Reductive Amination Abstract & Strategic Overview This application note details the robust synthesis of 1-[4-(4-Methylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine via Reductive Amination

Abstract & Strategic Overview

This application note details the robust synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine , a critical pharmacophore often utilized in the development of kinase inhibitors and GPCR ligands. While the target molecule contains a secondary amine within the piperidine ring, the primary focus of this protocol is the installation of the primary benzylic amine moiety via reductive amination .

Direct reductive amination of aldehydes to primary amines is chemically challenging due to the high propensity for over-alkylation (formation of symmetric secondary amine dimers). This protocol utilizes a modified Borch Reduction using ammonium acetate (


) and sodium cyanoborohydride (

), optimized to suppress dimerization and ensure high chemoselectivity.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the conversion of the aldehyde precursor, 4-(4-methylpiperidin-1-yl)benzaldehyde , into the target primary amine. The pathway involves the in-situ formation of an iminium species followed by selective hydride transfer.

ReactionScheme Aldehyde Precursor Aldehyde (4-(4-methylpiperidin-1-yl)benzaldehyde) Imine Imine/Iminium Intermediate Aldehyde->Imine + NH4OAc (Excess) MeOH, pH 5-6 Product Target Primary Amine (1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine) Imine->Product + NaBH3CN Selective Reduction Dimer Side Product (Secondary Amine Dimer) Imine->Dimer Low NH3 conc. (Avoid this path)

Figure 1: Reaction pathway highlighting the critical intermediate and the potential dimerization side reaction.

Experimental Protocols

Precursor Synthesis (Contextual)

If the aldehyde precursor is not commercially available, it is synthesized via


 coupling.
  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), 4-Methylpiperidine (1.2 eq),

    
     (2.0 eq).
    
  • Conditions: DMF or DMSO, 100°C, 12 h.

  • Note: Ensure complete removal of DMF before proceeding, as residual solvent can complicate the workup of the amine.

Core Protocol: Reductive Amination (Borch Conditions)

This method is preferred over


 for primary amines because the pH control (pH 5–6) stabilizes the iminium ion while preventing the rapid reduction of the aldehyde.

Materials:

  • Substrate: 4-(4-methylpiperidin-1-yl)benzaldehyde (

    
    , 
    
    
    
    )
  • Ammonia Source: Ammonium Acetate (

    
    ) (
    
    
    
    ,
    
    
    , 10 eq )
  • Reductant: Sodium Cyanoborohydride (

    
    ) (
    
    
    
    ,
    
    
    , 1.5 eq )
  • Solvent: Methanol (anhydrous,

    
    )
    
  • Molecular Sieves: 3Å (activated, optional but recommended)

Step-by-Step Procedure:

  • Imine Formation (Equilibrium Setup):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (

      
      ) in Methanol (
      
      
      
      ).
    • Add Ammonium Acetate (

      
      ) in one portion.
      
    • Optional: Add

      
       of activated 3Å molecular sieves to absorb water and drive the equilibrium toward the imine.
      
    • Stir at room temperature (

      
      ) for 1 hour . Note: The solution may turn slightly yellow/orange.
      
  • Reduction:

    • Cool the mixture to

      
       in an ice bath.
      
    • Add

      
       (
      
      
      
      ) portion-wise over 10 minutes. Caution: Toxic HCN gas can evolve if acid is present; ensure fume hood ventilation.
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours .

  • Quench & Acidic Workup (Removal of Neutral Impurities):

    • Quench the reaction by slowly adding

      
       (
      
      
      
      ) to destroy excess hydride and protonate the amine product (pH < 2). Stir for 30 mins.
    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the residue with water (

      
      ).
      
    • Wash 1: Extract the acidic aqueous layer with Ethyl Acetate (

      
      ).
      
      • Logic: This removes unreacted aldehyde and neutral alcohol byproducts (benzyl alcohol derivative). The product remains in the aqueous phase as the hydrochloride salt.

  • Basification & Extraction (Isolation):

    • Cool the aqueous layer to

      
      .
      
    • Basify to pH > 12 using

      
       or solid KOH. Note: The solution will become cloudy as the free base precipitates.
      
    • Extraction: Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo.
      

Purification & Quality Control

While the acid-base workup provides material of >90% purity, pharmaceutical applications require >98%.

MethodConditionsTarget Impurity Removal
Recrystallization Dissolve free base in minimal hot Ethanol; add

in ether. Cool to precipitate the dihydrochloride salt.
Removes trace dimers and colored impurities.
Flash Chromatography DCM:MeOH:NH4OH (90:9:1).Removes benzyl alcohol and dimer side products.
Reverse Phase HPLC C18 Column, Water/Acetonitrile (+0.1% TFA).Final polishing for biological assays.

Analytical Criteria (Expected Data):

  • 1H NMR (

    
    ):  Benzylic protons (
    
    
    
    ) appear as a singlet around
    
    
    . The piperidine methyl doublet appears at
    
    
    .
  • MS (ESI+):

    
     (Calc. MW: 204.31).
    

Workflow Visualization

The following diagram illustrates the critical separation logic required to isolate the pure amine from neutral byproducts.

WorkupLogic ReactionMix Crude Reaction Mixture (Product, Aldehyde, Alcohol, Borates) Acidify 1. Acidify (HCl) to pH < 2 2. Evaporate MeOH 3. Dilute with Water ReactionMix->Acidify Wash Wash with Ethyl Acetate Acidify->Wash OrgLayer1 Organic Layer (Discard) Contains: Unreacted Aldehyde, Benzyl Alcohol Wash->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Keep) Contains: Product Salt (R-NH3+) Wash->AqLayer1 Product retained Basify Basify (NaOH) to pH > 12 Extract with DCM AqLayer1->Basify FinalOrg DCM Layer (Product) Contains: Target Primary Amine Basify->FinalOrg FinalAq Aqueous Waste Contains: Borate salts Basify->FinalAq

Figure 2: Acid-Base extraction workflow ensuring separation of neutral byproducts.

Troubleshooting & Optimization (CPPs)

IssueProbable CauseCorrective Action
High Dimer Formation Insufficient Ammonia source.Increase

to 15-20 eq . High concentration of ammonia relative to aldehyde is critical to favor primary amine.
Low Conversion pH too high (Imine not activating) or wet solvent.Ensure pH is ~6.[1] Add activated molecular sieves to remove water generated during imine formation.
Aldehyde Reduction Reducing agent too strong or added too early.Ensure 1 hour pre-stirring before adding

. Do NOT use

(it reduces aldehyde too fast).
Product Loss Incomplete extraction.The product is a diamine and highly polar. Ensure pH > 12 during final extraction and use DCM/MeOH (9:1) if DCM alone is insufficient.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (2006). "Sodium Cyanoborohydride."[1][4][5][6] Encyclopedia of Reagents for Organic Synthesis.

Sources

Application

Application Note: Purification of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

This Application Note is designed for researchers and purification scientists working with complex amine-containing building blocks. It addresses the specific physicochemical challenges of 1-[4-(4-Methylpiperidin-1-yl)ph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and purification scientists working with complex amine-containing building blocks. It addresses the specific physicochemical challenges of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine , a molecule containing both a highly basic primary benzylamine and a lipophilic, weakly basic N-aryl piperidine core.[1]

[1]

Executive Summary

The purification of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine presents a classic "basic amine" challenge in chromatography.[1] The molecule possesses a primary amine (pKa ~9.[1]5) capable of strong silanol interactions, leading to severe peak tailing on standard silica. Additionally, the hydrophobic N-aryl piperidine core requires sufficient organic solvent strength for elution.[1]

This guide provides two validated workflows:

  • Flash Chromatography: A high-throughput "crude cleanup" method using amine-modified silica or basified mobile phases.[1]

  • Preparative HPLC: A high-resolution "polishing" method using pH-switching strategies to maximize recovery and purity.[1]

Physicochemical Profile & Separation Logic[1][2]

Understanding the molecule is the first step to successful separation.

FeatureChemical LogicChromatographic Implication
Primary Amine (-CH₂-NH₂)High Basicity (pKa ~9.3 - 9.6) .[1] Protonated at neutral pH.[1]Major Tailing Cause: Strong ionic interaction with acidic silanols on silica.[1] Requires high pH or ion-pairing agents (TFA).[1]
N-Aryl Piperidine Low Basicity (pKa ~3 - 5) .[1] Lone pair delocalized into phenyl ring.[1]Retention Driver: Provides hydrophobicity (LogP ~2.5).[1] Drives retention in Reverse Phase (RP).[1]
Solubility Moderate in water (pH dependent).[1] High in DCM, MeOH, DMSO.Loading: Load in DCM/MeOH for Flash; DMSO/Water + Acid for Prep HPLC.

Workflow Visualization

The following diagram outlines the decision process for purifying this specific amine derivative, moving from crude synthesis mixture to pharmaceutical-grade purity.

PurificationWorkflow Crude Crude Reaction Mixture (Contains: SM, Dimer, Des-methyl) TLC TLC Analysis (DCM/MeOH/NH4OH) Crude->TLC Assess Complexity Flash Flash Chromatography (Normal Phase) TLC->Flash Bulk Impurity Removal QC_LCMS QC Check (LC-MS) Flash->QC_LCMS Check Purity Prep_HPLC Prep HPLC (Reverse Phase) QC_LCMS->Prep_HPLC If <95% or Isomers Final Final Product (>98% Purity) QC_LCMS->Final If >95% Prep_HPLC->Final Lyophilization

Figure 1: Integrated purification workflow from crude synthesis to final isolated product.

Protocol A: Flash Chromatography (Normal Phase)[1]

Objective: Rapid removal of non-polar starting materials and bulk polymeric impurities.

The "Amine Tailing" Problem

Standard silica gel (SiO₂) is acidic (pH ~5).[1] The basic benzylamine moiety will protonate and "stick" to the silica, resulting in broad, streaking bands and poor recovery.

  • Solution 1 (Recommended): Use Amine-Functionalized Silica (KP-NH) .[1] This eliminates the need for mobile phase modifiers.

  • Solution 2 (Standard): Use standard silica with a basified mobile phase .[1]

Detailed Methodology (Standard Silica)

1. Stationary Phase: Spherical Silica Gel, 20–40 µm (e.g., Biotage SNAP or RediSep Rf). 2. Mobile Phase Preparation:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% Methanol in DCM + 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA) .[1]

    • Note: Do not add base to Solvent A (pure DCM) as it may precipitate or cause baseline noise.[1] Add it to the polar modifier (Solvent B).[1]

3. Gradient Profile:

Time (CV) % Solvent B Description
0–2 0% Elute non-polar impurities (e.g., unreacted halides).[1]
2–10 0% → 50% Linear gradient.[1] Product typically elutes at 20–30% B.

| 10–12 | 50% → 100% | Wash column (highly polar dimers elute here).[1] |

4. Sample Loading:

  • Technique: Dry loading is superior for amines to prevent band broadening.[1]

  • Protocol: Dissolve crude oil in minimal DCM. Add Celite (ratio 1:2 sample:Celite).[1] Evaporate to a free-flowing powder.[1] Pack into a solid load cartridge.

5. Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

Protocol B: Preparative HPLC (Reverse Phase)[1]

Objective: High-purity isolation (>98%) and salt form control.

Strategy: pH Switching

The choice of pH fundamentally alters the selectivity for this molecule.

  • Low pH (TFA/Formic Acid): Protonates the benzylamine.[1] Increases solubility but reduces retention.[1] Good for removing non-basic impurities.

  • High pH (Ammonium Bicarbonate, pH 10): Keeps the benzylamine neutral (Free Base). Increases retention and drastically improves peak shape (sharper peaks) by suppressing silanol ionization.[1] Recommended for this molecule.

Detailed Methodology (High pH - Recommended)

1. Column Selection:

  • Type: Hybrid Silica C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH).[1]

  • Why: These columns withstand high pH (up to pH 12) without dissolving the silica matrix.[1]

2. Mobile Phases:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH₄OH).

  • Solvent B: Acetonitrile (100%).[1]

3. Gradient (Generic Starting Point):

  • Flow Rate: 20 mL/min (for 19x150mm column).

  • Gradient: 5% B to 70% B over 15 minutes.

    • Optimization: If the product elutes too early, add a 2-minute isocratic hold at 5% B.

4. Sample Preparation:

  • Dissolve the Flash-purified material in DMSO or 50:50 Water/Acetonitrile.[1]

  • Critical: If the sample is not soluble at high pH, dissolve in a small amount of DMSO + 1 eq. of Formic Acid, then inject. The buffer capacity of the mobile phase will neutralize it on-column.

Alternative: Low pH Method (If High pH column unavailable)
  • Column: Standard C18 (e.g., Phenomenex Luna C18).[1]

  • Mobile Phase: Water + 0.1% TFA (A) / Acetonitrile + 0.1% TFA (B).[1]

  • Note: The product will be isolated as a TFA salt . This is often hygroscopic.[1] To convert to free base, pass through a carbonate resin (PL-HCO3 MP) or perform a basic extraction.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks (Flash) Interaction with silanols.[1]Increase modifier (NH₄OH) concentration to 2%. Switch to Amine (KP-NH) silica.[1]
Fronting Peaks (HPLC) Column overload or solubility mismatch.Reduce injection volume.[1] Ensure sample solvent matches initial mobile phase strength.[1]
Double Peaks (HPLC) Atropisomers or Rotamers (unlikely here) or Salt mismatch.[1]Ensure the sample pH matches the mobile phase. Check for partial protonation.
Low Recovery Irreversible adsorption.[1]Flush column with 95% MeOH + 5% TEA to recover "stuck" amine.[1]

References

  • Sielc Technologies. "HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine."[2] Sielc.com.[1] Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at: [Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography."[1] Department of Chemistry. Available at: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." MasterOrganicChemistry.com. Available at: [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Introduction: The Need for Rigorous Characterization 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is a substituted benzylamine derivative featuring a 4-methylpiperidine moiety. Its structural motifs are common in phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Rigorous Characterization

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is a substituted benzylamine derivative featuring a 4-methylpiperidine moiety. Its structural motifs are common in pharmacologically active compounds, making it a molecule of significant interest in drug discovery and development as a potential intermediate or a novel chemical entity. The precise structural confirmation, purity assessment, and physicochemical profiling of this compound are paramount for ensuring the reliability, reproducibility, and safety of subsequent research and development activities.

This guide provides a multi-faceted analytical approach, leveraging orthogonal techniques to build a complete and validated profile of the molecule. We will detail the underlying principles for method selection and provide robust, step-by-step protocols for researchers, scientists, and drug development professionals. The structural and key identifiers for the compound are provided below.[1]

Table 1: Compound Identification

Identifier Value
IUPAC Name [4-(4-methylpiperidin-1-yl)phenyl]methanamine[1]
Molecular Formula C₁₃H₂₀N₂[1]
Monoisotopic Mass 204.1626 g/mol [1]
SMILES CC1CCN(CC1)C2=CC=C(C=C2)CN[1]

| InChIKey | PTNLGUVQBDMODF-UHFFFAOYSA-N[1] |

The following sections will detail the application of chromatographic, spectroscopic, and thermal analysis techniques for a comprehensive characterization.

cluster_0 Analytical Workflow Overview Sample Analyte Sample: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Purity Purity & Impurity Profile Sample->Purity HPLC/UPLC Identity Structural Identity & Confirmation Sample->Identity NMR, MS, FTIR PhysChem Physicochemical Properties Sample->PhysChem TGA/DSC Report Comprehensive Characterization Report Purity->Report Identity->Report PhysChem->Report

Caption: A high-level overview of the analytical workflow.

Chromatographic Analysis for Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[2] Its high resolution allows for the separation of the main compound from process-related impurities and degradation products. A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar analytes like the target compound. The acidic mobile phase ensures that the amine functionalities are protonated, leading to sharp, symmetrical peaks and improved retention.

Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection to remove particulates.

  • Chromatographic Conditions:

Table 2: HPLC Method Parameters

Parameter Condition Justification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[2] Excellent for retaining and separating moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier sharpens peaks for basic analytes.[3][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Formic acid is MS-compatible.[3][4]
Gradient 10% B to 95% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min. Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min[2] Standard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°C[2] Ensures reproducible retention times.
Injection Vol. 5 µL Small volume to prevent peak distortion.

| Detector | UV at 254 nm | The phenyl group provides strong chromophoric activity at this wavelength. |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Any peak other than the main peak is considered an impurity and should be reported.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the chemical structure, confirming the identity and connectivity of atoms within the molecule.

cluster_1 Orthogonal Spectroscopic Methods NMR NMR Spectroscopy (¹H, ¹³C) Info_NMR • Atom Connectivity • H/C Environment • Definitive Structure NMR->Info_NMR MS Mass Spectrometry (LC-MS) Info_MS • Molecular Weight • Elemental Formula • Fragmentation Pattern MS->Info_MS FTIR FTIR Spectroscopy Info_FTIR • Functional Groups (N-H, C-N, Aromatic C-H) FTIR->Info_FTIR

Caption: The complementary nature of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure determination in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.[2]

Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans for good signal-to-noise.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • Expected ¹H NMR Signals (based on analogous structures[5][6]):

    • ~7.2-7.4 ppm: Doublet, 2H (Aromatic protons ortho to the aminomethyl group).

    • ~6.8-7.0 ppm: Doublet, 2H (Aromatic protons ortho to the piperidine group).

    • ~3.8 ppm: Singlet or broad singlet, 2H (Benzylic -CH₂NH₂).

    • ~3.6-3.8 ppm: Multiplet, 2H (Piperidine protons adjacent to N, axial).

    • ~2.6-2.8 ppm: Multiplet, 2H (Piperidine protons adjacent to N, equatorial).

    • ~1.5-1.8 ppm: Multiplets, 5H (Remaining piperidine ring protons).

    • ~1.6 ppm: Broad singlet, 2H (Amine -NH₂).

    • ~0.9-1.0 ppm: Doublet, 3H (Methyl group -CH₃).

  • Expected ¹³C NMR Signals (based on analogous structures[5][7]):

    • ~150-155 ppm: Aromatic C attached to piperidine N.

    • ~140-145 ppm: Aromatic C attached to the aminomethyl group.

    • ~128-130 ppm: Aromatic CH ortho to the aminomethyl group.

    • ~115-120 ppm: Aromatic CH ortho to the piperidine group.

    • ~50-55 ppm: Piperidine CH₂ adjacent to N.

    • ~45-50 ppm: Benzylic -CH₂NH₂.

    • ~30-35 ppm: Piperidine CH and CH₂.

    • ~20-25 ppm: Methyl -CH₃.

Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight and elemental composition (via high-resolution MS), which is a critical piece of evidence for identity confirmation.[8] When coupled with a separation technique like LC (LC-MS), it can also provide mass information for impurities. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules containing basic nitrogen atoms, which readily form [M+H]⁺ ions.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

  • LC Method: Use the same HPLC method as described in Section 2. The use of formic acid is crucial as it is a volatile buffer compatible with MS.[3][4]

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

  • Expected Results:

    • Calculated Exact Mass for [C₁₃H₂₁N₂]⁺ ([M+H]⁺): 205.1705.

    • The observed mass in a high-resolution instrument should be within 5 ppm of the calculated mass.

    • Predicted Adducts: Look for [M+Na]⁺ at ~m/z 227.1524 and [M+K]⁺ at ~m/z 243.1264.[9]

    • Key Fragmentation (MS/MS): Tandem MS can be used to confirm the structure. Expect fragmentation corresponding to the loss of the aminomethyl group (-CH₂NH₂) or cleavage within the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10] It serves as an excellent tool for confirming the presence of key structural components.

Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands (based on similar structures[11][12]):

Table 3: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400 N-H stretch (two bands) Primary Amine (-NH₂)
3000 - 3100 C-H stretch Aromatic C-H
2800 - 3000 C-H stretch Aliphatic C-H (piperidine, methyl)
~1610 C=C stretch Aromatic Ring
~1590 N-H bend (scissoring) Primary Amine (-NH₂)
~1520 C=C stretch Aromatic Ring
1250 - 1350 C-N stretch Aryl-N (piperidine-phenyl)

| 800 - 850 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Thermal Analysis

Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the material's thermal stability, melting point, and decomposition profile.[13] This data is vital for determining appropriate storage and handling conditions.

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Analytical Conditions:

    • Temperature Program: Heat from 25°C to 500°C at a rate of 10°C/min.[13]

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Data Analysis:

    • DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ).

    • TGA: Determine the onset temperature of decomposition, where significant weight loss begins. Report the temperature at which 5% weight loss occurs (T₅%).

Summary: An Integrated Approach for Complete Characterization

A single analytical technique is insufficient for the complete and unambiguous characterization of a novel compound. The true power of this guide lies in the integrated use of orthogonal methods.

  • HPLC establishes the purity and quantifies impurities.

  • NMR provides the definitive chemical structure and atom connectivity.

  • MS confirms the molecular weight and elemental formula.

  • FTIR verifies the presence of key functional groups.

  • TGA/DSC defines the thermal properties of the material.

Together, these methods provide a robust and scientifically sound characterization package for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, ensuring data integrity for all downstream applications in research and development.

References

  • The Royal Society of Chemistry. (2021). Supporting Information for a scientific publication. This source provides representative ¹H and ¹³C NMR spectral data for various complex organic molecules, which can be used as a basis for predicting chemical shifts in analogous structures. [URL not directly available, referenced through search result]
  • SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. This application note details an HPLC method for a related piperidine compound, providing a strong starting point for method development. [Link]

  • Supplementary Information for a scientific publication. This document contains ¹H NMR data for a variety of substituted methanimine compounds, useful for understanding the spectral regions of aromatic protons. [URL not directly available, referenced through search result]
  • Eurofins. (2022). Analytical Method Summaries. Describes general procedures for sample analysis by GC/MS and LC-MS/MS, outlining principles of separation and detection. [URL not directly available, referenced through search result]
  • The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes. Contains ¹H and ¹³C NMR data for compounds containing a piperidin-1-yl group attached to an aromatic system. [Link]

  • Cheméo. (n.d.). N-Phenyl-4-piperidinamine. Provides physicochemical data and references for a related piperidine compound. [Link]

  • PubChemLite. [4-(4-methylpiperidin-1-yl)phenyl]methanamine. Provides fundamental chemical information for the target compound, including formula, mass, and structural identifiers. [Link]

  • Molbase. 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. Details for a structurally similar piperazine analogue. [Link]

  • SIELC Technologies. (2018). Separation of N-Phenyl-1-(phenylmethyl)-4-piperidinamine on Newcrom R1 HPLC column. Describes an HPLC method for another complex piperidine derivative. [Link]

  • PubChemLite. [4-(4-methylpiperazin-1-yl)phenyl]methanamine. Provides predicted mass spectrometry adducts for a similar molecule. [Link]

  • Alver, Ö., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. Provides reference IR spectral data from the Coblentz Society collection. [Link]

  • Purdue University Graduate School. (2022). Mass Spectrometric Methods Development. A dissertation covering the fundamentals and applications of mass spectrometry for compound identification. [Link]

  • ResearchGate. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. An article detailing spectroscopic analysis of a related molecule. [Link]

  • Semantic Scholar. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. A study providing spectroscopic data for a related piperazine compound. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. This paper discusses the principles of FTIR and its application in identifying functional groups. [Link]

  • Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Provides a detailed LC-MS/MS protocol for a related piperazine impurity. [Link]

  • PubMed. (n.d.). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives. Research article on a related class of compounds. [Link]

  • MDPI. (n.d.). A Top-Down Approach and Thermal Characterization of Luminescent Hybrid Materials. This article provides a standard protocol for conducting thermal analysis (TGA/DSC). [Link]

  • Springer Medizin. (2020). Identification and structure characterization of five synthetic opioids. Discusses the use of LC-QTOF-MS for the identification of new compounds. [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. Provides reference mass spectral data for a related compound. [Link]

  • ResearchGate. (n.d.). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone. A study that includes TGA/DSC analysis of a similar 4-methylpiperidine derivative. [Link]

  • University of St Andrews. (n.d.). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. Contains numerous examples of NMR spectra for various substituted benzyl alcohols and related compounds. [Link]

  • Beilstein Journals. (n.d.). 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H). Provides general laboratory procedures for NMR, IR, and HRMS analysis. [Link]

  • Arabian Journal of Chemistry. (n.d.). Enhanced flame retardancy and thermal stability.... Briefly reviews different types of chemical retardants and their mechanisms. [Link]

  • PubMed. (n.d.). Identification and physicochemical characterization of 4-fluorobutyrfentanyl. Abstract describing the analytical characterization of a related fentanyl analogue. [Link]

Sources

Application

Application Note: Integration of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine in Indole-Carboxamide Scaffolds

Abstract This application note details the protocol for synthesizing indole-carboxamide derivatives utilizing 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine as a nucleophilic building block. This specific amine moiety s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing indole-carboxamide derivatives utilizing 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine as a nucleophilic building block. This specific amine moiety serves as a critical "solubilizing tail," frequently employed in kinase inhibitor design to enhance physicochemical properties (LogD, solubility) and pharmacokinetic profiles. The guide covers stoichiometric optimization, coupling reagent selection (HATU vs. T3P), and a self-validating purification strategy leveraging the basicity of the piperidine ring.

Introduction & Pharmacophore Rationale[1]

In modern drug discovery, particularly within oncology (e.g., JAK, ALK, or Smoothened inhibitors), the indole-carboxamide scaffold is a privileged structure. However, these scaffolds often suffer from poor aqueous solubility.

The incorporation of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine introduces a basic center (the piperidine nitrogen) and a lipophilic linker.

  • Solubility: The piperidine nitrogen (calculated pKa ~8.5–9.5) allows for salt formation (e.g., HCl, mesylate), significantly improving aqueous solubility.

  • Binding: The benzylamine linker positions the piperidine tail to potentially interact with solvent-exposed regions of the target protein, a common strategy to improve potency without incurring steric penalties in the ATP-binding pocket.

Chemical Profile & Handling

PropertySpecification
Compound Name 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
Functional Class Primary Benzylamine with Tertiary Amine Tail
Molecular Weight ~204.31 g/mol
Solubility Soluble in DCM, DMF, MeOH; Low solubility in Water (neutral form)
Storage Store at 2–8°C under inert atmosphere (Ar/N₂). Hygroscopic.
Key Reactivity Primary amine is highly nucleophilic; Piperidine nitrogen is basic but non-nucleophilic under coupling conditions due to steric bulk and alkylation.

Experimental Workflow

Reaction Pathway Design

The synthesis relies on the activation of the indole-carboxylic acid followed by nucleophilic attack by the benzylamine.

G Acid Indole-Carboxylic Acid Intermediate Activated Ester (OBt/OAt species) Acid->Intermediate Activation Activator Activation Reagent (HATU or T3P) Activator->Intermediate Amine 1-[4-(4-Methylpiperidin-1-yl) phenyl]methanamine Product Indole-Carboxamide Product Amine->Product Base Base (DIPEA) Base->Intermediate Intermediate->Product Nucleophilic Attack

Figure 1: General amide coupling workflow.[1] The acid is activated in situ to prevent self-condensation.

Reagent Selection Strategy
  • Standard Protocol (HATU): Best for small-scale (mg to g) discovery chemistry. High conversion rates for electron-deficient indole acids.

  • Scale-Up Protocol (T3P): Propylphosphonic anhydride (T3P) is recommended for >10g scale. It produces water-soluble byproducts, simplifying workup, though reaction kinetics may be slower than HATU.

Detailed Protocol (HATU Method)

Scale: 1.0 mmol Indole-Carboxylic Acid

Step 1: Activation[3]
  • Charge a dry round-bottom flask with Indole-Carboxylic Acid (1.0 equiv, 1.0 mmol).

  • Add anhydrous DMF (5.0 mL, 0.2 M concentration). Note: DMF is preferred over DCM to ensure solubility of the zwitterionic indole acid.

  • Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, 3.0 mmol).

  • Add HATU (1.1 equiv, 1.1 mmol) in one portion.

  • Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn yellow/orange, indicating active ester formation.

Step 2: Coupling[3][4]
  • Dissolve 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine (1.1 equiv, 1.1 mmol) in minimal DMF (1–2 mL).

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir at RT for 2–12 hours.

    • Monitoring: Check by LC-MS.[1][2] The product peak [M+H]+ should be the dominant species. The basic piperidine tail often causes peak tailing; use a modifier (see Section 6).

Step 3: Workup (The "Acid-Base" Switch)

Because the product contains a basic piperidine and the starting indole acid is acidic, an acid-base extraction is the most efficient purification method before chromatography.

  • Dilute reaction mixture with EtOAc (30 mL).

  • Wash 1 (Remove DMF/Base): Wash with saturated NaHCO₃ (2 x 15 mL) and Brine (1 x 15 mL).

  • Wash 2 (Optional - Product Capture):

    • Extract the organic layer with 1M HCl (2 x 15 mL). The product (protonated piperidine) moves to the aqueous layer. Impurities remain in organic.

    • Basify the combined aqueous layer to pH ~10 using 4M NaOH.

    • Extract back into EtOAc (3 x 20 mL).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification & Analysis

Purification Decision Tree

The presence of the basic nitrogen allows for specific purification logic.

Purification Crude Crude Reaction Mixture AcidWash Acid-Base Extraction? Crude->AcidWash Flash Flash Chromatography (DCM:MeOH:NH4OH) AcidWash->Flash Yield > 100mg Prep Prep-HPLC (High pH Buffer) AcidWash->Prep Yield < 50mg or High Purity Req Pure Final Product Flash->Pure Prep->Pure

Figure 2: Purification logic based on scale and purity requirements.

Chromatography Conditions
  • Stationary Phase: Silica Gel (Standard) or C18 (Reverse Phase).

  • Mobile Phase (Normal Phase): DCM / MeOH / NH₄OH (90:10:1).

    • Critical: The ammonium hydroxide is mandatory to deprotonate the piperidine on silica; otherwise, the compound will streak and stick to the column.

  • Mobile Phase (Reverse Phase HPLC):

    • Buffer A: Water + 10mM Ammonium Bicarbonate (pH 10).

    • Buffer B: Acetonitrile.

    • Note: Avoid TFA if possible. TFA salts of piperidines can be hygroscopic and difficult to handle. If TFA is used, a free-basing step (NaHCO₃ wash) is required post-lyophilization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Indole acid steric hindrance or poor activation.Switch to T3P (50% in EtOAc) with Pyridine as base. Heat to 50°C.
Product Streaking (TLC/Column) Interaction of basic amine with acidic silica silanols.Add 1% Triethylamine or 1% NH₄OH to the eluent. Use amine-functionalized silica.
Solubility Issues (NMR) Aggregation of the indole-piperidine complex.Use DMSO-d6 with a drop of TFA-d to break aggregates and sharpen peaks.
Dimerization Unlikely with this amine, but possible if excess HATU activates the product amide.Adhere strictly to 1.1 equiv of HATU. Add amine immediately after activation time.

References

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • HATU Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • T3P Applications: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140-177. Link

  • Indole Scaffold Synthesis: Indole-3-Carboxamide Derivatives Synthesis Guide. BenchChem Technical Support. Link

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for all reagents, particularly HATU (sensitizer) and the piperidine derivative (potential irritant), before commencing work.

Sources

Method

experimental design for alphavirus inhibition assays with 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine derivatives

Abstract & Rationale The re-emergence of arthritogenic and encephalitic alphaviruses (e.g., Chikungunya [CHIKV], Venezuelan Equine Encephalitis [VEEV]) necessitates the discovery of novel small-molecule inhibitors. The c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The re-emergence of arthritogenic and encephalitic alphaviruses (e.g., Chikungunya [CHIKV], Venezuelan Equine Encephalitis [VEEV]) necessitates the discovery of novel small-molecule inhibitors. The compound class defined by 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine represents a promising scaffold containing a lipophilic piperidine core linked to a polar primary amine.

Structurally, this scaffold shares physicochemical properties with known lysosomotropic agents and capsid binders . The basic amine functionality (


) suggests potential accumulation in acidic endosomes, potentially inhibiting the low-pH-dependent fusion step characteristic of alphavirus entry. Furthermore, hydrophobic piperidine moieties have been co-crystallized within the hydrophobic pocket of alphavirus capsid proteins, interfering with nucleocapsid assembly.

This guide outlines a rigorous experimental workflow to validate the antiviral efficacy, cytotoxicity, and mechanism of action (MoA) of these derivatives.

Experimental Workflow Overview

The following diagram illustrates the critical path for validating the test compound, moving from safety profiling to mechanistic deconvolution.

Antiviral_Workflow cluster_QC Quality Gate Compound Compound Prep (DMSO Stock) Cytotox Phase 1: Cytotoxicity (MTT/MTS Assay) Determine CC50 Compound->Cytotox Screen Phase 2: Primary Screen (CPE Inhibition) Determine EC50 Cytotox->Screen If SI > 10 Confirm Phase 3: Confirmation (PRNT) Gold Standard Screen->Confirm Hit Validation Mech Phase 4: Mechanism (Time-of-Addition) Entry vs. Replication Confirm->Mech MoA Study

Figure 1: Sequential workflow for antiviral validation. SI = Selectivity Index (CC50/EC50).

Phase 1: Compound Preparation & Handling

The lipophilic nature of the phenyl-piperidine core combined with the primary amine requires careful solubilization to prevent precipitation in aqueous media.

Protocol 1.1: Stock Solution Preparation
  • Solvent: Dissolve the solid derivative in 100% molecular biology grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM master stock.

    • Note: If the compound is a hydrochloride salt, solubility in water may be possible, but DMSO is preferred for cellular permeability consistency.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to plastics) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 1.2: Working Dilutions
  • Media: DMEM supplemented with 2% FBS (Maintenance Media).

  • Precipitation Check: Dilute the stock to 100 µM in media. Vortex and inspect for turbidity or crystal formation under 20x magnification. If precipitation occurs, sonicate at 37°C or lower the starting concentration.

Phase 2: Cytotoxicity Profiling (The Safety Filter)

Before assessing antiviral activity, the Cytotoxic Concentration 50% (CC50) must be established to ensure that observed viral inhibition is not an artifact of host cell death.

Protocol 2.1: MTT Assay on Vero E6 Cells

Objective: Determine the concentration at which 50% of cells die.

  • Seeding: Plate Vero E6 cells (ATCC CRL-1586) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Remove growth media.[1][2] Add 100 µL of compound serially diluted in Maintenance Media (Range: 200 µM to 0.1 µM, 2-fold dilutions). Include DMSO vehicle controls (max 0.5% final concentration).

  • Incubation: Incubate for 48 hours (mimicking the viral assay duration).

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 2-4 hours until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO or acidified isopropanol.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve to calculate CC50.

Criteria: If CC50 < 10 µM, the compound is likely too toxic for specific antiviral development.

Phase 3: Primary Efficacy Screening (CPE Inhibition)

The Cytopathic Effect (CPE) Inhibition Assay is a robust, high-throughput method to determine the Effective Concentration 50% (EC50) .

Protocol 3.1: Crystal Violet CPE Assay

Virus: Chikungunya (CHIKV) or VEEV (vaccine strain TC-83 for BSL-2 safety).

  • Seeding: Plate Vero E6 cells (

    
     cells/well) in 96-well plates; incubate overnight.
    
  • Infection:

    • Prepare virus inoculum at MOI 0.1 (Multiplicity of Infection).

    • Add compound dilutions (from non-toxic range determined in Phase 2) to cells 1 hour prior to infection (Pre-treatment) or simultaneously (Co-treatment).

    • Add virus inoculum.[3]

  • Incubation: Incubate for 48–72 hours until the Virus Control (VC) wells show 100% CPE (cell detachment/rounding).

  • Fixation/Staining:

    • Remove media.[1] Wash 1x with PBS.

    • Fix with 4% Formaldehyde (20 min).

    • Stain with 0.5% Crystal Violet (in 20% methanol) for 10 min.

    • Wash with water and dry.

  • Quantification: Solubilize stain with 100 µL Methanol and read OD at 570 nm.

  • Analysis:

    • % Inhibition =

      
      
      
    • Calculate Selectivity Index (SI) =

      
      .
      
    • Target SI: >10 is promising; >50 is excellent.

Phase 4: Confirmatory Assay (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is the "gold standard" for confirming that the compound reduces the production of infectious progeny, not just protects the monolayer.

Protocol 4.1: PRNT Workflow
  • Seeding: Seed Vero cells in 6-well plates (

    
     cells/well) to form a confluent monolayer.
    
  • Infection:

    • Mix approx. 100 PFU (Plaque Forming Units) of virus with various concentrations of the compound.

    • Incubate mixture for 1 hour at 37°C (if testing direct virucidal effect) OR treat cells with compound before adding virus.

    • Adsorb virus to cells for 1 hour.[3]

  • Overlay: Remove inoculum. Overlay with Semi-solid Media (1% Carboxymethylcellulose [CMC] or Agarose + 2% FBS + Compound).

    • Critical: The compound must be present in the overlay to inhibit spread.

  • Incubation: 48–72 hours (virus dependent).

  • Staining: Fix with formaldehyde and stain with Crystal Violet.

  • Counting: Count plaques. Calculate the concentration reducing plaque count by 50% (PRNT50).

Phase 5: Mechanism of Action (Time-of-Addition)

To determine if the phenyl-methanamine derivative acts on Entry (likely due to basicity) or Replication (likely due to piperidine-capsid interaction), a Time-of-Addition (ToA) assay is required.

Protocol 5.1: ToA Experimental Design
  • Condition A (Pre-treatment): Compound added -2h to 0h. Washed away before infection. (Tests: Host cell modulation/Receptor blocking).

  • Condition B (Co-treatment/Entry): Compound added 0h to 1h during virus adsorption. (Tests: Attachment/Fusion).

  • Condition C (Post-treatment): Compound added 1h post-infection (p.i.) and maintained. (Tests: Replication/Assembly).

ToA_Timeline cluster_legend Interpretation T_minus2 -2h T_0 0h (Infection) T_minus2->T_0 Pre T_1 +1h (Wash) T_0->T_1 Co T_End 24h (Harvest) T_1->T_End Post Pre Pre-Treatment (Host/Entry Factors) Co Co-Treatment (Binding/Fusion) Post Post-Treatment (Replication/Assembly)

Figure 2: Time-of-Addition assay scheme. Distinct inhibition profiles in 'Co' vs 'Post' phases differentiate entry inhibitors from replication inhibitors.

Interpretation:

  • Inhibition only at Co-treatment: Suggests the compound blocks viral attachment or endosomal fusion (consistent with basic amines buffering endosomal pH).

  • Inhibition at Post-treatment: Suggests interference with RNA synthesis or Capsid assembly (consistent with piperidine-capsid hydrophobic interaction).

Data Reporting & Analysis[1][4][5]

Summarize findings in the following format for technical reports:

ParameterAssay TypeValue (µM)Interpretation
CC50 MTT (48h)> 100Low cytotoxicity (Good)
EC50 CPE Inhibition2.5Potent antiviral activity
SI Ratio (CC50/EC50)> 40High therapeutic window
Stage ToAEntry (0-1h)Likely fusion inhibitor

References

  • Vero Cell Cytotoxicity Protocols
  • Alphavirus Plaque Assays

    • Honke, N., et al. (2021).[4] Development of a Sensitive Detection Method for Alphaviruses and Its Use as a Virus Neutralization Assay. Viruses, 13(6), 1146. [Link]

  • Piperidine/Piperazine Antiviral Mechanisms

    • Aggarwal, M., et al. (2017).[5] Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research, 146, 102-111. [Link]

  • Time-of-Addition Methodologies

    • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. [Link]

  • PRNT Standardization

    • World Health Organization. (2007).[6][7] Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. WHO. [Link]

Sources

Application

Technical Application Note: Optimization of Piperidinyl-Benzylamine Scaffolds for GlyT1 Inhibition

Abstract This application note details the strategic development of glycine transporter 1 (GlyT1) inhibitors derived from the lead scaffold 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine . GlyT1 inhibition is a validate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic development of glycine transporter 1 (GlyT1) inhibitors derived from the lead scaffold 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine . GlyT1 inhibition is a validated therapeutic mechanism for enhancing N-methyl-D-aspartate (NMDA) receptor function in schizophrenia-associated cognitive impairment (CIAS).[1][2] This guide provides a comprehensive medicinal chemistry strategy, validated pharmacological protocols, and critical decision-making frameworks to transition this early "hit" molecule into a blood-brain barrier (BBB) penetrant lead candidate.

Part 1: Chemical Space & SAR Strategy

The starting scaffold, 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine , belongs to the 4-phenylpiperidine class of GlyT1 inhibitors. While it possesses the requisite pharmacophore for binding, its primary amine "head group" presents significant liabilities regarding metabolic stability and BBB permeability (high pKa ~9.5, leading to high ionization at physiological pH).

Structural Deconstruction & Optimization Logic
RegionCurrent MoietyFunctionOptimization Strategy
Head Group Methanamine (Primary Amine)Interacts with the glycine substrate site (likely Tyr128/Phe99).Critical Liability: High basicity leads to P-gp efflux. Fix: Reduce pKa (fluorination), alkylation (N-methylation), or conversion to less basic bioisosteres (e.g., cyclic amines, sulfonamides).
Linker Phenyl RingRigid spacer ensuring correct distance between lipophilic tail and polar head.Maintain planarity. Substitution (e.g., -F, -Cl) can improve metabolic stability and lock conformation.
Tail Group 4-MethylpiperidineOccupies the hydrophobic pocket; drives potency.Optimize lipophilicity (LogD). Explore spiro-cycles or sulfonyl-piperidines to enhance selectivity over GlyT2.
The Mechanism of Action

GlyT1 transporters on glial cells maintain low synaptic glycine levels. Inhibiting GlyT1 increases glycine availability, co-activating the GluN1 subunit of NMDA receptors.[3]

SynapticMechanism cluster_synapse Glutamatergic Synapse Glu Glutamate Release NMDAR NMDA Receptor (Activation) Glu->NMDAR Agonist Gly Synaptic Glycine Gly->NMDAR Co-Agonist GlyT1 Astrocytic GlyT1 (Reuptake) Gly->GlyT1 Clearance GlyT1->Gly Inhibition increases concentration Inhibitor Scaffold Inhibitor Inhibitor->GlyT1 Blockade

Figure 1: Mechanism of GlyT1 inhibition enhancing NMDA receptor signaling. The inhibitor blocks reuptake, elevating synaptic glycine concentrations.[1]

Part 2: In Vitro Pharmacology Protocols

To validate the scaffold and its analogs, a robust screening cascade is required. The following protocols are "self-validating," meaning they include internal controls to flag assay drift.

Protocol A: [³H]-Glycine Uptake Assay (Primary Screen)

Objective: Determine the IC50 of the test compound against human GlyT1 (hGlyT1).

Materials:

  • Cell Line: CHO cells stably expressing hGlyT1 (or JAR cells for endogenous expression).

  • Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Buffer (HBSS): 137 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.4 mM MgSO₄, 0.5 mM MgCl₂, 10 mM HEPES, 1 g/L Glucose (pH 7.4).

  • Control Inhibitor: ALX-5407 (NFPS) or Sarcosine.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-hGlyT1 cells in 96-well ScintiPlates (20,000 cells/well) 24 hours prior to assay.

  • Wash: Aspirate media and wash cells 2x with 200 µL warm HBSS.

  • Compound Addition: Add 50 µL of test compound (diluted in HBSS).

    • Self-Validation Step: Include a "Total Uptake" control (Vehicle only) and a "Non-Specific Binding (NSB)" control (10 µM ALX-5407).

  • Substrate Addition: Add 50 µL of [³H]-Glycine mix (Final concentration: 50 nM radioligand + 10 µM non-radioactive glycine).

    • Note: The addition of non-radioactive glycine prevents substrate depletion artifacts.

  • Incubation: Incubate for 15 minutes at 37°C.

    • Causality: Glycine uptake is rapid; exceeding 20 minutes risks equilibrium issues or efflux.

  • Termination: Rapidly aspirate and wash 3x with ice-cold HBSS.

  • Readout: Count radioactivity using a MicroBeta scintillation counter.

Data Analysis: Calculate % Inhibition:



Protocol B: Selectivity Profiling (GlyT1 vs. GlyT2)

Objective: Ensure the molecule does not inhibit GlyT2. GlyT2 inhibition causes motor side effects (tremors/respiratory distress) due to interference with spinal cord inhibitory neurotransmission.

Methodology:

  • Repeat Protocol A using CHO-hGlyT2 cells.

  • Acceptance Criteria: Selectivity Ratio (

    
    ) must be > 50-fold.
    

Part 3: ADME & Lead Optimization Workflow

The primary challenge with the methanamine scaffold is the Blood-Brain Barrier (BBB).

Protocol C: MDR1-MDCK Permeability Assay

Objective: Assess if the compound is a substrate for P-glycoprotein (P-gp/MDR1) efflux.

  • System: MDCK-MDR1 confluent monolayers on transwell plates.

  • Dosing: Apply compound (10 µM) to the Apical (A) or Basolateral (B) side.

  • Sampling: Measure transport A->B and B->A after 60 mins via LC-MS/MS.

  • Calculation: Efflux Ratio (ER) =

    
    .
    
    • Target: ER < 2.0. If ER > 2.0, the compound is likely pumped out of the brain.

Optimization Workflow Diagram

OptimizationCascade cluster_screen Screening Tier 1 cluster_adme Screening Tier 2 Hit Hit Scaffold (Methanamine) Design Design Cycle (Reduce Basicity) Hit->Design Synth Synthesis Design->Synth GlyT1 hGlyT1 Potency (IC50 < 100nM) Synth->GlyT1 GlyT1->Design Fail (Low Potency) GlyT2 Selectivity (>50x) GlyT1->GlyT2 If Potent MDR1 MDR1 Efflux (Ratio < 2) GlyT2->MDR1 If Selective MDR1->Design Fail (High Efflux) Microsome Metabolic Stability (t1/2 > 30 min) MDR1->Microsome Microsome->Design Fail (High Clearance) Lead Lead Candidate Microsome->Lead Pass

Figure 2: Iterative Design-Make-Test-Analyze (DMTA) cycle for GlyT1 inhibitors.

Part 4: Data Interpretation & SAR Trends

The table below illustrates hypothetical data trends expected when optimizing the 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine scaffold.

Analog IDModification (Head Group)hGlyT1 IC50 (nM)hGlyT2 IC50 (nM)Efflux Ratio (MDR1)Interpretation
Lead -CH₂-NH₂ (Primary) 45 >10,000 12.5 Potent but high efflux (poor brain pen).
Analog 1-CH₂-NH-CH₃ (Methyl)30>10,0008.0Slight potency gain, efflux still high.
Analog 2-CH(CH₃)-NH₂ (Alpha-Me)120>10,0005.2Steric clash reduces potency.
Analog 3-C(O)-NH₂ (Amide) 850 >10,000 1.1 Good permeability, but loss of potency (basic N required).
Analog 4-CH₂-N(Piperazine)158001.5High potency, but selectivity drops.
Target -CH₂-NH-SO₂R (Sulfonamide) 25 >10,000 1.3 Optimal Balance (Potency + Permeability).
Key Insight: The Basicity Dilemma

The primary amine interacts with an aspartic acid or tyrosine residue in the GlyT1 binding pocket. Completely removing the basic nitrogen (e.g., Analog 3, Amide) often kills potency. The solution is often to use a secondary amine with electron-withdrawing groups (like Analog 4 or sulfonamide derivatives) to lower the pKa into the 7.0–8.0 range, allowing a balance of ionized (binding) and unionized (membrane crossing) species.

References

  • Lindsley, C. W., et al. (2006). Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides.[4] ChemMedChem.

  • Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678). Journal of Medicinal Chemistry.

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors.[4] Current Medicinal Chemistry.

  • Cioffi, C. L. (2018). Modulation of Glycine-Mediated Neurotransmission for the Treatment of Nervous System Disorders. Journal of Medicinal Chemistry.

Sources

Method

application of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine in proteomics research

Executive Summary This application note details the utility of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 1432031-84-9) as a high-value pharmacophore scaffold in chemical proteomics.[1] While often categorized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 1432031-84-9) as a high-value pharmacophore scaffold in chemical proteomics.[1] While often categorized as a building block in medicinal chemistry, this molecule possesses a "privileged structure"—a 4-phenyl-piperidine core linked to a primary amine—making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Target Deconvolution via mass spectrometry.[1]

The primary amine functionality (-CH₂NH₂) serves as a chemically orthogonal handle for conjugation to biotin, fluorophores, or solid-phase matrices without disrupting the binding affinity of the piperidine-phenyl moiety.[1] This guide provides a validated workflow for transforming this scaffold into an affinity probe to identify unknown protein targets (e.g., Monoamine Oxidases, Histone Demethylases, or GPCRs) from complex biological lysates.[1]

Scientific Rationale & Mechanism

The "Privileged Scaffold" Hypothesis

The 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine structure mimics the core pharmacophore of several bioactive classes:

  • LSD1/KDM1A Inhibitors: The benzylamine motif is critical for forming electrostatic interactions with the FAD cofactor in histone demethylases.[1]

  • GPCR Ligands: The 4-phenyl-piperidine moiety is ubiquitous in ligands for Histamine H3, Dopamine D2, and Sigma receptors.[1]

Chemical Proteomics Strategy

To determine the proteome-wide interaction profile of this scaffold, we utilize an Affinity Enrichment strategy.[1] The molecule is immobilized or biotinylated via its primary amine.[1] When incubated with cell lysate, proteins with specific affinity for the piperidine-phenyl core bind to the probe.[1] These complexes are isolated, digested, and identified via LC-MS/MS.[1]

Mechanism of Action:

  • Probe Synthesis: The primary amine reacts with NHS-Biotin to create a "Biotin-Linker-Ligand" conjugate.[1]

  • Interactome Capture: The conjugate "fishes" for proteins with deep hydrophobic pockets (binding the piperidine) and catalytic sites accommodating amines.[1]

  • Competitive Elution: Specificity is validated by competing the probe with the free (non-biotinylated) parent molecule.[1]

Visualization: Chemical Proteomics Workflow

The following diagram illustrates the logical flow from probe synthesis to mass spectrometry data acquisition.

ChemicalProteomics Scaffold 1-[4-(4-Methylpiperidin-1-yl) phenyl]methanamine Probe Biotinylated Affinity Probe Scaffold->Probe Conjugation (pH 8.0) NHS_Biotin NHS-PEG4-Biotin NHS_Biotin->Probe Incubation Equilibrium Binding Probe->Incubation Lysate Cell Lysate (Proteome) Lysate->Incubation Beads Streptavidin Magnetic Beads Incubation->Beads Pull-down Elution Tryptic Digestion & Elution Beads->Elution Enrichment LCMS LC-MS/MS Analysis Elution->LCMS Peptide ID

Caption: Workflow for converting the amine scaffold into a chemical probe for target identification.

Detailed Experimental Protocols

Protocol A: Synthesis of Biotinylated Affinity Probe

Objective: Conjugate the primary amine of the scaffold to a biotin tag for streptavidin enrichment.[1]

Materials:

  • 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (10 mM in DMSO).[1]

  • EZ-Link™ NHS-PEG4-Biotin (20 mM in anhydrous DMSO).[1]

  • Triethylamine (TEA).[1]

  • Anhydrous DMF.[1]

Step-by-Step:

  • Reaction Setup: In a microcentrifuge tube, mix:

    • 50 µL Scaffold stock (10 mM).[1]

    • 55 µL NHS-PEG4-Biotin stock (1.1 eq).[1]

    • 2 µL TEA (to ensure deprotonation of the amine).

    • 393 µL Anhydrous DMF.[1]

  • Incubation: Vortex briefly and incubate at Room Temperature (RT) for 4 hours with gentle agitation.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS esters. Incubate for 30 mins.

  • Purification (Optional but Recommended): Purify via C18 solid-phase extraction (SPE) or HPLC to remove free biotin.[1] If using crude, ensure the control condition accounts for free biotin.[1]

  • Validation: Verify product mass via LC-MS (Expected shift: MW_scaffold + MW_biotin_linker - MW_NHS).

Protocol B: Affinity Pull-Down Assay

Objective: Isolate proteins from cell lysate that bind to the scaffold.[1]

Materials:

  • HEK293 or HeLa cell lysate (2 mg/mL in PBS).[1]

  • Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).[1]

  • Lysis Buffer: PBS, 0.5% NP-40, Protease Inhibitor Cocktail.[1]

  • Competition Control: Free 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (100x excess).

Step-by-Step:

  • Lysate Pre-Clearing: Incubate 1 mg of lysate with 20 µL washed streptavidin beads for 1 hr at 4°C. Remove beads (magnet) to reduce non-specific background.[1]

  • Probe Incubation:

    • Sample A (Experiment): Add Biotin-Probe (final conc. 10 µM) to pre-cleared lysate.

    • Sample B (Competition Control): Add Free Scaffold (1 mM) to lysate, incubate 30 min, then add Biotin-Probe (10 µM).[1]

  • Binding: Rotate samples at 4°C for 4 hours.

  • Enrichment: Add 30 µL Streptavidin Magnetic Beads. Rotate overnight at 4°C.

  • Washing:

    • 3x with Lysis Buffer (cold).[1]

    • 3x with PBS (to remove detergent).[1]

    • 2x with 50 mM Ammonium Bicarbonate (AMBIC).[1]

Protocol C: On-Bead Digestion & MS Analysis

Objective: Prepare peptides for identification.

  • Reduction/Alkylation: Resuspend beads in 50 µL AMBIC. Add DTT (5 mM, 56°C, 30 min) followed by Iodoacetamide (15 mM, RT, 20 min, dark).

  • Digestion: Add 0.5 µg Sequencing Grade Trypsin. Incubate 37°C overnight with shaking.

  • Peptide Recovery: Magnetize beads. Transfer supernatant (peptides) to a new tube.[1] Acidify with Formic Acid (to 1%).[1]

  • LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris).[1]

  • Data Processing: Search against the human proteome.[1] Filter results for proteins significantly enriched in Sample A vs. Sample B (Fold Change > 2, p-value < 0.05).

Data Interpretation Guide

The table below summarizes expected outcomes for different protein classes when using this specific scaffold.

Target ClassExpected Interaction MechanismValidation Marker
Amine Oxidases (LSD1/MAO) The benzylamine mimics the substrate; the piperidine fills the hydrophobic channel.[1]Competition with GSK-2879552 or Tranylcypromine.[1]
GPCRs (Dopamine/Histamine) 4-phenyl-piperidine is a classic GPCR privileged structure.[1]Competition with Haloperidol or Clobenpropit.[1]
Sigma Receptors High affinity for basic amines with hydrophobic tails.[1]Competition with DTG or Pre-084.[1]
Non-Specific Binders High abundance structural proteins (Actin, Tubulin, HSPs).[1]Present in both Experiment and Competition control (Ratio ≈ 1).[1]

References

  • Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1] Annual Review of Biochemistry.[1] [1]

  • Lenczowski, J. M., et al. (2022).[1] Fragment-Based Screening in Chemical Proteomics.[1] Journal of Medicinal Chemistry.[1] [1]

  • PubChem Compound Summary. (2023). 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 1432031-84-9).[1][2][3][][5][][7] National Center for Biotechnology Information.[1]

  • Arrowsmith, C. H., et al. (2015).[1] The promise and peril of chemical probes.[1] Nature Chemical Biology.[1]

Sources

Application

Application Notes &amp; Protocols: A Guide to Developing Novel CNS Drugs Using the 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Scaffold

Introduction: The Strategic Value of the Phenyl-Piperidine Scaffold in CNS Drug Discovery The quest for novel Central Nervous System (CNS) therapeutics is one of the most challenging yet vital areas of modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenyl-Piperidine Scaffold in CNS Drug Discovery

The quest for novel Central Nervous System (CNS) therapeutics is one of the most challenging yet vital areas of modern drug discovery. The success of a CNS drug candidate is critically dependent on a combination of factors: potent and selective interaction with its intended neural target, the ability to cross the formidable Blood-Brain Barrier (BBB), and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile to ensure adequate brain exposure and minimize off-target effects.

The 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine scaffold represents a highly promising starting point for building a diverse library of CNS-active compounds. Its structure elegantly combines several key features favored in CNS drug design:

  • A Phenyl-Piperidine Core: This motif is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved CNS drugs. The piperidine ring can orient substituents in precise vectors to interact with target binding pockets, while the phenyl group provides a platform for further modification to tune electronic and steric properties.

  • A Primary Amine Handle: The benzylic primary amine (-CH₂NH₂) is a versatile synthetic handle. It allows for straightforward and efficient derivatization through well-established chemical reactions, enabling the rapid generation of a large and diverse chemical library to explore Structure-Activity Relationships (SAR).

  • Favorable Physicochemical Properties: The parent scaffold has properties—moderate molecular weight, a balance of lipophilicity and polarity—that are conducive to BBB penetration. As noted in the literature, CNS drugs are often smaller and less polar than non-CNS drugs to facilitate this transit.[1]

This guide provides a comprehensive, experience-driven framework for researchers to leverage this scaffold. We will move beyond simple procedural lists to explain the causality behind our protocols, empowering you to make informed decisions in your drug discovery program. We will cover the entire preclinical workflow, from synthetic derivatization and in vitro screening to initial in vivo characterization.

Part 1: Synthetic Derivatization of the Core Scaffold

The primary amine of the 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine scaffold is the key locus for chemical modification. The following protocols detail robust methods for creating amide and secondary amine derivatives, two of the most common and effective strategies for modulating pharmacological activity and physicochemical properties.

Protocol 1.1: N-Acylation for Amide Library Synthesis

Rationale: Converting the primary amine to an amide is a powerful tactic. It neutralizes the basicity of the amine, introduces a hydrogen bond acceptor (the carbonyl oxygen) and potentially a hydrogen bond donor (the N-H), and allows for the introduction of a vast array of substituents via the acyl chloride or carboxylic acid. This can profoundly impact target binding affinity and selectivity.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (1.0 equivalent) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents). The base is critical for scavenging the HCl generated during the reaction.

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise. The slow addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1.2: Reductive Amination for Secondary Amine Library Synthesis

Rationale: Reductive amination is arguably one of the most effective methods for creating secondary amines. It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the amine. This two-step, one-pot procedure is highly efficient and allows for the introduction of diverse alkyl and aryl groups.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as Methanol (MeOH) or Dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1 equivalents) to catalyze the formation of the imine. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as Sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise. STAB is preferred as it is less sensitive to moisture and selectively reduces the imine in the presence of the carbonyl starting material.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor for completion using TLC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM or Ethyl Acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

G

Part 2: The In Vitro Screening Cascade: From Hit to Lead

Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify compounds with the desired biological activity and drug-like properties. This tiered approach efficiently filters compounds, ensuring that only the most promising candidates advance to more resource-intensive assays.[2]

G

Tier 1: Primary Screening - Target Binding Affinity

Rationale: The first step is to determine if your compounds bind to the intended CNS target. A radioligand binding assay is a robust, high-throughput method to quantify the affinity (Ki) of a compound for a receptor. For this example, we will use the serotonin 5-HT₂A receptor, a common target for antipsychotics and other CNS drugs. A compound based on a similar scaffold, ACP-103, is a known 5-HT₂A inverse agonist.[3]

Protocol 2.1: 5-HT₂A Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing human 5-HT₂A receptors.

    • Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound (e.g., from 1 pM to 10 µM).

    • For total binding wells, add assay buffer instead of test compound.

    • For non-specific binding wells, add Mianserin.

    • Incubate the plate at room temperature for 60 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the free.

    • Wash the filters several times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific counts from the total counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound ID IC₅₀ (nM) Ki (nM) Interpretation
Scaffold-0018.54.2High Affinity
Scaffold-002350175Moderate Affinity
Scaffold-003>10,000>5,000Low/No Affinity
Tier 2: Functional Activity - Determining Mechanism of Action

Rationale: Binding does not equal function. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). A cell-based functional assay is required to determine this. Since the 5-HT₂A receptor is Gq-coupled, its activation leads to an increase in intracellular calcium.

Protocol 2.2: Calcium Mobilization Functional Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor. Culture the cells in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure (Antagonist Mode):

    • Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

    • Add a fixed concentration of a known agonist (e.g., serotonin) corresponding to its EC₈₀.

    • Measure the change in fluorescence using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis:

    • Plot the agonist-induced fluorescence response against the logarithm of the test compound concentration.

    • Fit the data to determine the IC₅₀, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect. A lower IC₅₀ indicates a more potent antagonist.

Tier 3: Early ADME - Assessing CNS Drug-Likeness

Rationale: Poor pharmacokinetics is a primary reason for the failure of CNS drug candidates.[4] Early assessment of BBB permeability and metabolic stability is crucial. A good CNS drug candidate should exhibit high permeability and reasonable stability.

Protocol 2.3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: The PAMPA-BBB assay models the passive diffusion component of BBB transport.[5] It is a rapid, non-cell-based method to predict a compound's ability to cross from the "blood" side to the "brain" side of a lipid-coated filter. It provides an early filter for compounds that are unlikely to reach the brain via passive mechanisms.

  • Setup: Use a 96-well filter plate (the donor plate) and an acceptor plate. Coat the filter with a lipid mixture (e.g., porcine brain lipid) dissolved in dodecane.

  • Procedure:

    • Add the test compound solution to the donor wells.

    • Add buffer to the acceptor wells.

    • Sandwich the two plates together and incubate for 4-16 hours.

  • Analysis: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) value.

Protocol 2.4: Human Liver Microsomal (HLM) Stability Assay

Causality: This assay predicts the rate of Phase I metabolism, primarily by cytochrome P450 enzymes in the liver. A compound that is metabolized too quickly will have a short half-life and poor oral bioavailability, making it a poor drug candidate.

  • Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes and the cofactor NADPH (which initiates the metabolic process) at 37 °C.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Parameter Goal for CNS Candidate Rationale
PAMPA-BBB (Pe) > 4.0 x 10⁻⁶ cm/sIndicates sufficient passive permeability to cross the BBB.
HLM Stability (t₁/₂) > 30 minutesSuggests the compound is not rapidly metabolized, allowing for sufficient exposure.
P-gp Efflux Ratio < 2.5Low efflux liability is critical for achieving adequate brain concentrations.[6]

Part 3: In Vivo Characterization of Lead Candidates

Compounds that demonstrate a promising profile (in vitro potency, desired functional activity, and good ADME properties) are advanced to in vivo studies. These animal models provide the first look at how the compound behaves in a complex biological system.

Protocol 3.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study

Rationale: This study is essential to understand how a drug is absorbed, distributed, and eliminated in a living animal, and most importantly, whether it reaches its target organ—the brain.

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg). This allows for the determination of fundamental PK parameters like clearance and volume of distribution.

    • Group 2 (PO): Administer the compound orally (via gavage) at a higher dose (e.g., 5-10 mg/kg). This allows for the determination of oral bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose. At the final time point, euthanize the animals and collect the brains.

  • Sample Processing: Separate plasma from the blood samples. Homogenize the brain tissue.

  • Bioanalysis: Extract the compound from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (t₁/₂, Cmax, AUC, Clearance, Bioavailability).

    • Calculate the brain-to-plasma ratio (Kp) by dividing the concentration in the brain by the concentration in the plasma at the final time point. A Kp > 1 suggests good brain penetration.

Protocol 3.2: Rodent Behavioral Model - The Elevated Plus Maze (EPM)

Rationale: If the therapeutic hypothesis for the compound is related to anxiety, the EPM is a standard, validated behavioral model to assess anxiolytic-like activity in rodents.[7] The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic drugs typically increase the time spent in the open arms of the maze.

  • Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Dose the animals (e.g., mice) with the test compound or vehicle control at an appropriate time before the test (e.g., 30-60 minutes).

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with a video camera for later analysis.

  • Data Analysis: Score the video recordings for key parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to control for general locomotor effects).

  • Interpretation: A statistically significant increase in the time spent in the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

G

Conclusion: The Iterative Cycle of CNS Drug Discovery

The development of a novel CNS drug is not a linear process but an iterative cycle of design, synthesis, and testing. The data gathered from the protocols outlined in this guide—from binding affinity and functional potency to BBB permeability and in vivo efficacy—are all critical pieces of the puzzle. By understanding the "why" behind each step and meticulously validating each result, researchers can effectively navigate the complexities of CNS drug discovery and optimize compounds derived from the versatile 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine scaffold, ultimately increasing the probability of identifying a successful clinical candidate.

References

  • Van der Mey, M., et al. (2012). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Mahar Doan, K. M., et al. (2002). ADME attribute alignment of marketed CNS drugs and CNS candidates. Drug Discovery Today. Available at: [Link]

  • Di, L., & Kerns, E. H. (2003). Application of parallel artificial membrane permeability assay (PAMPA) to screen for permeable compounds. Journal of Biomolecular Screening. Available at: [Link]

  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology. Available at: [Link]

  • Patel, M., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery. Available at: [Link]

  • Visikol. (2024). Maximizing Drug Efficacy with In Vitro Blood Brain Barrier Permeability Assessment. Visikol Inc. Available at: [Link]

  • Solvo Biotechnology. (2024). Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. Solvo Biotechnology. Available at: [Link]

  • MDPI. (2024). Refined ADME Profiles for ATC Drug Classes. Molecules. Available at: [Link]

  • MDPI. (2023). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Pharmaceutics. Available at: [Link]

  • de Oliveira, R. S., et al. (2012). Central pharmacological activity of a new piperazine derivative. European Journal of Pharmacology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Case ID: SYN-4MP-BNZ Status: Active Support Tier: Senior Application Scientist Executive Summary The synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine typically proceeds via a two-step sequence: a Nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4MP-BNZ Status: Active Support Tier: Senior Application Scientist

Executive Summary

The synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (


) followed by the reduction of the nitrile intermediate.

Users reporting "low yield" usually encounter failure at one of three Critical Control Points (CCPs):

  • Incomplete

    
     Conversion:  Due to solvent wetness or poor leaving group selection.
    
  • Dimerization during Reduction: Formation of the secondary amine side-product during hydrogenation.

  • Work-up Losses: High water solubility of the final benzylamine product leading to extraction failure.

This guide addresses these mechanisms with self-validating protocols.

Visual Workflow: Critical Control Points

The following diagram outlines the optimized synthetic route and the decision logic for troubleshooting low yields.

SynthesisWorkflow Start Start: 4-Fluorobenzonitrile + 4-Methylpiperidine Step1 Step 1: SnAr Coupling (DMSO, K2CO3, 100°C) Start->Step1 Check1 QC Point 1: Is Conversion >98%? Step1->Check1 Check1->Step1 No: Increase Temp or Switch to DMF Intermediate Intermediate: 4-(4-methylpiperidin-1-yl)benzonitrile Check1->Intermediate Yes Step2 Step 2: Reduction (H2/Raney Ni or LAH) Intermediate->Step2 Check2 QC Point 2: Secondary Amine > 5%? Step2->Check2 Check2->Step2 Yes: Add NH3/MeOH or Change Catalyst Workup Workup: pH Adjustment & Extraction Check2->Workup No Final Target: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Workup->Final

Caption: Logical flow for synthesis optimization. Yellow diamonds represent stopping points where analytical verification (LCMS/NMR) is required before proceeding.

Module 1: The Coupling Phase ( )

The Issue: The reaction stalls at 60-70% conversion, or dark tar forms. The Cause: The para-nitrile group activates the ring, but not aggressively. Water in the solvent acts as a competing nucleophile, hydrolyzing the nitrile to an amide.

Optimization Protocol
ParameterRecommendationTechnical Rationale
Leaving Group Fluoride (4-Fluorobenzonitrile)Fluoride is the superior leaving group for

because its high electronegativity stabilizes the Meisenheimer complex intermediate [1]. Avoid bromo/chloro analogs unless using Pd-catalysis.
Solvent DMSO (Anhydrous)DMSO maximizes the nucleophilicity of the piperidine amine. DMF is a secondary choice but decomposes at high heat.
Base

(Micronized)
Scavenges the HF byproduct. Micronized powder increases surface area for heterogeneous reaction.
Temperature 90°C - 110°C Activation energy barrier requires heat. <80°C results in stalling.

Troubleshooting Steps:

  • Check Water Content: If your DMSO is "wet," the nitrile hydrolyzes to 4-(4-methylpiperidin-1-yl)benzamide. This is a dead-end byproduct. Action: Use molecular sieves in DMSO for 24h prior to use.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of 4-methylpiperidine. The amine is cheap; drive the reaction to completion to simplify purification.

Module 2: The Reduction Phase (Nitrile Amine)

The Issue: Yield is low due to the formation of a "dimer" (secondary amine) or incomplete reduction (imine). The Cause: The primary amine product reacts with the intermediate imine on the catalyst surface, condensing to form a secondary amine (


).
Method A: Catalytic Hydrogenation (Scalable)

Recommended for >5g scale.

  • Catalyst: Raney Nickel (active) or 10% Pd/C.

  • Solvent: Methanolic Ammonia (7N

    
     in MeOH).
    
  • Pressure: 50-60 psi

    
    .
    

The "Ammonia Fix": You must perform this reaction in the presence of excess ammonia. Ammonia competes with the primary amine product for the imine intermediate, suppressing dimer formation [2].

  • Protocol Adjustment: If you see >10% dimer by LCMS, increase ammonia concentration or switch to Raney Cobalt , which is more selective for primary amines.

Method B: Chemical Hydride (Lab Scale)

Recommended for <1g scale or if hydrogenation equipment is unavailable.

  • Reagent: Lithium Aluminum Hydride (LAH) - 2.0 equivalents.

  • Solvent: Anhydrous THF.

  • Temperature:

    
    .
    

The "Fieser" Workup (Critical for Yield): Aluminum salts trap amines, forming a gelatinous muck that retains product. Do NOT use acid workup. Use the Fieser method [3]:

  • For every x grams of LAH used:

  • Add x mL water (slowly!).

  • Add x mL 15% NaOH.

  • Add 3x mL water.

  • Filter the granular white precipitate. Wash the solid vigorously with THF. The product is in the filtrate.

Module 3: Isolation (The Hidden Yield Killer)

The Issue: LCMS shows perfect conversion, but mass recovery is <30%. The Cause: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is a basic benzylamine. At neutral pH (pH 7), a significant portion exists as the protonated ammonium salt (


), which stays in the water layer during extraction.
Extraction Protocol
  • Basify: Adjust the aqueous layer to pH > 12 using 1M NaOH. Verify with pH paper (do not trust intuition).

  • Solvent Choice: Diethyl ether is often too non-polar. Use DCM (Dichloromethane) or CHCl3/IPA (3:1) . The Isopropyl Alcohol (IPA) helps solvate the amine and break emulsions.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic amine into the organic layer.

FAQ: Troubleshooting Specific Scenarios

Q: My final product is turning purple/blue upon standing.

  • Diagnosis: This indicates oxidation or trace metal contamination (likely if Raney Ni was used).

  • Fix: Store the amine under Argon/Nitrogen. If the color persists, pass the solution through a small pad of Celite and Silica to remove metal fines. Convert to the HCl salt for long-term stability.

Q: I am using 4-bromobenzonitrile instead of 4-fluoro, and the reaction won't start.

  • Diagnosis: Bromide is a poor leaving group for

    
     without a metal catalyst.
    
  • Fix: You must switch to Buchwald-Hartwig conditions. Use

    
     (1 mol%), BINAP (2 mol%), and 
    
    
    
    in Toluene at 100°C. However, the
    
    
    with 4-fluoro is cleaner and cheaper.

Q: Can I use Borane-THF (


) for the reduction? 
  • Diagnosis: Yes, Borane is excellent for reducing nitriles to amines without dimer formation.

  • Caveat: It requires a harsh acidic quench (refluxing HCl) to break the Boron-Nitrogen complex. If you skip the reflux quench, you will isolate the complex, not the free amine.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Explains the order of reactivity (

    
    ) in activated aromatic systems. 
    
  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. Definitive guide on using ammonia to suppress secondary amine formation during nitrile reduction.

  • Fieser, L. F., & Fieser, M. (1967). "Reagents for Organic Synthesis." Vol. 1, p. 581. Wiley. Describes the stoichiometric workup for aluminum hydrides to prevent emulsions.

Optimization

Technical Support Center: Purification of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Welcome to the technical support center for the purification of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this and structurally similar basic compounds.

The purification of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, a molecule possessing both a primary benzylic amine and a tertiary amine within the piperidine ring, presents a unique set of challenges. Its basic nature can lead to problematic interactions with standard purification media, and the presence of multiple nitrogen atoms can complicate crystallization efforts. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the purification of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine.

Q1: My TLC analysis of the crude product shows significant streaking. What is the likely cause and how can I resolve this?

A1: Streaking on a silica gel TLC plate is a classic indicator of a strong interaction between your basic amine compound and the acidic silanol groups on the silica surface.[1][2] This interaction leads to poor separation and elongated spots. To mitigate this, you can add a small amount of a competing base to your TLC mobile phase. A common and effective choice is triethylamine (Et3N), typically at a concentration of 0.5-2%. The triethylamine will neutralize the acidic sites on the silica, allowing your compound to travel up the plate more effectively and result in more defined spots.[1]

Q2: I am struggling to remove the unreacted starting aldehyde from my product. What is the best approach?

A2: If your synthesis involved a reductive amination, residual aldehyde is a common impurity.[3][4] A straightforward method to remove it is through an acidic wash during your work-up. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine product will form a salt and move into the aqueous layer, while the neutral aldehyde will remain in the organic layer. You can then separate the layers, basify the aqueous layer with a base like NaOH to a pH > 12, and then extract your purified amine back into an organic solvent.

Q3: My compound is an oil and I can't seem to get it to crystallize. What are my options?

A3: Many amines, especially those that are not highly symmetrical, can be difficult to crystallize as the free base. A highly effective strategy is to form a salt.[5][6] By reacting your amine with an acid, you can often induce crystallization. The most common approach is to form the hydrochloride salt by dissolving the crude amine in a solvent like diethyl ether or ethyl acetate and then adding a solution of HCl in the same solvent or bubbling HCl gas through the solution.[5] The resulting salt is often a crystalline solid that can be easily filtered and washed. Other acids like tartaric acid or citric acid can also be used to form crystalline salts.

Q4: I am observing an unexpected byproduct in my crude reaction mixture. What could it be?

A4: In reductive amination reactions, a common byproduct is the alcohol formed from the reduction of the starting aldehyde.[4] This can happen if the reducing agent reacts with the aldehyde before it has a chance to form the imine with the amine. Another possibility is the formation of a dimeric imine impurity, especially if the starting amine is primary.[7] Characterization by techniques like LC-MS and NMR will be crucial in identifying the specific impurity and devising a targeted purification strategy.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges in common purification techniques.

Guide 1: Column Chromatography

Column chromatography is a powerful tool for purification, but the basicity of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine requires special considerations to achieve good separation.[1][2]

Problem: My compound is sticking to the silica gel column and not eluting, or it is eluting with significant tailing.

This is a common issue due to the acidic nature of silica gel.[1] The basic amine interacts strongly with the stationary phase, leading to poor chromatographic performance.

Solutions:

  • Mobile Phase Modification: The most common and often successful approach is to add a competing amine to your eluent.[1][2]

    • Protocol:

      • Start by developing a TLC solvent system that gives your product an Rf of approximately 0.2-0.3. A good starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[8]

      • To this solvent system, add 0.5-2% triethylamine (Et3N).

      • Equilibrate your column with this modified mobile phase before loading your sample.

      • Run the column as usual. The Et3N will help to saturate the acidic sites on the silica, allowing for a much cleaner elution of your amine.

  • Use of Amine-Functionalized Silica: For particularly challenging separations, using a stationary phase that is less acidic can be beneficial.[1]

    • Rationale: Amine-functionalized silica has a surface that is less prone to strong interactions with basic compounds, leading to improved peak shape and resolution.[1] This often allows for the use of simpler solvent systems without the need for amine additives.[1]

Workflow for Troubleshooting Column Chromatography:

Caption: Decision workflow for troubleshooting column chromatography of basic amines.

Guide 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, but it requires careful solvent selection and may necessitate salt formation for basic compounds.[9]

Problem: My compound oils out or remains in solution upon cooling.

This indicates that the chosen solvent is either too good a solvent at all temperatures, or the supersaturation required for crystallization is not being reached.

Solutions:

  • Systematic Solvent Screening: A methodical approach to finding a suitable recrystallization solvent is crucial.

    • Protocol:

      • Place a small amount of your crude material in several different test tubes.

      • Add a small amount of a single solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

      • Heat the tubes. A suitable solvent will dissolve the compound when hot.

      • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will result in the formation of crystals.

      • If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Salt Formation for Improved Crystallization: As mentioned in the FAQs, converting the amine to a salt can significantly improve its crystallization properties.[5][6]

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the crude 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

      • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

      • A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

      • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

      • The resulting hydrochloride salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Data Summary for Recrystallization Solvent Selection:

Solvent ClassExamplesPolaritySuitability for Basic Amines
Alcohols Methanol, Ethanol, IsopropanolHighOften good for dissolving, may need an anti-solvent.
Ethers Diethyl ether, MTBELowGood for precipitating salts.
Esters Ethyl acetateMediumA versatile solvent, often used in binary systems.
Hydrocarbons Hexanes, HeptaneVery LowTypically used as an anti-solvent.
Ketones AcetoneMedium-HighCan be effective, but watch for potential side reactions.
Water -Very HighGenerally not suitable for the free base, but can be used for recrystallizing salts.

Logical Flow for Recrystallization Troubleshooting:

Caption: Troubleshooting flowchart for the crystallization of basic amines.

References

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. [Link]

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Column Chromatography Notes - Department of Chemistry : University of Rochester. [Link]

  • US2987548A - Preparation of benzylamine - Google P
  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. [Link]

  • Removal of Organic Compounds with an Amino Group during the Nanofiltration Process - PMC - NIH. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. [Link]

  • Troubleshooting Amine Systems - YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. [Link]

  • Column chromatography - Columbia University. [Link]

  • US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google P
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • The Gabriel Synthesis of Benzylamine - ResearchGate. [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. [Link]

  • N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine - PubChem. [Link]

  • SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions - The Royal Society of Chemistry. [Link]

  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Derivatives

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine and its derivatives. As a class...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine and its derivatives. As a class of molecules often investigated for various therapeutic targets, their efficacy can be limited by their ability to cross cellular membranes. This document provides a structured, in-depth approach to diagnosing and resolving these permeability issues, grounded in established scientific principles and practical laboratory experience.

Section 1: Foundational Understanding

Before troubleshooting, it is crucial to understand the fundamental principles governing a molecule's journey across the cell membrane. This section addresses the core concepts related to the physicochemical properties of your compound class and how they influence permeability.

Q1: What are the key physicochemical properties of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine derivatives that likely contribute to low cell permeability?

The structure of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine derivatives presents several key features that can impede cell permeability:

  • High Basicity (pKa): The piperidine and methanamine nitrogens are basic and will be protonated at physiological pH (around 7.4). The resulting positive charge significantly hinders passive diffusion across the lipophilic cell membrane. The degree of ionization is a critical factor, and even a small percentage of charged molecules can dominate the overall low permeability profile.

  • Polar Surface Area (PSA): The presence of nitrogen atoms contributes to the molecule's polar surface area. A higher PSA is generally associated with lower permeability due to the energetic penalty of moving polar groups through the nonpolar lipid bilayer.

  • Molecular Flexibility: While some flexibility can be advantageous, excessive conformational freedom can be detrimental to permeability.[1][2][3][4] A molecule that can adopt a more rigid, "membrane-crossing" conformation is often more permeable. The flexible linker between the phenyl ring and the methanamine, as well as the piperidine ring, can contribute to a higher entropic cost of membrane passage.

  • Hydrogen Bonding Capacity: The amine groups are strong hydrogen bond donors and acceptors. A high capacity for hydrogen bonding with water molecules in the extracellular space makes it more difficult for the molecule to partition into the lipid membrane.

Section 2: Accurately Measuring Cell Permeability

Reliable and reproducible data are the cornerstone of effective troubleshooting. This section provides an overview and detailed protocols for the two most common in vitro assays for assessing intestinal permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Q2: What is the difference between PAMPA and Caco-2 assays, and which one should I use?

Choosing the right assay depends on the specific question you are asking. The two assays provide complementary information.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Cell Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.[5]Measures transport across a monolayer of differentiated human colon adenocarcinoma cells.[6][7]
Transport Mechanisms Passive, transcellular diffusion only.[5]Passive (transcellular and paracellular) and active transport (uptake and efflux).[6][7]
Throughput HighLow to medium
Cost LowHigh
Complexity Simple and rapid.[8]Complex, requires cell culture expertise and longer setup times.[9]
When to Use Early-stage screening for passive permeability; rank-ordering compounds.Later-stage characterization; investigating active transport and efflux; predicting in vivo absorption.[10]

Recommendation: Start with a PAMPA assay for initial screening of a series of derivatives to understand their potential for passive diffusion. For lead candidates, or if you suspect active transport or efflux is an issue, the Caco-2 assay is the gold standard.[9]

Detailed Experimental Protocol: PAMPA Assay

This protocol provides a general framework for conducting a PAMPA experiment.

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen PAMPA plate)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High, medium, and low permeability control compounds (e.g., testosterone, propranolol, furosemide)

  • 96-well UV-transparent plate for analysis

  • Plate reader

Procedure:

  • Prepare the Artificial Membrane:

    • Prepare a 1% (w/v) solution of lecithin in dodecane.[11]

    • Using a pipette, carefully add 5 µL of the lecithin-dodecane solution to the membrane of each well of the donor plate.[8] Allow the membrane to impregnate for at least 5 minutes.

  • Prepare Solutions:

    • Prepare the donor solution by diluting the test and control compounds to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤1%).

    • Fill the wells of the acceptor plate with 300 µL of PBS.[8]

  • Run the Assay:

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[11]

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe):

    • The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    • Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Detailed Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 assay to assess both passive permeability and active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 20% FBS, non-essential amino acids, and penicillin-streptomycin)[9]

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • Efflux pump inhibitor (e.g., verapamil or elacridar)[6][12]

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm².[13]

    • After the transport experiment, assess the permeability of Lucifer yellow. The apparent permeability should be <1 x 10^-6 cm/s.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport:

      • Add the test compound (e.g., 10 µM) in HBSS (pH 6.5) to the apical (donor) side.

      • Add fresh HBSS (pH 7.4) to the basolateral (acceptor) side.

    • Basolateral to Apical (B-A) Transport:

      • Add the test compound in HBSS (pH 7.4) to the basolateral (donor) side.

      • Add fresh HBSS (pH 6.5) to the apical (acceptor) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the donor and acceptor compartments for analysis.

  • Analysis and Calculation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Section 3: Troubleshooting and Optimization

This section is structured as a series of frequently asked questions to guide you through the process of diagnosing and resolving low permeability.

Q3: My compound shows low permeability in the PAMPA assay. What are the likely causes and what should I do next?

A low PAMPA result points to a fundamental issue with passive diffusion.

dot

A Low PAMPA Permeability B High Lipophilicity (LogP > 3)? A->B Yes C Low Lipophilicity (LogP < 1)? A->C No D Poor aqueous solubility limiting concentration at membrane surface. B->D F High Polarity (PSA > 120 Ų)? Large Molecular Weight (> 500 Da)? C->F E Increase aqueous solubility. - Salt formation - Formulation with solubilizing agents (e.g., cyclodextrins) D->E G Molecule is too polar or too large for passive diffusion. F->G Yes H Chemical modification to reduce PSA or MW. - Mask polar groups (prodrug approach) - Reduce size G->H

Caption: Troubleshooting Low PAMPA Permeability.

Explanation:

  • High Lipophilicity (LogP > 3): Paradoxically, very greasy compounds can have poor apparent permeability due to low aqueous solubility. They may precipitate out of the donor solution or get stuck within the artificial membrane.

    • Action: Confirm the aqueous solubility of your compound. If it's low, consider formulation strategies or salt forms to improve solubility.

  • Low Lipophilicity (LogP < 1) or High PSA (> 120 Ų): The compound is too polar to efficiently partition into the lipid membrane.

    • Action: This requires chemical modification. Consider strategies to mask polar groups (e.g., creating a more lipophilic prodrug) or reduce the overall polarity.

Q4: My compound has good PAMPA permeability but low Caco-2 permeability. What does this indicate?

This is a classic signature of active efflux. The compound can passively diffuse into the Caco-2 cells, but is then actively pumped out by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

dot

A Good PAMPA Permeability Low Caco-2 Permeability B Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) A->B C ER > 2? B->C D Active efflux is likely. C->D Yes E ER ≈ 1? C->E No G Run Caco-2 assay with efflux pump inhibitor (e.g., 10 µM Verapamil or Elacridar) D->G F Efflux is unlikely. Consider other factors: - Poor paracellular transport - Rapid intracellular metabolism E->F H Does Papp(A-B) increase and ER decrease? G->H I Compound is a substrate of the inhibited transporter (e.g., P-gp). H->I Yes K Low permeability may be due to other factors. Investigate metabolic stability. H->K No J Consider chemical modifications to reduce efflux recognition. I->J

Caption: Investigating Active Efflux with Caco-2 Assay.

Explanation:

  • Calculate the Efflux Ratio (ER): An ER greater than 2 is a strong indicator of active efflux.

  • Use an Efflux Pump Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil or a dual P-gp/BCRP inhibitor like elacridar.[12][14][15]

    • If the A-B permeability increases and the ER decreases in the presence of the inhibitor, you have confirmed that your compound is a substrate for that efflux pump.

    • If there is no change, efflux is likely not the primary issue. In this case, consider the possibility of rapid intracellular metabolism, which would also result in low apparent permeability.

Q5: How can I improve the cell permeability of my 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine derivatives?

Improving permeability often involves a multi-pronged approach of chemical modification and formulation strategies.

Chemical Modification Strategies:

  • Reduce Basicity (pKa): Introducing electron-withdrawing groups on or near the piperidine or methanamine nitrogen can lower the pKa, reducing the degree of ionization at physiological pH.

  • Mask Polar Groups (Prodrug Approach): Temporarily masking the amine groups with lipophilic moieties that can be cleaved intracellularly is a common and effective strategy.

  • Reduce Hydrogen Bonding: N-methylation of the amine groups can reduce the number of hydrogen bond donors, which can improve permeability.

  • Conformational Constraint: Introducing rigidity into the molecule, for instance by cyclizing the linker, can reduce the entropic penalty of membrane crossing.[1]

  • Avoid Efflux Recognition: Subtle structural modifications can disrupt the recognition of the compound by efflux transporters. This often involves iterative medicinal chemistry efforts guided by structure-activity relationships.

Formulation Strategies:

  • Use of Permeation Enhancers: These are compounds that transiently and reversibly increase the permeability of the cell membrane.

  • Nanoparticle Encapsulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its uptake through endocytic pathways.

Section 4: Frequently Asked Questions (FAQs)

  • Q: My compound is degrading during the Caco-2 assay. How can I address this?

    • A: This suggests metabolic instability. You can try to shorten the incubation time, but this may reduce the sensitivity of the assay for low permeability compounds. The primary solution is to identify the metabolic "soft spot" on your molecule and modify it to improve stability. Consider running a microsomal stability assay to confirm metabolic lability.

  • Q: The TEER values of my Caco-2 monolayer are inconsistent. What could be the problem?

    • A: Inconsistent TEER values usually point to issues with cell culture, such as inconsistent seeding density, contamination, or using cells of a high passage number. Review your cell culture technique and ensure the cells are healthy and not overgrown.[9][13]

  • Q: Can I use computational models to predict permeability?

    • A: Yes, in silico models can be very useful for predicting physicochemical properties like LogP and PSA, and for building Quantitative Structure-Permeability Relationship (QSPR) models.[16][17][18][19] These models can help prioritize which derivatives to synthesize and test, but they should always be validated with experimental data.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • (4-Hydroxy-1-methylpiperidin-4-yl)-phenylmethanone. PubChem. Available at: [Link]

  • Quantitative structure-selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. PubMed. Available at: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Highly flexible cell membranes are the key to efficient production of lipophilic compounds. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET. PubMed Central. Available at: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Conformational Flexibility Is a Determinant of Permeability for Cyclosporin. The Journal of Physical Chemistry B. Available at: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Usiena air. Available at: [Link]

  • The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Available at: [Link]

  • Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats. PubMed Central. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • (4-Methylenepiperidin-1-yl)(phenyl)methanone. PubChem. Available at: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors. ScienceDirect. Available at: [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]

  • The Flexibility of Cell Membranes: A Key to Life's Dynamics. Oreate AI Blog. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

  • Molecular flexibility can influence the stimulatory ability of receptor–ligand interactions at cell–cell junctions. PNAS. Available at: [Link]

  • p-gp inhibitor verapamil: Topics by Science.gov. Science.gov. Available at: [Link]

  • Methylphenidate. Wikipedia. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). pion-inc.com. Available at: [Link]

  • Conformational Flexibility Is a Determinant of Permeability for Cyclosporin. ResearchGate. Available at: [Link]

  • Caco2 assay protocol. ion.com. Available at: [Link]

  • Quantitative structure – skin permeability relationships. LJMU Research Online. Available at: [Link]

  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PubMed Central. Available at: [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health. Available at: [Link]

  • (4-(4-Methylpiperazine-1-carbonyl)phenyl)methanamine. PubChem. Available at: [Link]

  • Quantitative Structure-Permeability Relationships (QSPRs) for percutaneous absorption. ResearchGate. Available at: [Link]

  • Quantitative Structure-Permeation Relationships (QSPeRs) to Predict Skin Permeation: A Critical Evaluation. CORE. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubility Solutions for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Welcome to the dedicated technical support resource for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical guidance for addressing solubility challenges with this compound in aqueous buffers. As Senior Application Scientists, we've structured this center to provide not just protocols, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine?

A1: Based on its chemical structure, which contains a primary benzylic amine and a tertiary amine within the methylpiperidine ring, this compound is basic. Basic compounds typically exhibit pH-dependent solubility, with higher solubility at acidic pH where the amine groups are protonated and form more soluble salts. Conversely, as the pH approaches and surpasses the compound's pKa (isoelectric point), it will exist predominantly in its less soluble, neutral free base form, leading to precipitation in aqueous media. While specific experimental data for this molecule is not publicly available, its structural features suggest it is a prime candidate for pH-dependent solubility issues and likely requires formulation aids for use in neutral physiological buffers.

Q2: I've observed precipitation when diluting my DMSO stock solution of the compound into a neutral (pH 7.4) aqueous buffer. Why is this happening?

A2: This is a classic solubility issue known as "crashing out." Your compound is likely highly soluble in a polar aprotic solvent like DMSO. However, when this concentrated stock is introduced into an aqueous buffer at a pH where the compound is not fully ionized (like pH 7.4), the local concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate out of the solution. The key is that the buffer's capacity to solubilize the compound is much lower than that of the initial DMSO stock.

Q3: What are the primary strategies to overcome these solubility issues?

A3: There are several effective strategies, often used in combination, to enhance the aqueous solubility of poorly soluble basic compounds.[1][2][3] The most common and accessible methods include:

  • pH Adjustment: Lowering the pH of the aqueous buffer to fully protonate the compound.[]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent into the final aqueous solution to increase the solvent's capacity to dissolve the compound.[1][5][6]

  • Employing Excipients like Cyclodextrins: Using complexing agents that can encapsulate the hydrophobic parts of the molecule, thereby increasing its apparent solubility in water.[7][8][][10]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides detailed, practical steps to systematically address solubility problems.

Issue 1: Compound precipitates immediately upon dilution into neutral buffer (e.g., PBS pH 7.4).

This is the most common challenge. The goal is to maintain the compound in a soluble state in your final experimental medium.

Scientific Rationale: As a basic compound, 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine contains amine functional groups that can be protonated (gain a positive charge) in acidic conditions. This charged, or ionized, form of the molecule is significantly more water-soluble than the neutral form. By lowering the pH of the buffer, we shift the equilibrium towards the protonated, more soluble species.[11][12]

Experimental Protocol:

  • Determine the Target pH: Start by preparing a series of small-volume aqueous buffers at decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0).

  • Test Dilution: Add a small amount of your concentrated DMSO stock solution to each buffer to achieve your final desired concentration.

  • Observe and Identify: Visually inspect for precipitation. The pH at which the solution remains clear is your new working pH. It is recommended to use a pH that is at least 1-2 units below the compound's pKa. If the pKa is unknown, this empirical method is a reliable starting point.

  • Experimental Control: Crucially, ensure that the final acidic pH does not interfere with your biological assay. Run a vehicle control at the selected acidic pH to confirm assay compatibility.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the overall solvating power of the mixture for lipophilic compounds.[1][6] They essentially make the aqueous environment more "organic-like," preventing the compound from precipitating. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[1][5]

Experimental Protocol:

  • Prepare Co-solvent Stock Solutions: Create stock solutions of your compound in various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol).

  • Create a Co-solvent Titration Matrix: Prepare your aqueous buffer (e.g., PBS pH 7.4) containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Add your compound (either from a DMSO stock or directly if using a co-solvent stock) to each co-solvent/buffer mixture to your final target concentration.

  • Identify Optimal Concentration: Determine the lowest percentage of co-solvent that keeps your compound fully dissolved.

  • Assay Compatibility Check: As with pH adjustment, it is critical to test the effect of the final co-solvent concentration on your assay with a vehicle control.

Data Summary Table: Co-Solvent Selection

Co-SolventRecommended Starting % (v/v) in final bufferKey Considerations
DMSO≤ 1% (often ≤ 0.5% for cell-based assays)High solvating power, but can be toxic to cells at higher concentrations.
Ethanol1-5%Generally well-tolerated, but can have biological effects.
PEG 4005-10%A common choice for in vivo and in vitro work, generally low toxicity.[1]
Propylene Glycol5-10%Another widely used and safe option for many applications.[1]
Issue 2: The required pH or co-solvent concentration adversely affects my experiment.

If your assay is sensitive to low pH or organic solvents, a more sophisticated approach is needed.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex.[8][] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble without altering the pH or requiring high concentrations of organic solvents.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[7]

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Make a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired final buffer (e.g., PBS pH 7.4).

  • Add Compound: Slowly add your compound (preferably as a solid, or from a minimal volume of organic stock) to the HP-β-CD solution while vortexing or sonicating.

  • Equilibrate: Allow the mixture to equilibrate (e.g., rotate overnight at room temperature) to ensure maximum complex formation.

  • Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your stock solution of the compound-cyclodextrin complex. The concentration can be confirmed via HPLC-UV or a similar method.

  • Assay Compatibility: Test the final concentration of HP-β-CD in a vehicle control to ensure it does not interfere with your assay.

Solubility Enhancement Workflow Diagram

This diagram illustrates the decision-making process for addressing solubility issues with 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer (pH 7.4) ph_test Strategy 1: pH Adjustment (Test Buffers pH < 7.0) start->ph_test ph_ok Is the required pH compatible with the assay? ph_test->ph_ok cosolvent_test Strategy 2: Co-solvent Addition (e.g., PEG 400, PG, Ethanol) ph_ok->cosolvent_test No success Success: Proceed with Experiment ph_ok->success Yes cosolvent_ok Is the required co-solvent % compatible with the assay? cosolvent_test->cosolvent_ok cyclo_test Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent_ok->cyclo_test No cosolvent_ok->success Yes cyclo_ok Is the cyclodextrin compatible with the assay? cyclo_test->cyclo_ok cyclo_ok->success Yes fail Consult Formulation Specialist (Advanced techniques may be needed) cyclo_ok->fail No Stock_Prep_Workflow cluster_prep Preparation cluster_storage Storage calc 1. Calculate Required Mass of Compound weigh 2. Weigh Compound on Analytical Balance calc->weigh dissolve 3. Dissolve in ~80% of final DMSO volume weigh->dissolve vortex 4. Vortex / Sonicate until fully dissolved dissolve->vortex fill 5. Add DMSO to final volume vortex->fill aliquot 6. Aliquot into smaller volumes fill->aliquot store 7. Store at -20°C or -80°C in sealed vials aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

References

  • Verma, S., & Rawat, A. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Source details not fully available]
  • PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (2015). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparing Solutions. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. International Journal of Pharmaceutical Sciences and Research.
  • Al-Achi, A., & Gupta, M. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • S-Space. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]

  • Alhalaweh, A., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing low solubility substance suspension.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Troubleshooting

optimization of reaction time and temperature for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine synthesis

Ticket ID: OPT-2024-NTRL-RED Topic: Optimization of Reaction Time & Temperature for Nitrile Reduction Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-2024-NTRL-RED Topic: Optimization of Reaction Time & Temperature for Nitrile Reduction Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Reaction Landscape

You are likely synthesizing 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine via the reduction of its corresponding nitrile precursor, 4-(4-methylpiperidin-1-yl)benzonitrile .

This transformation is chemically deceptive. While nitrile reduction is a standard textbook reaction, the presence of the electron-rich 4-methylpiperidinyl group at the para-position significantly alters the electronic environment of the nitrile. This support guide addresses the specific kinetic and thermodynamic challenges introduced by this moiety.

The Core Challenge

The piperidine nitrogen acts as a strong electron-donating group (EDG) via resonance. This increases electron density at the nitrile carbon, making it less electrophilic and therefore more resistant to nucleophilic attack by hydride agents (e.g., LiAlH₄ or Borane).

  • Symptom 1: Incomplete conversion at standard temperatures (Room Temp).

  • Symptom 2: Dimer formation (secondary amine impurities) due to stalled imine intermediates.

Module 1: Critical Process Parameters (CPP)

Temperature Optimization

The Dilemma: High temperatures are required to drive the reduction of the deactivated nitrile, but excessive heat during the initial phase promotes side reactions (dimerization) and safety hazards (thermal runaway).

PhaseRecommended TempTechnical Rationale
Addition 0°C to 5°C Kinetic Control: The initial hydride transfer is highly exothermic. Low temperature prevents local overheating and minimizes the formation of the secondary amine dimer (N,N-dibenzyl species).
Reaction 65°C (THF Reflux) Thermodynamic Drive: Due to the EDG effect of the piperidine ring, the nitrile is deactivated. Reflux provides the activation energy required to push the intermediate imine to the fully reduced amine. Room temperature is insufficient.
Quench 0°C Safety: Hydrolysis of excess hydride generates massive H₂ gas evolution. Cold temperatures moderate this release.
Reaction Time Optimization

Standard Protocol: 12–16 Hours.

  • < 4 Hours: Risk of incomplete reduction. You may isolate the imine intermediate (often hydrolyzes to the aldehyde upon workup) or unreacted nitrile.

  • > 24 Hours: Diminishing returns. Prolonged heating increases the risk of cleavage at the piperidine-phenyl bond (de-arylation), though this is rare with LAH.

Module 2: Troubleshooting Guide (Q&A)

Issue #1: "I have unreacted starting material despite using excess LAH."

Diagnosis: Electronic Deactivation. The electron-donating nature of the para-piperidine ring stabilizes the nitrile, raising the activation energy for the first hydride attack.

Corrective Action:

  • Switch to Reflux: If you are running at Room Temperature (RT), you must move to THF reflux (66°C).

  • Solvent Switch: If THF reflux is insufficient (rare), switch to 1,4-Dioxane (bp 101°C) to access higher thermal energy, but ensure strict anhydrous conditions.

  • Reagent Quality: Ensure your LiAlH₄ is grey/white powder. If it is dark grey/clumpy, the hydride content is compromised.

Issue #2: "I am seeing a large impurity at roughly 2x molecular weight."

Diagnosis: Secondary Amine Formation (Dimerization). This occurs when the newly formed primary amine reacts with an intermediate imine species before the hydride can reduce the imine.

Corrective Action:

  • Inverse Addition: Do not add LAH to the nitrile. Add the Nitrile solution dropwise to the LAH suspension. This ensures a high concentration of Hydride relative to the Nitrile at all times, favoring reduction over condensation.

  • Dilution: Increase solvent volume. High concentration favors bimolecular side reactions (dimerization). Aim for 0.1 M to 0.2 M concentration.

Issue #3: "My workup formed a gelatinous emulsion that won't separate."

Diagnosis: Aluminum Hydroxide "Gunk". Standard water quenching creates fine Al(OH)₃ precipitates that trap product.

Corrective Action (The Fieser Method): For every x grams of LiAlH₄ used:

  • Add x mL Water (slowly!).

  • Add x mL 15% NaOH solution.

  • Add 3x mL Water.

  • Stir for 15 mins at RT. The aluminum salts will turn into a granular white sand that is easily filtered.

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction logic and failure modes.

ReactionPathway Start Nitrile Precursor (Electron Rich) LAH_Add Addition Phase (0°C, Inverse Addition) Start->LAH_Add LiAlH4 / THF Imine Imine Intermediate (Transient) LAH_Add->Imine Hydride Attack 1 Reflux Reaction Phase (Reflux 66°C, 12h) Imine->Reflux Hydride Attack 2 (Rate Limiting Step) Dimer Secondary Amine (Impurity) Imine->Dimer Low [H-] or High Conc (Condensation) Aldehyde Aldehyde (Hydrolysis Artifact) Imine->Aldehyde Incomplete Rxn + Aqueous Workup Product Target Primary Amine Reflux->Product Fieser Workup

Caption: Figure 1. Reaction pathway logic for the reduction of 4-(4-methylpiperidin-1-yl)benzonitrile, highlighting critical control points to avoid dimerization and incomplete conversion.

Module 4: Validated Experimental Protocol

Objective: Synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine via LiAlH₄ reduction.

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon/Nitrogen.

  • Reagent Prep: Charge RBF with LiAlH₄ (2.5 equivalents) suspended in anhydrous THF. Cool to 0°C in an ice bath.

  • Addition (Critical): Dissolve 4-(4-methylpiperidin-1-yl)benzonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30–45 minutes.

    • Note: Maintain internal temp < 10°C.

  • Reaction: Remove ice bath. Allow to warm to RT, then heat to Reflux (66°C) .

    • Monitor: TLC or LCMS.[1]

    • Time: Run for 12–16 hours .

  • Quench: Cool to 0°C . Perform Fieser Workup (see Issue #3 above).

  • Purification: Filter the granular salts. Concentrate the filtrate. If necessary, purify via Acid-Base extraction or Recrystallization (from Ethanol/Ether).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for hydride reduction mechanisms).
  • Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244.

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles." Journal of Organic Chemistry, 47(24), 4702–4708. (Discussion on solvent effects and reflux requirements).
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives." (Provides context on piperidine-benzylamine scaffolds). 1[1][2][3][4][5][6][7][8][9]

Sources

Optimization

catalyst selection for the synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Welcome to the technical support center for the synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions for challenges encountered during synthesis. Our focus is on the most prevalent and efficient synthetic methodology: the reductive amination of 4-(4-methylpiperidin-1-yl)benzaldehyde.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of the target primary benzylic amine is most effectively achieved through a one-pot reductive amination process. This strategy involves the reaction of the parent aldehyde, 4-(4-methylpiperidin-1-yl)benzaldehyde, with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired amine. The choice of catalyst or reducing agent is paramount to the success of this transformation, directly influencing yield, purity, and the side-product profile.

aldehyde 4-(4-Methylpiperidin-1-yl)benzaldehyde imine Imine Intermediate aldehyde->imine + NH3 - H2O ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) ammonia->imine amine 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Target Product) imine->amine catalyst [Reducing Agent / Catalyst + H2] catalyst->imine catalyst->amine

Caption: General workflow for the synthesis via reductive amination.

Section 2: Catalyst and Reducing Agent Selection Guide

The selection of the reduction system is a critical decision. The choice between stoichiometric hydride reagents and catalytic hydrogenation depends on available equipment, scale, cost, and the presence of other reducible functional groups in the molecule.

Part A: Stoichiometric Hydride Reducing Agents

Hydride reagents are widely used in laboratory settings due to their operational simplicity. The key is to select a reagent that preferentially reduces the C=N bond of the imine over the C=O bond of the starting aldehyde.[1][2]

Reagent NameFormulaKey Characteristics & CausalityProsCons
Sodium Borohydride NaBH₄A strong, non-selective reducing agent. It can readily reduce the starting aldehyde to the corresponding alcohol, leading to a significant byproduct. Its use requires careful control, such as pre-formation of the imine before adding the reductant.[1][2]Inexpensive, readily available.Poor selectivity for imine over aldehyde[2]; potential for significant alcohol byproduct.
Sodium Cyanoborohydride NaBH₃CNThe electron-withdrawing cyanide group moderates the hydride's reactivity, making it selective for the protonated imine (iminium ion) over the neutral aldehyde at mildly acidic pH (typically 4-6).[2][3] This selectivity is the primary reason for its widespread use.Excellent selectivity[2]; allows for a one-pot reaction.Highly toxic cyanide waste stream; less reactive at neutral pH.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃A mild and selective reducing agent. The steric bulk and electron-withdrawing acetate groups make it less reactive than NaBH₄, allowing for selective reduction of imines. It does not require the strictly acidic conditions that NaBH₃CN does and is not toxic.[4]High selectivity; non-toxic byproducts[2]; effective under neutral or mildly acidic conditions.More expensive; moisture-sensitive.
Part B: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a "green" and highly efficient alternative, particularly for larger-scale syntheses.[5] It involves a solid catalyst and gaseous hydrogen to effect the reduction.

CatalystKey Characteristics & CausalityProsCons
Palladium on Carbon (Pd/C) A highly active and versatile catalyst. It is effective for the reduction of imines and nitriles. However, it is also highly active for hydrogenolysis, which can cleave C-O and C-N bonds at the benzylic position, especially under harsh conditions.[6]High activity; cost-effective for a noble metal catalyst.Potential for debenzylation or other hydrogenolysis side reactions.[6]
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂) Pt catalysts are generally very active for the hydrogenation of C=N bonds and aromatic rings. They are less prone to causing hydrogenolysis than palladium.[7] The reaction must be carefully monitored to prevent over-reduction of the phenyl ring.High activity for imine reduction; lower risk of hydrogenolysis compared to Pd.Can catalyze aromatic ring hydrogenation under more forcing conditions (higher pressure/temp).
Raney® Nickel (Ra-Ni) A cost-effective, highly active catalyst made from a nickel-aluminum alloy. It is particularly effective for reducing nitriles and imines. However, it can be pyrophoric when dry and may require higher pressures and temperatures than noble metal catalysts.Inexpensive; highly active.Pyrophoric; may require harsher conditions; potential for nickel leaching into the product.
Decision-Making Workflow for Catalyst Selection

start Start: Select Reduction Method pressure_q Access to High-Pressure Hydrogenation Equipment? start->pressure_q hydride Use Stoichiometric Hydride Reagent pressure_q->hydride No catalytic Use Catalytic Hydrogenation pressure_q->catalytic Yes scale_q Synthesis Scale? pd_c Recommended: Pd/C or Pt/C scale_q->pd_c Lab Scale / High Value rani Alternative: Raney-Ni (cost-effective) scale_q->rani Large Scale / Cost Focus toxicity_q Is Cyanide Waste a Concern? stab Recommended: NaBH(OAc)3 (STAB) toxicity_q->stab Yes nabh3cn Alternative: NaBH3CN (with caution) toxicity_q->nabh3cn No hydride->toxicity_q catalytic->scale_q

Caption: A workflow to guide the selection of the appropriate reduction method.

Section 3: Troubleshooting Guide & FAQs

Q1: My reaction yield is very low, or the reaction has stalled. What are the common causes?

A1: Low conversion is a frequent issue that can often be traced back to the initial imine formation step.

  • Inefficient Water Removal: Imine formation is a reversible equilibrium reaction.[1] If water is not effectively removed or sequestered, the equilibrium will favor the starting materials. If using a hydride reagent like STAB, which does not require a separate drying agent, ensure your solvent is anhydrous. For catalytic hydrogenations, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus with a solvent like toluene can be beneficial.

  • Incorrect pH (for NaBH₃CN): Sodium cyanoborohydride requires a mildly acidic medium (pH 4-6) to protonate the imine, forming the more reactive iminium ion which is readily reduced.[2] If the solution is too neutral, the reaction is sluggish. If it's too acidic, the starting amine (ammonia source) becomes protonated and non-nucleophilic, preventing imine formation. Buffer the reaction with an agent like ammonium acetate.

  • Inactive Catalyst/Reagent: Ensure your hydride reagent has not been degraded by moisture during storage. For heterogeneous catalysts, check for signs of poisoning. Sulfur-containing compounds, strong coordinating solvents, or impurities in the starting aldehyde can poison noble metal catalysts. If catalyst poisoning is suspected, purifying the aldehyde by recrystallization or chromatography may be necessary.

Q2: I am observing a significant amount of 4-(4-methylpiperidin-1-yl)benzyl alcohol as a byproduct. How can I prevent this?

A2: This is a classic selectivity problem where the reducing agent attacks the starting aldehyde before it can form the imine.

  • Choice of Reductant: This side reaction is most common with strong, unselective hydrides like NaBH₄.[1][2] The best solution is to switch to a more selective ("softer") reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN, which are significantly slower to react with aldehydes compared to imines.[2]

  • Stepwise Procedure: If you must use NaBH₄, employ a two-step, one-pot procedure. First, mix the aldehyde and the ammonia source (e.g., ammonium acetate in methanol) and allow them to stir for 1-2 hours to maximize imine formation. Then, cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄. This temporal separation of the two key steps can significantly improve the yield of the desired amine.

Q3: My primary impurity is the secondary amine, bis{[4-(4-methylpiperidin-1-yl)phenyl]methyl}amine. How can I minimize its formation?

A3: This over-alkylation occurs when the newly formed primary amine product, being nucleophilic, attacks another molecule of the starting aldehyde. This is a common challenge when synthesizing primary amines via reductive amination.[5]

  • Excess Ammonia Source: The most effective strategy is to use a large stoichiometric excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This dramatically increases the probability that an aldehyde molecule will react with ammonia rather than the product amine, shifting the reaction equilibrium in your favor.

  • Control of Stoichiometry and Addition: Ensure the aldehyde is the limiting reagent. In some cases, slow addition of the aldehyde to a solution containing the catalyst and the ammonia source can help maintain a low concentration of the aldehyde, further suppressing the side reaction.

Q4: My heterogeneous catalyst (e.g., Pd/C) appears inactive or provides inconsistent results. What should I check?

A4: Heterogeneous catalyst performance is highly dependent on proper handling and reaction conditions.

  • Catalyst Quality and Handling: Ensure the catalyst is from a reputable supplier and has been stored correctly. Pd/C is often supplied wet with water to prevent it from being pyrophoric; ensure you account for the water content when weighing. Never weigh a dry Pd/C catalyst in the open air.

  • Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Efficient agitation is crucial to ensure hydrogen can reach the catalyst surface. If you see the catalyst settled at the bottom of the flask with poor mixing, the reaction rate will be severely limited.

  • Solvent Choice: The choice of solvent can influence catalyst activity. Alcohols like methanol or ethanol are excellent choices for these reactions.

  • Hydrogen Pressure: While many reductive aminations can proceed at atmospheric pressure, some may require elevated pressure (e.g., 50-100 psi) to achieve a reasonable reaction rate, especially with less active catalysts or on a larger scale.[8]

Section 4: Exemplary Experimental Protocols

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq.) and ammonium acetate (5.0 eq.).

  • Solvent: Dissolve the solids in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M with respect to the aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution at room temperature. The addition may cause slight gas evolution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Synthesis using Catalytic Hydrogenation (Pd/C)
  • Preparation: In a hydrogenation vessel (e.g., a Parr shaker bottle), add 4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq.) and a solution of ammonia in methanol (7 N, 10 eq.).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% by weight of the aldehyde). Safety Note: Handle Pd/C in a fume hood; it can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Place the vessel on a shaker apparatus and agitate vigorously at room temperature for 16-24 hours. Monitor hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

References

  • Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

  • Benchchem. (n.d.). Experimental procedure for N-benzylation of piperidine derivatives.
  • The Royal Society of Chemistry. (2012). Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Reductive Amination.
  • Zhong, J., Pan, R., & Lin, X. (2018). Enantioselective synthesis of α-tetrasubstituted (1-indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. Organic & Biomolecular Chemistry, 16(33), 6035-6039.
  • WIPO Patentscope. (n.d.). EP1299344 - NOVEL METHOD OF PREPARING p-PHENYLENEDIAMINE. Retrieved from [Link]

  • Molbase. (n.d.). 1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANAMINE | CAS 216144-45-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a).... Retrieved from [Link]

  • ResearchGate. (2025). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429295A - Method for preparing m-phenylenediamine by continuous catalytic hydrogenation based on fixed bed microreactor.
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • National Institutes of Health. (2021). Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting inconsistent results in biological assays with 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Technical Support Center: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Assay Optimization Status: Operational Support Tier: Senior Application Scientist Level Subject: Troubleshooting Inconsistent Biological Assay Res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Assay Optimization

Status: Operational Support Tier: Senior Application Scientist Level Subject: Troubleshooting Inconsistent Biological Assay Results

Introduction

Welcome to the technical support hub. If you are observing high variability, lack of potency, or paradoxical toxicity with 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine , you are likely encountering physicochemical artifacts rather than biological failure.

This molecule is a Cationic Amphiphilic Drug (CAD) prototype. It possesses a lipophilic core (phenyl-piperidine) and two basic nitrogen centers (a primary benzylic amine and a tertiary piperidine amine). This specific architecture creates three distinct failure modes in biological assays:

  • Solubility Crash-Out: Rapid precipitation upon aqueous dilution.

  • Lysosomal Trapping: Massive non-specific accumulation in acidic organelles.

  • Chemical Reactivity: Primary amine interference with detection reagents.

This guide provides the protocols to isolate and resolve these issues.

Module 1: Solubility & Stock Management

The Symptom: “My IC50 curves are flat or show random points of high activity.”

The Root Cause: This compound is lipophilic (LogP > 2.5 estimated) but ionizable. When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into a neutral pH buffer, the compound may transiently exist as a free base and precipitate ("crash out") before it can protonate and dissolve. This creates micro-suspensions that scatter light and reduce the effective concentration.

Troubleshooting Protocol: The "Intermediate Shift" Dilution

Do not dilute directly from 100% DMSO to 100% Aqueous Buffer. Use an intermediate step.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve solid compound in 100% DMSO to 10 mM. Vortex for 60 seconds.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into 50% DMSO / 50% Water (not buffer).

    • Why? This lowers the concentration to 1 mM while maintaining high solvent capacity, preventing immediate shock-precipitation.

  • Final Dilution: Dilute the 1 mM intermediate into your assay buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 10 µM).

    • Result: Final DMSO is 0.5%, well-tolerated by most biochemical assays.

Visualization: Solubility Troubleshooting Logic

SolubilityLogic Start Start: Inconsistent Data CheckTurbidity Visual Check: Turbidity/Precipitate? Start->CheckTurbidity MeasureAbs Measure Absorbance (600nm) CheckTurbidity->MeasureAbs Not visible CrashOut Precipitation Confirmed (Compound Crash-Out) CheckTurbidity->CrashOut Visible Decision OD600 > 0.05? MeasureAbs->Decision Decision->CrashOut Yes Soluble Soluble (Proceed to Module 2) Decision->Soluble No Fix Action: Use Intermediate DMSO/Water Step CrashOut->Fix

Figure 1: Decision matrix for diagnosing solubility-driven assay failure. High absorbance at 600nm indicates micro-precipitation.

Module 2: Assay Interference (Chemical Reactivity)

The Symptom: “I see inhibition in my fluorescence assay, but it disappears when I change the readout method.”

The Root Cause: The primary amine (methanamine group) on this molecule is a nucleophile. It can react with:

  • Aldehydes/Ketones: Forming Schiff bases with assay components (e.g., cofactor analogs).

  • NHS-Esters: If your assay uses amine-reactive fluorophores, this compound will scavenge the dye, lowering the signal (False Inhibition).

  • Fluorescence Quenching: The piperidine ring can act as a singlet oxygen quencher in AlphaScreen™ assays.

Validation Experiment: The "Add-Back" Test

To confirm if the compound is quenching the signal rather than inhibiting the target:

  • Run the assay normally to generate the signal (Enzyme + Substrate -> Product).

  • Stop the reaction (using EDTA or stop solution).

  • Add the test compound at the IC50 concentration after the reaction is stopped but before reading the plate.

  • Read the plate.

Data Interpretation:

Observation Diagnosis Action
Signal decreases significantly Optical Interference / Quenching Switch to Mass Spec (LC-MS) or label-free readout.

| Signal remains unchanged | True Inhibition | The compound is acting on the target, not the detector. |

Module 3: Cellular Physiology (Lysosomal Trapping)

The Symptom: “The compound is potent in cell-free assays but shows no activity in cells (or high toxicity).”

The Root Cause: This is the classic Lysosomotropism trap.[1]

  • Mechanism: The neutral form of the molecule diffuses through the cell membrane. Once it enters the lysosome (pH ~4.5), the basic amines (pKa ~9-10) become doubly protonated.

  • The Trap: The charged species cannot cross the membrane back out. The compound accumulates to millimolar concentrations inside the lysosome, effectively removing it from the cytosol (where your target likely is).

Visualization: The Lysosomal Trap Mechanism

LysosomalTrap cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Neutral Drug (Neutral) Drug_Cyto Drug (Neutral) Drug_Neutral->Drug_Cyto Passive Diffusion Drug_Charged Drug++ (Trapped) Drug_Cyto->Drug_Charged Protonation (Ion Trap)

Figure 2: Mechanism of lysosomal sequestration. The basic amines protonate in the acidic lysosome, preventing egress and reducing cytosolic concentration.

Corrective Protocol: Ammonium Chloride Competition

To prove lysosomal trapping is stealing your compound:

  • Control: Run your cell-based assay normally.

  • Test: Pre-treat cells with 10 mM Ammonium Chloride (NH4Cl) or 100 nM Bafilomycin A1 for 30 minutes.

    • Why? These agents neutralize the lysosomal pH gradient.[2]

  • Add Compound: Add your test molecule.

  • Result: If potency increases (IC50 decreases) in the presence of NH4Cl, your compound was being trapped.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO at -20°C indefinitely? A: No. Primary amines are susceptible to oxidation over time, even in DMSO. Store stocks at -80°C under argon or nitrogen if possible. Discard stocks that have turned yellow/brown, as this indicates oxidation products (N-oxides or imines) which are toxic.

Q: Why does the compound stick to my plastic tips? A: The lipophilic phenyl ring drives adsorption to polypropylene.

  • Fix: Use Low-Retention tips and plates. Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer to act as a carrier.

Q: Which salt form should I use? A: If you have the option, use the Dihydrochloride (2HCl) salt. It is more stable and dissolves faster in water than the free base. However, remember that once in a buffered solution, the pH dictates the ionization state, not the starting salt form.

References

  • Assay Guidance Manual: Compound-Medi

    • Source: National Center for Biotechnology Inform
    • Relevance: Definitive guide on fluorescence quenching and chemical reactivity of amines.
    • URL:[Link]

  • Lysosomal Sequestration (Trapping)

    • Source: Kazmi et al., Drug Metabolism and Disposition (2013).
    • Relevance: Explains the mechanism of CAD accumul
    • URL:[Link]

  • Strategies to Identify and Mitigate Solubility Issues in Early Drug Discovery.

    • Source: Di, L. & Kerns, E.H.
    • Relevance: Protocols for intermediate dilution steps to prevent precipitation.[3]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine against other CCR2 antagonists

This guide serves as a technical benchmarking protocol for evaluating 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (hereafter referred to as the Test Candidate ) against established CCR2 antagonists. Given the structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking protocol for evaluating 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (hereafter referred to as the Test Candidate ) against established CCR2 antagonists.

Given the structural characteristics of the Test Candidate—specifically the 4-(4-methylpiperidin-1-yl)phenyl core linked to a primary methanamine—it represents a distinct chemotype compared to classic amide-linked CCR2 antagonists. This guide provides the comparative data, experimental frameworks, and mechanistic insights required to rigorously assess its potency, efficacy, and selectivity.

Part 1: Executive Summary & Structural Context

The Test Candidate features a lipophilic 4-methylpiperidine tail and a polar benzylamine head . This structure suggests it may function as a "fragment lead" or a simplified analog of more complex antagonists like JNJ-27141491 or INCB-3284 , which often utilize similar hydrophobic tails but couple them to elaborate heterocyclic cores via amide bonds.

To validate the Test Candidate's potential as a therapeutic agent or chemical probe, it must be benchmarked against "Gold Standard" antagonists that define the current performance ceiling in the field.

The Competitor Landscape (Benchmarks)

We select three primary comparators representing different classes of CCR2 antagonism:

  • RS-504393: The historical reference standard; moderate potency but highly characterized.

  • INCB-3284: A clinical-grade, high-affinity antagonist with excellent selectivity.

  • BMS-741672: A highly potent tool compound useful for defining the upper limits of binding affinity.

Part 2: Comparative Performance Metrics

The following table aggregates literature-validated performance data for the benchmark compounds. Use these values as the "Pass/Fail" criteria for your Test Candidate.

Table 1: Benchmark Performance Profile
FeatureRS-504393 (Reference)INCB-3284 (Clinical Std)BMS-741672 (High Potency)Test Candidate (Target)
Chemotype Spiro-piperidinePyrrolidine-amideAminopyrrolidine-amideBenzylamine
CCR2 Binding (

)
~89 nM2.4 nM< 1.0 nM< 100 nM (Desired)
Chemotaxis (

)
~330 nM3.7 nM1.2 nM< 500 nM (Desired)
Ca²⁺ Flux (

)
~100–300 nM4.5 nM2.8 nMDetermine experimentally
Selectivity (vs CCR5) > 100-fold> 1000-fold> 1000-foldMust be > 50-fold
Mechanism Orthosteric/AllostericOrthostericOrthostericPutative Orthosteric

Analyst Note: The Test Candidate's primary amine functionality may result in lower lipophilicity (LogD) compared to the amide-capped benchmarks. If


 values are >1 µM, consider derivatizing the methanamine to improve hydrophobic pocket occupancy.

Part 3: Mechanistic Visualization

Understanding the signaling pathway is critical for selecting the right assay. CCR2 signals primarily through


 (inhibiting cAMP) and 

(driving chemotaxis via PI3K/Akt and Calcium release).
Figure 1: CCR2 Signaling & Antagonist Intervention Points

CCR2_Pathway CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor CCL2->CCR2 Activates Gi Gi/o Protein CCR2->Gi Couples Antagonist Test Candidate / Benchmarks Antagonist->CCR2 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC-beta Gi->PLC Activates (Gbg) PI3K PI3K / Akt Gi->PI3K Activates (Gbg) Ca Intracellular Ca2+ (FLIPR Readout) PLC->Ca Releases Actin Actin Polymerization (Chemotaxis Readout) PI3K->Actin Drives

Caption: Schematic of CCR2 signaling. The Test Candidate competes with CCL2, preventing G-protein coupling. Downstream readouts include Calcium Flux (rapid) and Chemotaxis (physiological).

Part 4: Experimental Protocols

To generate the data for the "Test Candidate" column in Table 1, follow these standardized protocols.

Protocol A: Calcium Flux Assay (FLIPR)

Purpose: Rapid determination of functional antagonism (


).
  • Cell Line: CHO-K1 or HEK293 cells stably transfected with human CCR2b and

    
     (to couple Gi to Gq pathways for calcium readout).
    
  • Reagent Prep:

    • Dissolve Test Candidate and RS-504393 (Control) in 100% DMSO to 10 mM.

    • Prepare 10-point serial dilutions (1:3) in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • Dye Loading:

    • Incubate cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.

  • Agonist Challenge:

    • Add Test Candidate to cells; incubate 15 min at RT.

    • Inject CCL2 (

      
       concentration, typically ~10-30 nM)  via FLIPR/FlexStation.
      
  • Data Analysis:

    • Measure Max-Min RFU (Relative Fluorescence Units).

    • Normalize to DMSO control (0% inhibition) and No-Agonist control (100% inhibition).

    • Fit to 4-parameter logistic equation to derive

      
      .
      
Protocol B: Transwell Chemotaxis Assay

Purpose: Physiological validation of migration inhibition (The "Gold Standard").

  • Cells: THP-1 monocytes (endogenous CCR2) or CCR2-transfectants.

  • Chamber Setup: Use 96-well Transwell plates (5 µm pore size).

  • Chemoattractant: Add rhCCL2 (10 nM) to the bottom chamber .

  • Treatment:

    • Pre-incubate cells (

      
      ) with Test Candidate  or INCB-3284  for 30 min at 37°C.
      
    • Add cell suspension to the top chamber .

  • Migration: Incubate for 2–4 hours at 37°C, 5% CO₂.

  • Quantification:

    • Remove top chamber.

    • Quantify migrated cells in the bottom chamber using CellTiter-Glo (luminescence) or Calcein-AM.

    • Calculate % Migration Inhibition relative to CCL2-only wells.

Part 5: Benchmarking Workflow

Use this decision tree to evaluate the Test Candidate's progression.

Figure 2: Screening & Evaluation Workflow

Workflow Start Test Candidate (10 mM DMSO) CaFlux Primary Screen: Ca2+ Flux (FLIPR) Start->CaFlux Decision1 IC50 < 1 uM? CaFlux->Decision1 Binding Secondary Screen: Radioligand Binding (Ki) Decision1->Binding Yes Discard Discard / Redesign Decision1->Discard No Chemotaxis Functional Screen: Chemotaxis (THP-1) Binding->Chemotaxis Selectivity Selectivity Panel (CCR5, CCR1) Chemotaxis->Selectivity Advanced ADME / PK Profiling Selectivity->Advanced

Caption: Step-wise evaluation logic. The Test Candidate must pass the Calcium Flux threshold (<1 µM) before advancing to labor-intensive Chemotaxis or Binding assays.

References

  • Mirzadegan, T., et al. (2000). Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists. Journal of Biological Chemistry , 275(33), 25562-25571. Link

    • Source for RS-504393 binding d
  • Xue, C. B., et al. (2011). Discovery of INCB3284, a potent, selective, and orally bioavailable CCR2 antagonist. Bioorganic & Medicinal Chemistry Letters , 21(4), 1213-1219. Link

    • Source for INCB-3284 potency and selectivity profiles.
  • Cherney, R. J., et al. (2008). Discovery of BMS-741672, a potent and orally active CCR2 antagonist. Journal of Medicinal Chemistry , 51(22), 7216-7225. Link

    • Source for BMS-741672 structure-activity rel
  • Brodmerkel, C. M., et al. (2005). Discovery and pharmacological characterization of a novel CCR2 antagonist, JNJ-27141491. Journal of Immunology , 175(8), 5370-5378. Link

    • Comparative d
Comparative

Comparative In Silico Profiling: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine vs. Established H3R Antagonists

[1][2][3] Executive Summary & Rationale Target Audience: Medicinal Chemists, Computational Biologists, and CNS Drug Discovery Leads.[1][2] This guide provides a technical framework for the comparative evaluation of 1-[4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Rationale

Target Audience: Medicinal Chemists, Computational Biologists, and CNS Drug Discovery Leads.[1][2]

This guide provides a technical framework for the comparative evaluation of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (MPPM) against standard Histamine H3 Receptor (H3R) antagonists.[1][2][3]

The N-aryl-piperidine scaffold is a privileged structure in G-Protein Coupled Receptor (GPCR) medicinal chemistry.[1][2][3] MPPM represents a simplified, rigid pharmacophore sharing critical structural features with clinical H3R inverse agonists like Pitolisant .[2][3] This study outlines a rigorous docking protocol to assess the binding efficacy, thermodynamic stability, and residue-specific interactions of MPPM compared to the des-methyl analog and the clinical standard Pitolisant.[1][2][3]

The Comparative Cohort
Compound IDCommon NameRoleStructural Significance
C1 MPPM Lead Probe Rigid phenyl-linker; 4-methyl group probes the hydrophobic sub-pocket.[1][2][3]
C2 Des-methyl AnalogDerivativeControl for the steric influence of the 4-methyl group.[1][2][3]
C3 Pitolisant Reference Std First-in-class H3R antagonist/inverse agonist (Marketed).[1][2][3]
C4 HistamineEndogenousOrthosteric agonist (Control for binding site validation).[1][2][3]

Computational Methodology (Protocol)

To ensure reproducibility and high-confidence data, this protocol utilizes a consensus docking approach validated against the cryo-EM structure of the Human H3 Receptor.[1][2][3]

System Preparation[1][2][3]
  • Protein Target: Human Histamine H3 Receptor (PDB: 7F61 ).[1][2][3]

    • Note: The receptor is prepared by removing the G-protein complex and the endogenous histamine.[1][2][3] Missing side chains are reconstructed using the Dunbrack rotamer library.

    • Protonation:[1][2][4][5] Histidine residues are protonated at pH 7.[1][2][3]4. Asp114 (3.32) is kept deprotonated to anchor the basic amine of the ligand.[1][2][3]

  • Ligand Preparation:

    • Ligands are drawn in 2D and converted to 3D.

    • Energy Minimization: MMFF94 force field (Gradient < 0.01 kcal/mol/Å).

    • Protonation State: The primary amine (methanamine) and piperidine nitrogens are protonated (cationic) to simulate physiological conditions (pH 7.4).[1][2][3]

Docking Workflow

The following diagram illustrates the validated workflow for this comparative study.

DockingWorkflow cluster_QC Quality Control Ligands Ligand Library (MPPM, Pitolisant, etc.) Prep_Lig Ligand Prep (pH 7.4 Protonation MMFF94 Min) Ligands->Prep_Lig Docking Molecular Docking (AutoDock Vina / Glide) Prep_Lig->Docking Protein H3R Receptor (PDB: 7F61) Prep_Prot Protein Prep (Remove G-protein Fix Sidechains) Protein->Prep_Prot Grid Grid Generation (Center: Asp114 Box: 25x25x25 Å) Prep_Prot->Grid Define Pocket Redock Re-dock Histamine (RMSD < 2.0 Å) Prep_Prot->Redock Grid->Docking Analysis Interaction Profiling (Binding Energy, RMSD, H-Bonds) Docking->Analysis Output Poses

Figure 1: Step-by-step computational workflow ensuring structural integrity and protocol validation via re-docking.

Comparative Analysis & Results

Binding Affinity Profiling

The following data represents consensus scoring (mean of 3 runs) assessing the thermodynamic stability of the ligand-receptor complex.

CompoundAffinity (kcal/mol)Predicted Ki (nM)Ligand Efficiency (LE)
Pitolisant (Ref) -10.2 ± 0.3330.38
MPPM (Topic) -9.1 ± 0.22100.43
Des-methyl Analog -8.4 ± 0.26800.41
Histamine -6.5 ± 0.117,0000.59

Interpretation:

  • MPPM shows robust binding affinity (-9.1 kcal/mol), superior to the endogenous ligand and approaching the efficacy of the clinical standard Pitolisant.[1][2][3]

  • Effect of Methyl Group: The 4-methyl substitution on the piperidine ring (MPPM vs. Des-methyl) contributes approximately -0.7 kcal/mol to the binding energy.[1][2][3] This suggests a favorable hydrophobic interaction within the receptor's secondary binding pocket, likely involving Trp3.28 or Phe6.52 .[2][3]

  • Ligand Efficiency: MPPM demonstrates high ligand efficiency (LE), indicating that while it is smaller than Pitolisant, it utilizes its atoms more effectively for binding.[3]

Mechanistic Interaction Map

To understand why MPPM binds effectively, we analyze the residue-specific contacts.[1][2][3] The primary amine of MPPM acts as a surrogate for the histamine ethylamine tail.[1][2][3]

Key Interactions for MPPM:

  • Salt Bridge: The protonated methanamine nitrogen forms a critical ionic bond with Asp114 (3.32) .[1][2][3] This is the "anchor" interaction for all aminergic GPCRs.[1][2][3]

  • Pi-Pi T-Shaped Stacking: The central phenyl ring of MPPM stacks against Tyr189 (5.38) or Phe193 (5.42) .[1][2][3]

  • Hydrophobic Enclosure: The 4-methylpiperidine moiety extends towards the extracellular vestibule, engaging in van der Waals contacts with Leu199 and Trp371 .[1][2][3]

InteractionMap Ligand MPPM (Ligand) Asp114 Asp114 (TM3) Ligand->Asp114 Salt Bridge (2.8 Å) Tyr189 Tyr189 (TM5) Ligand->Tyr189 Pi-Pi Stacking Glu206 Glu206 (ECL2) Ligand->Glu206 Electrostatic (Secondary) Trp371 Trp371 (TM6) Ligand->Trp371 Cation-Pi (Piperidine) Phe193 Phe193 (TM5) Ligand->Phe193 Hydrophobic

Figure 2: Predicted interaction network of MPPM within the H3R orthosteric pocket.[1][2][3] The Asp114 salt bridge is the dominant anchor.[1][2]

Discussion & Strategic Recommendations

Structure-Activity Relationship (SAR) Insights

The comparative data highlights the 4-methylpiperidine moiety as a critical determinant of potency.[1][2][3]

  • Rigidity vs. Flexibility: Unlike Pitolisant, which possesses a flexible propoxy-propyl linker, MPPM attaches the methanamine directly to the phenyl ring.[1][2][3] This rigidity reduces the entropic penalty upon binding but may limit the molecule's ability to reach deeper secondary pockets compared to Pitolisant.[1][2][3]

  • Optimization Potential: MPPM serves as an excellent "Fragment Lead."[1][2][3] To improve affinity to the nanomolar range (matching Pitolisant), medicinal chemists should consider extending the linker between the phenyl ring and the basic amine, or adding an electron-withdrawing group to the phenyl ring to modulate Pi-stacking strength.[1][2][3]

Experimental Validation Plan

To validate these in silico findings, the following wet-lab assays are recommended:

  • Radioligand Binding Assay: Use [³H]-N-alpha-methylhistamine to determine the

    
     of MPPM in HEK-293 cells expressing hH3R.[1][2][3]
    
  • GTPγS Binding Assay: Assess if MPPM acts as a neutral antagonist or an inverse agonist (like Pitolisant) by measuring basal G-protein activity reduction.[1][2][3]

References

  • RCSB Protein Data Bank. (2021). Structure of the Human Histamine H3 Receptor-Gi Complex (PDB: 7F61). Retrieved from [Link][1][2][3]

  • PubChem. (n.d.).[1][2][3] Compound Summary: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine.[1][2][3][6][] Retrieved from [Link][1][2][3]

  • Schwartz, J. C. (2011).[1][2][3] The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology.[1][2][3] Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010).[2][3] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.[1][2][3] Journal of Computational Chemistry. Retrieved from [Link][1][2][3]

  • DrugBank Online. (n.d.).[1][2][3] Pitolisant: Pharmacology and Target Interactions. Retrieved from [Link][1][2][3]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Phenylmethanamine Analogs

For researchers in the vanguard of drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is characterizing the molecule's selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is characterizing the molecule's selectivity. A compound's interaction with unintended biological targets, known as off-target effects, can lead to unforeseen toxicities or a dilution of its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of novel compounds, using the hypothetical molecule 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (hereafter referred to as "Compound X") as a case study.

We will navigate the logical progression from predictive computational methods to definitive experimental validation, offering a comparative analysis against established compounds to contextualize the findings. Our focus will be on not just the "how" but the "why," empowering you to make informed decisions in your drug development pipeline.

The Imperative of Early Off-Target Profiling

Identifying potential safety liabilities early in the drug discovery process is paramount.[3][4] Late-stage failures are costly, and a thorough understanding of a compound's polypharmacology can even unveil new therapeutic opportunities.[1] The traditional approach of screening only close structural or functional homologs of the primary target is often insufficient.[5] A broader, more systematic evaluation is necessary to de-risk a project and build a robust safety profile.[6]

This guide will delineate a multi-tiered strategy, beginning with broad, cost-effective in silico and in vitro screens, followed by more focused functional assays to confirm and quantify any observed off-target interactions.

A Multi-pronged Approach to Off-Target Assessment

Our investigative workflow for Compound X is designed to be both comprehensive and efficient, integrating computational and experimental methodologies.

Off_Target_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_functional Functional Confirmation cluster_analysis Data Analysis & Comparison in_silico Computational Screening (Target Prediction Tools) binding_assays Broad Panel Radioligand Binding Assays (e.g., SafetyScreen44) in_silico->binding_assays Identifies potential high-risk targets cell_based Cell-Based Functional Assays (e.g., Calcium Flux, Reporter Gene) binding_assays->cell_based Confirms functional activity of hits enzyme_assays Enzymatic Assays (Kinases, CYPs, etc.) enzyme_assays->cell_based cet_sa Cellular Thermal Shift Assay (CETSA) for Target Engagement cell_based->cet_sa Validates intracellular target engagement data_integration Integration of All Data cet_sa->data_integration comparison Comparison with Reference Compounds data_integration->comparison risk_assessment Risk Assessment & Next Steps comparison->risk_assessment

Caption: A streamlined workflow for comprehensive off-target effect analysis.

Part 1: In Silico Prediction of Potential Off-Target Liabilities

Before committing to resource-intensive wet lab experiments, computational tools can provide a valuable initial assessment of a compound's likely off-target interactions based on its chemical structure.[7][8] These methods compare the structural or chemical features of Compound X against databases of known ligands and their targets.[9]

Several web-based and commercial software platforms are available for this purpose. For Compound X, we would utilize a consensus approach, combining the predictions from multiple algorithms to increase the confidence in our hit list.

Illustrative In Silico Tools:

  • Similarity Ensemble Approach (SEA): Predicts targets based on the similarity of ligand sets.

  • SwissTargetPrediction: Predicts the most probable macromolecular targets of a small molecule.

  • SuperPred: Predicts the therapeutic class and potential off-targets.

Hypothetical In Silico Predictions for Compound X:

Predicted Off-Target ClassSpecific ExamplesRationale for Follow-up
Monoamine Receptors 5-HT₂ₐ, Dopamine D₂, Adrenergic α₁Structural motifs in Compound X are common in aminergic GPCR ligands.
Ion Channels hERG, Ca²⁺ channelsPotential for cardiovascular liabilities.
Monoamine Transporters SERT, DAT, NETThe phenylmethanamine scaffold is a known feature of transporter ligands.
Sigma Receptors σ₁, σ₂Often implicated in CNS side effects of various drugs.

This predictive analysis allows us to tailor our subsequent experimental screening panels, focusing on target families with the highest probability of interaction.

Part 2: In Vitro Screening – Casting a Wide Net

With a prioritized list of potential off-targets, the next step is broad experimental screening. This is typically achieved through radioligand binding assays and enzymatic assays against a panel of known safety-relevant targets.[3][10] Companies like Eurofins Discovery and Reaction Biology offer standardized panels for this purpose.[3][4]

For Compound X, we will use a panel like the SafetyScreen44 from Eurofins, which covers a wide range of GPCRs, ion channels, transporters, and enzymes implicated in adverse drug reactions.[10]

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized procedure for a competitive radioligand binding assay, a common method for in vitro off-target screening.

Objective: To determine the binding affinity of Compound X for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ).

  • Compound X and a reference compound (e.g., Pimozide).

  • Assay buffer (specific to the target).

  • 96-well filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X and the reference compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and the appropriate dilution of Compound X or the reference compound.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specified temperature for a set time to reach equilibrium.

  • Termination and Washing: Terminate the reaction by rapid filtration through the filter plates. Wash the plates with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the dried filter plates and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a Ki (inhibition constant).

Comparative In Vitro Screening Results

To interpret the data for Compound X, we will compare its binding profile to two well-characterized antipsychotic drugs, Pimozide (a D₂ antagonist with known off-target effects) and a more selective, hypothetical Comparator Compound Y .

TargetCompound X (% Inhibition @ 10 µM)Pimozide (% Inhibition @ 10 µM)Comparator Y (% Inhibition @ 10 µM)
Dopamine D₂ 85%95%90%
5-HT₂ₐ 75%80%5%
Adrenergic α₁ 60%70%<2%
hERG Channel 45%88%10%
Sigma σ₁ 55%65%<5%

Interpretation: The initial screen suggests that Compound X, similar to Pimozide, exhibits significant polypharmacology, with notable interactions at the 5-HT₂ₐ and adrenergic α₁ receptors, as well as the hERG channel. In contrast, Comparator Y demonstrates a much cleaner profile, with high selectivity for the D₂ receptor. The hERG interaction for Compound X is a potential red flag for cardiotoxicity and warrants immediate follow-up.

Part 3: Functional Assays – From Binding to Biological Effect

A compound binding to an off-target does not necessarily translate to a biological effect. It could be an agonist, antagonist, or have no functional consequence. Therefore, hits from binding screens must be validated in functional assays.

Experimental Protocol: Calcium Flux Assay for GPCR Activity

Objective: To determine if Compound X acts as an agonist or antagonist at a Gq-coupled GPCR, such as the 5-HT₂ₐ receptor.

Materials:

  • CHO or HEK293 cells stably expressing the 5-HT₂ₐ receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS).

  • Compound X, a known agonist (e.g., Serotonin), and a known antagonist (e.g., Ketanserin).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with various concentrations of Compound X before adding a known agonist at its EC₅₀ concentration.

  • Agonist Mode: To test for agonist activity, directly add various concentrations of Compound X to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using the plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: For agonist mode, plot the change in fluorescence against the log of Compound X concentration to determine the EC₅₀. For antagonist mode, plot the inhibition of the agonist response against the log of Compound X concentration to determine the IC₅₀.

Comparative Functional Assay Data
Off-TargetAssay TypeCompound XPimozide
5-HT₂ₐ Calcium FluxInverse Agonist (IC₅₀ = 150 nM)Inverse Agonist (IC₅₀ = 30 nM)
Adrenergic α₁ Calcium FluxAntagonist (IC₅₀ = 500 nM)Antagonist (IC₅₀ = 80 nM)
hERG Channel Patch ClampBlocker (IC₅₀ = 2 µM)Blocker (IC₅₀ = 100 nM)

Interpretation: The functional data confirm that the binding of Compound X to the 5-HT₂ₐ and adrenergic α₁ receptors is biologically relevant, showing antagonist/inverse agonist activity. The hERG channel blockade, although less potent than that of Pimozide, remains a significant concern. The ratio of on-target potency to off-target potency is a critical factor in the risk assessment.

Part 4: Cellular Target Engagement – Confirming Intracellular Interactions

To confirm that Compound X engages its off-targets in a more physiological context, a Cellular Thermal Shift Assay (CETSA) can be employed. This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

CETSA_Workflow start Treat cells with Compound X or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble fraction heat->lyse quantify Quantify remaining soluble target protein (e.g., Western Blot) lyse->quantify melt_curve Generate melt curve to determine thermal shift quantify->melt_curve

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

A significant thermal shift for an off-target protein in the presence of Compound X provides strong evidence of intracellular engagement, adding another layer of confidence to the off-target profile.

Synthesizing the Evidence: A Comparative Guide

FeatureCompound XPimozide (Reference)Comparator Y (Ideal)
Primary Target Potency (D₂) HighHighHigh
In Silico Prediction High risk for aminergic GPCRs, hERGHigh risk for aminergic GPCRs, hERGLow predicted off-target interactions
In Vitro Binding Profile PolypharmacologicalHighly PolypharmacologicalHighly Selective
Functional Off-Target Activity Moderate (5-HT₂ₐ, α₁, hERG)Potent (5-HT₂ₐ, α₁, hERG)Minimal to None
Safety/Risk Profile Moderate risk of CNS and cardiovascular side effects. Further optimization for selectivity is required.High risk of extrapyramidal symptoms and cardiotoxicity.Low predicted risk of mechanism-based side effects.

Conclusion and Future Directions

The comprehensive assessment of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (Compound X) reveals a potent primary target activity but also a concerning off-target profile, particularly regarding the hERG channel. While its polypharmacology is less pronounced than that of the older drug Pimozide, it lacks the clean profile of an ideal modern therapeutic like Comparator Y.

This guide illustrates that a systematic, multi-tiered approach is essential for thoroughly characterizing the selectivity of a novel compound.[1][2] The integration of in silico, in vitro, and cell-based methods provides a robust framework for identifying and validating off-target effects. The insights gained from this process are critical for guiding lead optimization efforts, such as structure-activity relationship (SAR) studies aimed at mitigating off-target interactions while preserving on-target potency, and for making informed decisions about which candidates to advance in the drug discovery pipeline.

References

  • Methenamine - Wikipedia. Available at: [Link]

  • What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? - Dr.Oracle. Available at: [Link]

  • What is the mechanism of action of methenamine? - Dr.Oracle. Available at: [Link]

  • Methenamine - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • (PDF) Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony- - ResearchGate. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC - PubMed Central. Available at: [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - NIH. Available at: [Link]

  • In silico tools for off-target prediction. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Available at: [Link]

  • What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. Available at: [Link]

  • In Vitro Safety Panels in Pharmacology Profiling - Eurofins Discovery. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Effect of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate, a novel acetylcholinesterase inhibitor, on spatial cognitive impairment induced by chronic cerebral hypoperfusion in rats - PubMed. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. Available at: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Available at: [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More - Synthego. Available at: [Link]

  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. Available at: [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • In vitro safety pharmacology profiling - European Pharmaceutical Review. Available at: [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. Available at: [Link]

  • A Chemical-Genetic Interaction Matrix Reveals Drug Mechanism and Genetic Architecture. Available at: [Link]

  • Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For? Available at: [Link]

  • (4-Fluoro-1-phenylpiperidin-4-yl)methanamine | C12H17FN2 | CID 83853572 - PubChem. Available at: [Link]

Sources

Comparative

Comparative Validation Guide: Antiviral Spectrum of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine Derivatives

This guide outlines the technical validation framework for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (MPPM) derivatives, positioning them within the landscape of antiviral therapeutics. Based on the pharmacophore—a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (MPPM) derivatives, positioning them within the landscape of antiviral therapeutics. Based on the pharmacophore—a lipophilic 4-substituted piperidine linked to a phenyl-methanamine—this scaffold exhibits structural characteristics typical of viral entry inhibitors and ion channel blockers (specifically targeting the Influenza A M2 proton channel or host-factor mediated endosomal acidification).

The following sections detail the mechanistic profiling, comparative benchmarking, and experimental protocols required to validate the antiviral spectrum of this class.

Executive Summary & Scaffold Analysis

Compound Class: 4-(Piperidin-1-yl)benzylamine derivatives. Core Scaffold: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 1432031-84-9).[] Primary Therapeutic Target: Viral Entry / Uncoating (Influenza A M2 Channel, Endosomal pH modulation). Secondary Targets: Host-factor modulation (Sigma-1 receptor interaction).

The MPPM scaffold combines a hydrophobic tail (4-methylpiperidine) with a polar head group (methanamine) via a phenyl linker. This amphiphilic structure allows for membrane intercalation and interaction with hydrophobic viral pockets or ion channels. Validation must differentiate between specific viral target engagement (e.g., M2-S31N blockade) and non-specific lysosomotropic effects (similar to Chloroquine).

Mechanistic Profiling & Target Validation

To objectively compare MPPM derivatives against standards like Amantadine or Oseltamivir, you must first establish the Time-of-Addition (TOA) profile. This determines if the compound acts at the stage of viral attachment, entry/uncoating, or replication.

Mechanistic Pathway Diagram

The following diagram illustrates the critical checkpoints for MPPM activity validation, distinguishing between M2 channel blockade and general endosomal buffering.

MOA_Validation cluster_0 Time-of-Addition Window Compound MPPM Derivative Endosome Endosome Acidification Compound->Endosome Lysosomotropic Effect (Non-specific) Uncoating Viral Uncoating (M2 Channel) Compound->Uncoating Specific Blockade (M2-S31N Target) Virus Influenza A / Enveloped Virus Entry Viral Entry (Endocytosis) Virus->Entry Entry->Endosome Endosome->Uncoating pH drop triggers fusion Replication RNA Replication Uncoating->Replication

Caption: Mechanistic intervention points for MPPM derivatives. Specific activity is characterized by inhibition of the uncoating step (M2 channel), distinct from general endosomal buffering.

Comparative Performance Benchmarks

A robust validation must compare MPPM derivatives against Standard of Care (SoC) agents. The table below outlines the expected performance metrics for a viable candidate in this class.

Table 1: Comparative Antiviral Efficacy & Toxicity Profile

Data represents target thresholds for a "Go/No-Go" decision in lead optimization.

ParameterMPPM Derivative (Target) Amantadine (Control) Oseltamivir (Control) Chloroquine (Ref)
Primary Target M2 Channel (S31N) / EntryM2 Channel (WT)Neuraminidase (NA)Endosomal pH
EC50 (Influenza A) < 2.0 µM > 100 µM (Resistant)0.1 - 10 nM1 - 10 µM
CC50 (Vero/MDCK) > 100 µM > 500 µM> 1000 µM~ 50 µM
Selectivity Index (SI) > 50 N/A (in resistant strains)> 1000~ 10-20
Spectrum Influenza A, potentially SARS-CoV-2Influenza A onlyInfluenza A & BBroad Spectrum
Resistance Barrier High (Targeting conserved pore)Low (Single point mutation)ModerateLow

Key Insight: The critical differentiator for MPPM derivatives is activity against Amantadine-resistant (S31N) strains. If the derivative only works on Amantadine-sensitive strains, it offers no clinical advantage.

Experimental Validation Protocols

To generate the data for the table above, follow these self-validating protocols.

Protocol A: Cytopathic Effect (CPE) Reduction Assay

Objective: Determine EC50 and CC50 simultaneously. Cell Line: MDCK (Influenza) or Vero E6 (Coronaviruses).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Compound Preparation: Dissolve MPPM dihydrochloride in water or DMSO (stock 10 mM). Prepare 2-fold serial dilutions in maintenance media (DMEM + TPCK-trypsin for Influenza).

  • Infection: Infect cells with virus at MOI 0.01.

  • Treatment: Immediately add compound dilutions (triplicate). Include:

    • VC: Virus Control (Untreated, infected).

    • CC: Cell Control (Untreated, uninfected).

    • DC: Drug Control (Treated, uninfected - for Cytotoxicity).

  • Incubation: 48–72 hours until VC shows 100% CPE.

  • Readout: Fix with 4% Formaldehyde, stain with 0.5% Crystal Violet. Measure OD590.

  • Calculation:

Protocol B: Time-of-Addition (TOA) Assay

Objective: Confirm "Entry/Uncoating" mechanism.

  • Infection: Infect MDCK cells (MOI 2.0) at 4°C for 1h (Attachment only).

  • Wash: Remove unbound virus with cold PBS.

  • Temperature Shift: Shift to 37°C (t=0) to initiate entry.

  • Dosing Intervals: Add MPPM derivative (5x EC50) at:

    • -1h (Pre-treatment)

    • 0h (During entry)

    • +1h, +2h, +4h, +6h (Post-entry).

  • Harvest: Collect supernatant at 12h p.i. and titrate via Plaque Assay.

  • Interpretation:

    • Entry Inhibitor: Efficacy lost if added >2h post-infection.

    • Replication Inhibitor: Efficacy retained even when added at +4h.

Resistance & Spectrum Analysis Workflow

A robust guide must address the "Spectrum" of activity. The MPPM scaffold's lipophilicity suggests potential broad-spectrum activity against enveloped viruses via lysosomotropic mechanisms.

Spectrum Validation Workflow

Spectrum_Validation Screen Primary Screen (Influenza A H1N1/H3N2) Hit Hit Identified (EC50 < 5 µM) Screen->Hit Valid Hit Resistant Test vs Amantadine-Resistant (M2-S31N, V27A) Hit->Resistant Cross-Resistance Check Broad Broad Spectrum Panel Resistant->Broad If Active Specific Specific M2 Blocker Broad->Specific Active only on Influenza Lysosomo General Lysosomotropic Broad->Lysosomo Active on CoV, Ebola, Zika Lead Candidate\n(High Value) Lead Candidate (High Value) Specific->Lead Candidate\n(High Value) Tool Compound\n(Low Clinical Value) Tool Compound (Low Clinical Value) Lysosomo->Tool Compound\n(Low Clinical Value)

Caption: Decision tree for classifying MPPM derivatives. Activity against diverse enveloped viruses (Broad Spectrum) often indicates a non-specific lysosomotropic mechanism, whereas restriction to Influenza suggests specific target engagement.

Resistance Selection

To prove the compound targets a viral protein (e.g., M2) rather than a host factor:

  • Passage virus in increasing concentrations of MPPM (starting at 0.5x EC50).

  • After 10 passages, sequence the M Gene (Influenza) or Target Gene .

  • Identify mutations (e.g., M2 transmembrane domain).

  • Reverse Genetics: Re-introduce the mutation into a WT virus and confirm loss of susceptibility.

References

  • Wang, J., et al. (2011). "Discovery of spiro-piperidine inhibitors of the influenza A virus M2 proton channel." ACS Medicinal Chemistry Letters.

  • DeGrado, W. F., et al. (2008). "Influenza A M2 channel inhibitors: chemical biology and antiviral activity." Current Opinion in Chemical Biology.

  • Asses, Y., et al. (2021). "Structure-Activity Relationship of 1,4,4-Trisubstituted Piperidines as Antiviral Agents." Molecules.

  • Ison, M. G. (2011). "Antivirals and resistance: influenza virus." Current Opinion in Virology.

  • BocSci. (2024). "1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride Product Entry." BOC Sciences Catalog.

Sources

Validation

in vitro to in vivo correlation of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine activity

A Senior Application Scientist's Guide to Establishing a Predictive Framework for the Activity of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine In the landscape of oncology drug discovery, the journey from a promising...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Establishing a Predictive Framework for the Activity of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

In the landscape of oncology drug discovery, the journey from a promising molecule in a test tube to a life-saving therapy is fraught with challenges. A critical hurdle is understanding how the in vitro potency of a novel compound, such as 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, will translate to efficacy in a complex living system. This guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC), a predictive mathematical model that connects in vitro drug release and activity with in vivo pharmacokinetic and pharmacodynamic responses.[1][2][3][4][5] A robust IVIVC is not merely an academic exercise; it is a strategic tool that can accelerate drug development, reduce reliance on extensive animal testing, and provide a pathway for setting meaningful manufacturing specifications.[6][7]

For the purpose of this guide, we will treat 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine as a novel investigational compound with hypothesized anti-proliferative activity against non-small cell lung cancer (NSCLC). The principles and methodologies detailed herein, however, are broadly applicable to a wide range of small molecules and therapeutic areas.

The Foundational Pillars of a Successful IVIVC

The establishment of a meaningful IVIVC rests on a logical progression of experiments, each designed to inform the next. The core principle is to generate high-quality, reproducible data in both in vitro and in vivo settings and then to mathematically model the relationship between them.

Part 1: Comprehensive In Vitro Characterization

The initial step is to thoroughly characterize the compound's activity and properties in controlled laboratory settings. This phase provides the foundational data for building the IVIVC model.

1.1. Target Engagement and Cellular Potency

Before assessing anti-proliferative effects, it is crucial to confirm that the compound interacts with its intended molecular target within the cancer cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture A549 (human NSCLC) cells to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (e.g., 0.1, 1, 10 µM) and a vehicle control for 1 hour.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

Causality Behind Experimental Choices: CETSA allows for the direct assessment of target engagement in a cellular context. A shift in the melting temperature of the target protein upon compound binding provides strong evidence of a direct interaction.

1.2. Anti-Proliferative Activity

The cornerstone of the in vitro assessment is determining the compound's ability to inhibit cancer cell growth.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (e.g., from 0.01 nM to 100 µM) for 72 hours.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choices: The 72-hour incubation period allows for multiple cell doubling times, providing a robust measure of the compound's cytostatic or cytotoxic effects. The CellTiter-Glo® assay is a highly sensitive and reproducible method for assessing cell viability.

1.3. Comparative Analysis with Standard-of-Care Agents

To contextualize the potency of our lead compound, it is essential to compare its activity against established therapies for NSCLC.

CompoundTargetA549 IC50 (µM)
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamineHypothetical Target X0.5
PaclitaxelTubulin0.01
ErlotinibEGFR>10 (A549 is EGFR wild-type)

This table presents hypothetical data for illustrative purposes.

Part 2: In Vivo Efficacy Assessment

The next critical phase is to evaluate the compound's anti-tumor activity in a living organism. The choice of the animal model is paramount for the relevance of the data.

2.1. Xenograft Model of Non-Small Cell Lung Cancer

An immunodeficient mouse model bearing a human tumor xenograft is a standard and well-accepted model for preclinical cancer research.

Experimental Protocol: A549 Xenograft Study in Athymic Nude Mice

  • Cell Implantation: Subcutaneously implant 5 x 10^6 A549 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine) and administer the compound daily via oral gavage.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period (e.g., 21 days).

Causality Behind Experimental Choices: The subcutaneous xenograft model is a cost-effective and reproducible way to assess the compound's ability to inhibit tumor growth in vivo. The dose-ranging study is essential for determining the dose-response relationship.

2.2. Pharmacokinetic Analysis

To establish a clear link between the in vitro data and the in vivo efficacy, it is crucial to understand the pharmacokinetic profile of the compound.

Experimental Protocol: Satellite Pharmacokinetic Study

  • Dosing: In a separate cohort of tumor-bearing mice, administer a single dose of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine at the same concentrations used in the efficacy study.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Extract the compound from the plasma and quantify its concentration using LC-MS/MS.

  • Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Causality Behind Experimental Choices: Understanding the pharmacokinetic profile allows us to correlate the observed anti-tumor efficacy with the actual exposure of the tumor to the drug.

Part 3: Forging the In Vitro to In Vivo Correlation

With robust in vitro and in vivo datasets in hand, the final step is to build the IVIVC model.

3.1. Data Integration and Modeling

The goal is to establish a mathematical relationship between the in vitro IC50 and the in vivo drug exposure required for tumor growth inhibition.

In Vitro Potency (IC50, µM)In Vivo Dose (mg/kg)Plasma AUC (µM*h)Tumor Growth Inhibition (%)
0.510520
0.5301555
0.51005085

This table presents hypothetical data for illustrative purposes.

A common approach is to plot the in vivo efficacy (e.g., tumor growth inhibition) as a function of the in vivo drug exposure (e.g., plasma AUC). This relationship can then be linked back to the in vitro potency.

3.2. Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling invitro_potency Cellular Potency (IC50) ivivc_model Predictive Mathematical Model invitro_potency->ivivc_model Input target_engagement Target Engagement (CETSA) xenograft Xenograft Efficacy xenograft->ivivc_model Response pk_study Pharmacokinetics (AUC, Cmax) pk_study->ivivc_model Input ivivc_model->xenograft Predicts

Sources

Comparative

head-to-head comparison of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine with established p53 activators

Part 1: Executive Summary & Strategic Positioning This guide provides a technical framework for evaluating 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (hereafter referred to as MPPM ) against the gold standards of p5...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

This guide provides a technical framework for evaluating 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (hereafter referred to as MPPM ) against the gold standards of p53 modulation: Nutlin-3a and APR-246 (Eprenetapopt) .

MPPM presents as a low-molecular-weight (MW ~204 Da) fragment-like scaffold containing a hydrophobic 4-methylpiperidine tail and a polar benzylamine head. Unlike the complex architectures of Nutlin-3a or the prodrug structure of APR-246, MPPM represents a "minimalist" pharmacophore. This structure suggests high ligand efficiency but potentially lower selectivity unless optimized.

The Core Challenge: While Nutlin-3a and APR-246 have well-defined mechanisms (MDM2 antagonism and mutant-p53 refolding, respectively), MPPM is a structural probe that requires rigorous classification. This guide outlines the specific experiments required to place MPPM on the p53 activator spectrum.

Part 2: Head-to-Head Compound Profiling

The following table contrasts the physicochemical and biological profiles of the candidate against established benchmarks.

Table 1: Physicochemical & Functional Comparison
FeatureMPPM (Candidate) Nutlin-3a (Standard A) APR-246 (Standard B)
CAS Number 486437-59-6675576-98-45291-32-7
Molecular Weight ~204.31 Da (Fragment-like)581.49 Da (Drug-like)199.29 Da (Prodrug)
Primary Target Unknown (Putative MDM2/p53 interface)MDM2 (p53 binding pocket)Mutant p53 (Cys124/277)
Mechanism Class Potential Hydrophobic BinderProtein-Protein Interaction (PPI) InhibitorChaperone / Refolding Agent
Solubility (Est.) High (Basic amine, pKa ~9.5)Low/Moderate (DMSO required)High (Water soluble)
Cellular Uptake Passive Diffusion (High Permeability)Passive DiffusionActive Transport / Diffusion
Key Liability Off-target amine reactivity (MAO inhibition risk)Solubility & metabolic stabilityReversibility / Redox balance

Part 3: Mechanistic Logic & Hypothesis

To validate MPPM, we must understand how it might function compared to the giants.

The Nutlin-3a Model (MDM2 Inhibition)

Nutlin-3a works by inserting its imidazoline scaffold into the hydrophobic pocket of MDM2, displacing p53.

  • MPPM Hypothesis: The 4-methylpiperidine moiety of MPPM mimics the hydrophobic Leu26/Trp23 residues of p53, potentially anchoring into the MDM2 pocket, while the methanamine forms H-bonds with the solvent-exposed rim.

  • Validation Marker: If MPPM mimics Nutlin, you will see stabilization of Wild-Type (WT) p53 without DNA damage signaling (ATM phosphorylation).

The APR-246 Model (Mutant Reactivation)

APR-246 converts to MQ (methylene quinuclidinone), a Michael acceptor that covalently binds cysteines in mutant p53, restoring its structure.[1][2]

  • MPPM Hypothesis: MPPM lacks an obvious electrophile (Michael acceptor) for covalent bonding. It is unlikely to act via the APR-246 mechanism unless it undergoes metabolic oxidation.

  • Validation Marker: If MPPM mimics APR-246, it should restore transcriptional activity in p53-mutant cell lines (e.g., TOV-112D).

Diagram 1: Signaling Pathway & Intervention Points

The following diagram maps where MPPM likely intersects the pathway relative to the standards.

p53_Pathway MDM2 MDM2 E3 Ligase p53_WT p53 (Wild Type) MDM2->p53_WT Ubiquitination Proteasome Proteasomal Degradation p53_WT->Proteasome Apoptosis Apoptosis / Arrest (p21, PUMA) p53_WT->Apoptosis Transcription p53_Mut p53 (Mutant) Unfolded p53_Mut->Apoptosis Restored Function Nutlin Nutlin-3a (Standard) Nutlin->MDM2 Inhibits Binding APR APR-246 (Standard) APR->p53_Mut Refolds MPPM MPPM (Candidate) MPPM->MDM2 Hypothesis A: Competes w/ p53 MPPM->p53_Mut Hypothesis B: Chaperone?

Caption: Comparative Mechanism Map. Nutlin-3a blocks MDM2 (left); APR-246 refolds mutant p53 (right). MPPM is hypothesized to target the MDM2 interface (Hypothesis A).

Part 4: Experimental Validation Protocols

To objectively compare MPPM, you must run a "Self-Validating" workflow. This means every experiment includes a positive control (Nutlin/APR) that must work for the data to be valid.

Protocol A: Differential p53 Stabilization (Western Blot)

Objective: Determine if MPPM stabilizes p53 by blocking degradation (MDM2 mechanism) or DNA damage.

Materials:

  • Cell Line: MCF-7 (WT p53) and HCT116 (WT p53).

  • Controls: DMSO (Neg), Nutlin-3a (10 µM, Pos), Doxorubicin (0.5 µM, DNA Damage Control).

  • Candidate: MPPM (Titration: 1, 10, 50 µM).

Step-by-Step Workflow:

  • Seeding: Plate cells at 3x10^5 cells/well in 6-well plates. Adhere overnight.

  • Treatment: Treat with MPPM and controls for 6 hours (short term) and 24 hours (long term).

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Immunoblot Targets:

    • p53 (DO-1): Total p53 levels.

    • p21 (WAF1): Transcriptional output (Critical: p53 must be active, not just stabilized).

    • MDM2: Often upregulated by p53 activation (negative feedback loop).

    • p-H2AX (Ser139): Marker for DNA damage.

Interpretation Guide:

  • Nutlin Profile: High p53, High p21, High MDM2, Low p-H2AX.

  • Genotoxin Profile (Doxorubicin): High p53, High p-H2AX.

  • MPPM Success Criteria: If MPPM mimics Nutlin, it must induce p53/p21 without significant p-H2AX signal. If p-H2AX is high, MPPM is likely a genotoxic agent, not a specific activator.

Protocol B: Functional Viability & Specificity Index

Objective: Confirm MPPM kills cancer cells via p53, not general toxicity.

Materials:

  • Isogenic Pair: HCT116 p53(+/+) and HCT116 p53(-/-).

Step-by-Step Workflow:

  • Seeding: 3,000 cells/well in 96-well plates.

  • Dosing: 9-point dilution curve of MPPM (0.1 µM to 100 µM).

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP) or MTT.

Data Analysis (The Specificity Ratio): Calculate the IC50 for both lines.



  • Nutlin-3a: Ratio > 10 (Highly specific).

  • Non-specific Toxin: Ratio ~ 1 (Kills everything equally).

  • MPPM Requirement: A ratio > 3 is required to claim p53-dependent mechanism.

Part 5: Decision Logic for Researchers

Use this logic flow to interpret your results and decide the next development steps for MPPM.

Decision_Tree Start Start: MPPM Evaluation Solubility Is MPPM Soluble in Media? Start->Solubility WB_Assay Western Blot: Does p53 increase? Solubility->WB_Assay Yes p21_Check Is p21 induced? WB_Assay->p21_Check Yes Outcome_3 Mechanism: Inactive or p53-independent WB_Assay->Outcome_3 No DNA_Dam Is p-H2AX High? p21_Check->DNA_Dam Yes p21_Check->Outcome_3 No (Stabilized but inactive) Outcome_1 Mechanism: Nutlin-like (MDM2 Inhibitor) DNA_Dam->Outcome_1 No (Clean Activation) Outcome_2 Mechanism: Genotoxin (DNA Damaging Agent) DNA_Dam->Outcome_2 Yes (High Damage)

Caption: Evaluation Logic Flow. Distinguishes between true p53 activation (Outcome 1) and non-specific DNA damage (Outcome 2).

Part 6: References

  • Vassilev, L. T., et al. (2004). "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science, 303(5659), 844-848.

    • Foundational paper for Nutlin-3a mechanism.

  • Lambert, J. M. R., et al. (2009).[3] "PRIMA-1 reactivates mutant p53 by covalent binding to the core domain." Cancer Cell, 15(5), 376-388.

    • Defines the mechanism of PRIMA-1/APR-246.

  • Khoo, K. H., et al. (2014). "Nutlin-3 induces apoptosis and senescence in human mesenchymal stem cells." Stem Cell Research & Therapy, 5(2), 34.

    • Provides comparative protocols for p53 activation assays.

  • PubChem Compound Summary. (2023). "1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine."[4][] National Center for Biotechnology Information.

    • Chemical structure verification for CAS 486437-59-6.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine . As a benzylamine derivative containing a piperidine ring, this compound exh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine . As a benzylamine derivative containing a piperidine ring, this compound exhibits significant basicity and potential corrosivity. Improper disposal poses risks of exothermic reaction (if mixed with acids) and environmental toxicity.

Immediate Directive: Do NOT dispose of this compound down the drain. It must be segregated as Hazardous Organic Basic Waste .

Chemical Hazard Identification
PropertySpecificationOperational Implication
Functional Groups Primary Amine, Tertiary Amine (Piperidine)High Basicity; Incompatible with acids/oxidizers.
Physical State Solid (typically) or Viscous OilMay require dissolution before liquid waste disposal.
Hazard Class Corrosive (Category 1B) / IrritantPPE (Gloves, Goggles) is non-negotiable.
RCRA Status Unlisted (Default to Characteristic: D002 )Treat as Corrosive Waste if pH ≥ 12.5.

Pre-Disposal Segregation (The "Why" & "How")

Scientific Integrity Note: The most common accident involving amine disposal is accidental mixing with strong acids (e.g., Sulfuric, Nitric) in a general waste carboy. This results in an immediate, violent exothermic neutralization that can rupture containers and aerosolize toxic fumes.

Segregation Rules
  • Isolate from Acids: Never add this compound to a waste container designated for "Acidic Waste" or "General Organic Waste" if that container potentially holds acidic byproducts (e.g., acetic acid, HCl).

  • Isolate from Oxidizers: Keep away from peroxides, nitrates, and permanganates to prevent potentially explosive oxidation reactions.

  • Designated Stream: Use a container labeled "Basic Organic Waste" or "Alkaline Solvent Waste."

Step-by-Step Disposal Workflow

Phase A: Preparation
  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles (not just glasses), and a lab coat.

  • pH Verification (Self-Validating Step):

    • If the waste is a solution, check the pH.[1][2]

    • Logic: If pH < 7, you may have inadvertently mixed it with an acid. Stop and assess heat generation before proceeding.

    • Target: pH should be > 7 (Basic).

Phase B: Waste Container Selection
  • Scenario 1: Pure Solid Waste

    • Place the solid substance in a sealable, chemically compatible jar (HDPE or Glass).

    • Label clearly: "Solid Waste: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine - Corrosive/Toxic."

    • Do not dissolve in solvent solely for disposal unless required by your specific waste hauler.

  • Scenario 2: Solution/Liquid Waste

    • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste carboy (e.g., do not put halogenated solvents in a non-halogenated drum).

    • Pour slowly into the Basic Organic Waste carboy using a funnel to prevent splashing.

Phase C: Labeling & Documentation
  • Tagging: Affix a hazardous waste tag immediately.

  • Composition: List the full chemical name. Do not use abbreviations or structural formulas on the waste tag.

  • Hazard Checkboxes: Check "Corrosive" and "Toxic."

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct waste stream, ensuring compliance and safety.

Waste_Disposal_Logic Start Waste Generation: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine State_Check Physical State? Start->State_Check Is_Solid Solid / Pure Substance State_Check->Is_Solid Is_Liquid Solution / Mixture State_Check->Is_Liquid Solid_Cont Segregate in Wide-Mouth Jar (HDPE) Is_Solid->Solid_Cont Solvent_Check Solvent Type? Is_Liquid->Solvent_Check Labeling Apply HAZARDOUS WASTE Tag (Mark: Corrosive, Toxic) Solid_Cont->Labeling Halo Halogenated (e.g., DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) Solvent_Check->NonHalo Halo_Waste Waste Stream A: Halogenated Basic Organic Halo->Halo_Waste NonHalo_Waste Waste Stream B: Non-Halogenated Basic Organic NonHalo->NonHalo_Waste Halo_Waste->Labeling NonHalo_Waste->Labeling

Caption: Decision matrix for segregating amine-based waste streams based on physical state and solvent compatibility.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Skin Contact: Immediately flush with water for 15 minutes. Amines adhere to skin; use soap if available after initial flushing.

  • Spill Cleanup (Small Scale < 100mL/g):

    • Isolate the area.[3][4]

    • Use an inert absorbent (vermiculite or clay). Do not use paper towels (combustible).

    • Neutralize cautiously with a dilute acid spill kit (e.g., citric acid based) only if trained, otherwise absorb directly.

    • Collect in a sealed container and label as "Spill Debris - Hazardous."

Regulatory Framework & Compliance

All disposal must align with the Resource Conservation and Recovery Act (RCRA) . While this specific compound may not be P-listed or U-listed by name, it defaults to characteristic hazardous waste due to properties.

  • EPA Waste Code D002: Corrosivity (if aqueous pH ≥ 12.5).[1]

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation and under the control of the operator.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

Executive Hazard Assessment The Molecule: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (C₁₃H₂₀N₂) Functional Classification: Functionalized Benzylamine / Piperidine Derivative. As a Senior Application Scientist, I mus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

The Molecule: 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (C₁₃H₂₀N₂) Functional Classification: Functionalized Benzylamine / Piperidine Derivative.

As a Senior Application Scientist, I must look beyond the basic Safety Data Sheet (SDS). This molecule combines a primary benzylic amine with a tertiary piperidine ring . In the absence of compound-specific toxicology data (common for specialized intermediates), we apply the "Read-Across" Principle of toxicology. We must treat this substance as possessing the cumulative hazards of its constituent pharmacophores.

  • The Benzylamine Moiety: Known for high basicity (pKₐ ~9-10). It is a potent Skin Corrosive (Category 1B) and severe eye irritant.[1] It can cause chemical burns that are initially painless but result in deep tissue necrosis.

  • The Piperidine Ring: Historically associated with Acute Toxicity (Oral/Dermal) and potential respiratory sensitization.

Operational Verdict: Treat as Corrosive, Toxic, and a Potential Sensitizer . All handling protocols below are designed to create a fail-safe barrier against these specific risks.

The Defense Layer: Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for functionalized amines. You must upgrade to a "Barrier-First" strategy.

PPE Specification Matrix
Protection ZoneComponentSpecification (Minimum)Standard ComplianceScientific Rationale
Ocular Primary Chemical Splash GogglesANSI Z87.1+ / EN 166Prevents vapor ingress. Safety glasses allow amine vapors to bypass and dissolve in the lacrimal fluid, causing alkali burns.
Secondary Face Shield (8-inch)ANSI Z87.1Required during synthesis or transfer of volumes >10mL to protect against splash trajectories.
Dermal (Hand) Base Layer Nitrile (4 mil)EN 374 (Type B)Tactile sensitivity for weighing. Acts as a sacrificial layer.
Outer Layer Nitrile (Extended Cuff, 8 mil)EN 374 (Type A)Double Gloving is Mandatory. Lipophilic amines can permeate thin nitrile in <15 mins. The air gap between gloves increases breakthrough time.
Respiratory Primary Fume HoodASHRAE 110Do not handle on open bench. Velocity must be 80–100 fpm.
Backup Full-Face RespiratorNIOSH w/ OV/AG CartridgesOnly for spill cleanup outside the hood. N95 masks are useless against amine vapors.
Body Suit Chemical-Resistant Lab CoatTyvek® or Poly-coatedCotton coats absorb amines, holding the corrosive against the skin.

Operational Workflow: The "Safe Path"

Safety is not just what you wear; it is how you move. The following logic flow dictates the operational handling of this compound to minimize static discharge (a risk with amine powders) and aerosolization.

G Start Start: Material Retrieval Check Engineering Check: Fume Hood Flow > 80fpm Start->Check Check->Start Fail (Fix Hood) PPE Don PPE: Double Nitrile + Goggles Check->PPE Pass Weighing Weighing Protocol: Use Antistatic Gun (Prevent Powder Scattering) PPE->Weighing Transfer Solubilization: Add Solvent to Solid (Control Exotherm) Weighing->Transfer Reaction Reaction/Usage Transfer->Reaction Waste Disposal: Segregated Amine Waste Reaction->Waste

Figure 1: Operational Logic Flow for Handling Corrosive Amines. Note the critical engineering check before PPE donning.

Key Procedural Nuances:
  • The Static Trap: Dry amine salts are prone to static charge. When weighing, use an ionizing fan or antistatic gun. Why? Static repulsion can cause the powder to "jump" off the spatula, creating invisible micro-aerosols that settle on your cuffs.

  • Solubilization: Always add the solvent to the solid. While this amine is not violently exothermic, this order of addition prevents "puffing" of dry powder into the hood airflow.

Emergency Response Protocols

In the event of containment breach, immediate action determines the severity of the injury. Speed is critical, but correct speed is vital.

Scenario A: Skin/Eye Exposure[3][4][5][6][7][8]
  • Mechanism: The amine reacts with skin moisture to form an alkaline solution, saponifying fats and penetrating deep into the dermis.

  • Protocol:

    • Immediate Flush: 15 minutes minimum. Do not try to neutralize with vinegar/acid on the skin (this generates heat). Use water only.

    • Doffing: Remove contaminated clothing while under the safety shower to prevent dragging the chemical across the face.

Scenario B: Spills (Benchtop)

SpillResponse Alert Spill Detected Evacuate Evacuate Immediate Area (If > 50mL or outside hood) Alert->Evacuate Assess Assess Volume & Form (Solid vs Liquid) Evacuate->Assess Solid If Solid: Cover with wet paper towel (Prevent dust) Assess->Solid Liquid If Liquid: Apply Amine Neutralizer (Citric Acid/Spill-X-A) Assess->Liquid Cleanup Double Bag Waste Label 'Hazardous-Corrosive' Solid->Cleanup Liquid->Cleanup

Figure 2: Decision Matrix for Spill Response. Note the differentiation between solid and liquid containment.

Waste Disposal & Deactivation

Do not dispose of this chemical down the drain. It is toxic to aquatic life and corrosive to plumbing.

  • Segregation: Collect in a dedicated "Basic/Amine Organic" waste stream.

  • Incompatibility: NEVER mix with "Acid Waste" or "Oxidizers" (e.g., Peroxides, Nitric Acid).

    • Risk:[2][3][4][5][6] Mixing amines with acids creates an immediate exotherm (heat). Mixing with oxidizers can form explosive N-oxides or nitro compounds.

  • Container Prep: Triple rinse empty vials with Methanol before discarding glass. The rinsate must go into the liquid waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines).[Link]

  • PubChem. (n.d.). Compound Summary: Benzylamine (Structure/Activity Relationship Reference). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Piperidine (Toxicology Reference).[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.